KK14(R)
説明
BenchChem offers high-quality KK14(R) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KK14(R) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C96H138N26O14 |
|---|---|
分子量 |
1880.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]-N-[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C96H138N26O14/c1-57(2)49-74(88(130)112-70(81(101)123)38-19-22-44-98)117-90(132)76(51-61-29-10-6-11-30-61)119-86(128)73(41-25-47-107-96(104)105)115-93(135)80-42-26-48-122(80)94(136)59(4)111-87(129)78(53-63-55-108-68-36-16-14-33-65(63)68)121-92(134)79(54-64-56-109-69-37-17-15-34-66(64)69)116-82(124)58(3)110-84(126)72(40-24-46-106-95(102)103)114-89(131)75(50-60-27-8-5-9-28-60)120-91(133)77(52-62-31-12-7-13-32-62)118-85(127)71(39-20-23-45-99)113-83(125)67(100)35-18-21-43-97/h5-17,27-34,36-37,55-59,67,70-80,108-109H,18-26,35,38-54,97-100H2,1-4H3,(H2,101,123)(H,110,126)(H,111,129)(H,112,130)(H,113,125)(H,114,131)(H,115,135)(H,116,124)(H,117,132)(H,118,127)(H,119,128)(H,120,133)(H,121,134)(H4,102,103,106)(H4,104,105,107)/t58-,59-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
InChIキー |
VJHRZHBBVXVBOK-DRNPRWLXSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease with dual trypsin-like and chymotrypsin-like activity, implicated in a wide array of physiological and pathological processes.[1][2] Its dysregulation is notably associated with cancer progression, skin disorders, and neurodegenerative diseases.[3][4][5] This technical guide provides a comprehensive overview of the core functions of KLK14, detailing its enzymatic activity, substrate repertoire, and involvement in key signaling pathways. We present quantitative data in structured tables for comparative analysis, offer detailed experimental protocols for its study, and provide visual representations of its signaling cascades and functional relationships to facilitate a deeper understanding of its complex roles.
Core Functions and Biological Significance
KLK14 is a member of the human kallikrein-related peptidase family, a group of 15 serine proteases clustered on chromosome 19.[1] It is expressed in various tissues, including the skin, breast, prostate, and central nervous system.[2][6] The functional versatility of KLK14 stems from its ability to cleave a broad range of substrates, thereby modulating diverse biological processes.
Role in Cancer Progression
Elevated expression of KLK14 is frequently observed in several malignancies, where it contributes to tumor growth, invasion, and angiogenesis.[1][6]
-
Prostate Cancer: KLK14 is overexpressed in advanced and castrate-resistant prostate cancer, where it promotes cell migration and invasion.[3][7] It achieves this by degrading extracellular matrix (ECM) components and activating signaling pathways like the mitogen-activated protein kinase 1 (MAPK1) and interleukin 1 receptor (IL-1R) pathways.[3]
-
Breast Cancer: High KLK14 mRNA levels are associated with higher tumor grade and size, suggesting its role as a potential prognostic biomarker.[8]
-
Colon Cancer: In colon cancer, KLK14 promotes tumorigenesis through the activation of proteinase-activated receptors (PARs).[3]
-
Cervical Carcinoma: KLK5 and KLK7 appear to regulate KLK14 expression, which in turn promotes tumor progression by activating RhoA and NF-κB signaling pathways.[9]
Function in Skin Physiology
In the skin, KLK14 is a key player in epidermal homeostasis, particularly in the process of desquamation (the shedding of the outermost layer of skin cells).[1][4]
-
Desquamation: KLK14 contributes significantly to the trypsin-like activity in the stratum corneum.[10] It participates in a proteolytic cascade by activating other kallikreins, such as KLK5 and KLK7, and directly degrading desmosomal proteins like desmoglein-1, which are crucial for cell-cell adhesion in the epidermis.[3][4]
-
Wound Healing: KLK14 is involved in wound healing by cleaving ECM components and cell-adhesion molecules.[11][12] It can also induce the expression of pro-inflammatory cytokines like IL-6 and IL-8 in skin fibroblasts through PAR-1 signaling, which in turn promotes keratinocyte migration for wound closure.[12]
Role in Seminal Clot Liquefaction
KLK14 plays a role in the liquefaction of the seminal clot, a crucial step for sperm motility. It does this by directly cleaving semenogelins (SEMG1 and SEMG2) and by activating KLK3 (prostate-specific antigen), another key enzyme in this process.[1][2]
Enzymatic Activity and Regulation
KLK14 is a serine-type endopeptidase with a preference for cleaving after arginine residues.[2][6] It exhibits optimal trypsin-like activity at an alkaline pH of 8.0.[1][13] The activity of KLK14 is tightly regulated through several mechanisms:
-
Zymogen Activation: KLK14 is secreted as an inactive zymogen (pro-KLK14) and requires proteolytic cleavage for activation. KLK5 is a known activator of pro-KLK14.[1][13]
-
Feedback Loops: Once active, KLK14 can activate other pro-kallikreins, including pro-KLK1, pro-KLK3, pro-KLK5, and pro-KLK11, creating a complex activation cascade and positive feedback loops.[1][2][13][14]
-
Endogenous Inhibitors: The activity of KLK14 is controlled by various endogenous inhibitors, including serpins (e.g., SERPINA1, SERPINC1, SERPINE1, SERPINF2), macroglobulins, and the lympho-epithelial Kazal-type-related inhibitor (LEKTI).[1][2][13]
-
Ions: Divalent cations can modulate KLK14 activity; for instance, zinc ions are inhibitory, while citrate is stimulatory.[6]
-
Autoproteolysis: KLK14 can undergo autolytic cleavage, which leads to its inactivation.[2][6]
Substrate Repertoire
The broad substrate specificity of KLK14 underlies its diverse biological functions. Key substrates are summarized in the table below.
| Substrate Class | Specific Substrates | Biological Consequence |
| Extracellular Matrix (ECM) Proteins | Agrin, Desmoglein 2, Vitronectin, Laminins, Fibronectin, Collagens I-IV[3][6][7] | ECM remodeling, promoting cell migration and invasion. |
| Kallikrein-Related Peptidases (pro-KLKs) | pro-KLK1, pro-KLK3, pro-KLK5, pro-KLK11[1][2][14] | Amplification of the KLK proteolytic cascade. |
| Proteinase-Activated Receptors (PARs) | F2R (PAR-1), F2RL1 (PAR-2), F2RL3 (PAR-4)[1][2] | Initiation of intracellular signaling pathways involved in inflammation and cancer. |
| Seminal Clot Proteins | Semenogelin 1 (SEMG1), Semenogelin 2 (SEMG2)[1][2] | Semen liquefaction. |
| Growth Factor Binding Proteins | Insulin-like growth factor-binding proteins 2 and 3[6] | Modulation of growth factor signaling. |
| Other | Kininogen, Fibrinogen, Plasminogen[6] | Implication in inflammation, coagulation, and fibrinolysis. |
Signaling Pathways
KLK14 influences cellular behavior by activating several key signaling pathways, often through the cleavage of PARs or by modulating the tumor microenvironment.
KLK14-PAR Signaling in Cancer
In cervical and colon cancer, KLK14 can cleave and activate PAR-2.[9][15] This initiates a downstream signaling cascade involving the activation of RhoA and the transcription factor NF-κB, ultimately promoting gene expression programs that drive tumor progression, including cell proliferation and invasion.[9]
KLK14-Mediated ECM Degradation and Cell Migration
In the context of prostate cancer, KLK14 contributes to a more aggressive phenotype by remodeling the tumor microenvironment.[3] It directly degrades key components of the ECM and cell adhesion molecules. This loss of structural integrity facilitates cancer cell detachment and movement. Concurrently, KLK14 activity can modulate signaling pathways such as the MAPK and IL-1R pathways, which further enhances cellular migration and invasion.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to KLK14 activity and expression.
Table 1: Kinetic Parameters of KLK14 Inhibition
| Inhibitor | Second-Order Rate Constant (k+2/Ki) (µM⁻¹ min⁻¹) |
| α1-antitrypsin | 49.8[6] |
| α2-antiplasmin | 23.8[6] |
| Antithrombin III | 1.48[6] |
| α1-antichymotrypsin | 0.224[6] |
Table 2: Michaelis-Menten Constants (KM) for Various Substrates
| Substrate | KM (mM) |
| S-2288 | 0.3[2] |
| S-2222 | 0.2[2] |
| S-2302 | 0.2[2] |
| S-2586 | 0.7[2] |
| Gln-Ala-Arg synthetic peptide | 0.045[2] |
| Val-Pro-Arg synthetic peptide | 0.043[2] |
| Pro-Phe-Arg synthetic peptide | 0.09[2] |
| Phe-Ser-Arg synthetic peptide | 0.278[2] |
| Leu-Gly-Arg synthetic peptide | 0.0577[2] |
Table 3: Dysregulation of KLK14-Modulated Proteins in Prostate Cancer Cells
| Protein | Log2 Fold Change (iKLK14/imKLK14) |
| Vitronectin | +3.1[3] |
| Agrin (AGRN) | +2.6[3] |
| Laminin-α5 | +1.6[3] |
| Laminin-β2 | +1.9[3] |
| Laminin-γ1 | +1.9[3] |
| Fibronectin | +1.5[3] |
| Immunoglobulin superfamily member 8 (IGSF8) | +2.2[3] |
| Spondin-2 | -1.5[3] |
| Cadherin-1 | -1.7[3] |
Experimental Protocols
KLK14 Enzymatic Activity Assay
This protocol is adapted from methods used to assess the proteolytic activity of KLK14 against protein substrates.[3]
Objective: To determine the kinetics or dose-response of KLK14-mediated proteolysis of a substrate protein.
Materials:
-
Recombinant human KLK14 (activated with thermolysin as per manufacturer's instructions)
-
Substrate protein of interest
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.05% (w/v) Tween-20, pH 8.0
-
Laemmli loading buffer with 5% β-mercaptoethanol
-
SDS-PAGE equipment and reagents
-
Coomassie stain or Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the substrate protein and the desired amount of active KLK14 in Assay Buffer.
-
For Dose-Response: Incubate a fixed amount of substrate with increasing molar ratios of active KLK14 (e.g., 1:100, 1:50, 1:5).
-
For Kinetics: Incubate the substrate and active KLK14 at a fixed molar ratio (e.g., 1:50).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
For Dose-Response: Incubate for a fixed time (e.g., 2 hours).
-
For Kinetics: Take aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Stopping the Reaction: Stop the reaction at each time point or after the fixed incubation by adding Laemmli loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the substrate to visualize cleavage products.
Immunohistochemistry (IHC) for KLK14 in Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical localization of KLK14 in tissue sections.[16][17][18][19]
Objective: To visualize the expression and localization of KLK14 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or normal serum in PBS)
-
Primary antibody against KLK14
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Incubate slides in xylene (2 x 10 minutes). b. Rehydrate through a graded series of ethanol: 100% (2 x 10 minutes), 95% (5 minutes), 70% (5 minutes). c. Rinse in distilled water.
-
Antigen Retrieval: a. Immerse slides in Antigen Retrieval Buffer. b. Heat in a microwave, pressure cooker, or water bath according to established lab protocols (e.g., microwave for 20 minutes). c. Allow slides to cool for 20 minutes at room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity. Wash with PBS.
-
Blocking: Apply blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-KLK14 antibody (at its optimal dilution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash with PBS. Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash with PBS. Apply streptavidin-HRP conjugate and incubate for 30 minutes.
-
Chromogen Development: Wash with PBS. Apply DAB solution and monitor for color development under a microscope. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly stain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Coverslip with a permanent mounting medium.
-
Analysis: Examine under a light microscope. KLK14-positive staining will appear brown.
Conclusion
Kallikrein-related peptidase 14 is a critical modulator of numerous physiological and pathological processes. Its enzymatic activity, particularly its ability to degrade ECM proteins and activate other proteases and signaling receptors, places it at a nexus of pathways controlling tissue homeostasis, inflammation, and cancer progression. The detailed information on its function, regulation, and substrates presented in this guide, along with standardized protocols for its study, provides a valuable resource for researchers and drug development professionals. Targeting KLK14 could offer a novel therapeutic avenue for various diseases, particularly in oncology and dermatology.[3] Further research into its complex roles will undoubtedly uncover additional therapeutic opportunities.
References
- 1. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]
- 2. uniprot.org [uniprot.org]
- 3. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Kallikrein-related peptidase's significance in Alzheimer's disease pathogenesis: A comprehensive survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and functional characterization of the cancer-related serine protease, human tissue kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative expression analysis and study of the novel human kallikrein-related peptidase 14 gene (KLK14) in malignant and benign breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KLK5 and KLK7 drive cervical carcinoma via KLK14-dependent RhoA and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kallikrein-related peptidase 14 may be a major contributor to trypsin-like proteolytic activity in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human tissue kallikrein 14 induces the expression of IL‐6, IL‐8, and CXCL1 in skin fibroblasts through protease‐activated receptor 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KLK14 - Wikipedia [en.wikipedia.org]
- 14. Human kallikrein-related peptidase 14 (KLK14) is a new activator component of the KLK proteolytic cascade. Possible function in seminal plasma and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abcepta.com [abcepta.com]
- 18. bosterbio.com [bosterbio.com]
- 19. biozol.de [biozol.de]
An In-Depth Technical Guide to the Human Kallikrein-Related Peptidase 14 (KLK14) Gene: Location, Structure, and Function
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the human kallikrein-related peptidase 14 (KLK14) gene and its protein product. Kallikrein-14 (KLK14) is a secreted serine protease belonging to the kallikrein family, which is implicated in diverse physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression.[1][2] This guide details the genomic location, gene and protein structure, key signaling pathways, and the experimental methodologies used to study this important enzyme. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding and further research.
Genomic Location and Organization
The KLK14 gene is a member of the 15-gene human kallikrein locus, the largest contiguous cluster of proteases in the human genome.[3][4] This cluster is situated on the long arm of chromosome 19.[1][5]
Table 1: Genomic Location of Human KLK14
| Parameter | Description |
|---|---|
| Chromosome | 19[1] |
| Chromosomal Band | 19q13.41[1][5] |
| Start Coordinate (bp) | 51,077,495[1] |
| End Coordinate (bp) | 51,084,245[1] |
| Total Gene Length | 6,750 bp (approx. 6.7 kb)[5] |
| Direction of Transcription | Telomere to Centromere[3][6] |
KLK14 Gene and Transcript Structure
The genomic architecture of KLK14 is characteristic of the kallikrein family.[4][5] It is composed of multiple exons and introns, with most of the coding sequence contained within five core exons.[4][6][7] The gene gives rise to several transcript variants through alternative splicing.[5]
Table 2: KLK14 Gene and Transcript Characteristics
| Parameter | Description |
|---|---|
| Exon Count | 7 to 8 (including untranslated exons); 5 coding exons are conserved across the KLK family.[5][6][7][8] |
| Intron Count | 6 to 7[5][6][8] |
| Reported Transcript Sizes | 1.5 kb (prostate) and 1.9 kb (skeletal muscle) identified via Northern blot.[9] |
| Alternative Splicing | The pre-mRNA undergoes alternative splicing, generating multiple transcript variants.[2][5] |
KLK14 Protein Structure and Enzymatic Properties
The KLK14 gene encodes a serine protease that is synthesized as an inactive zymogen (pre-proenzyme) and requires proteolytic cleavage for activation.[5][7] The mature enzyme has a dual substrate specificity, exhibiting both trypsin-like and chymotrypsin-like activities.[1]
Table 3: KLK14 Protein Characteristics
| Parameter | Description |
|---|---|
| Aliases | Kallikrein-14, hK14, KLK-L6[1][5] |
| Protein Family | Peptidase S1 (Kallikrein subfamily)[10] |
| Amino Acid Count | 251 (predicted precursor)[9] |
| Molecular Mass | ~31 kDa (in vitro translated)[9] |
| Key Domains | Trypsin-like serine protease domain[10][11] |
| Catalytic Triad | Histidine (His-67), Aspartate (Asp-111), Serine (Ser-204) (positions approximate)[5] |
| Substrate Binding Site | Residues at positions 198, 219, and 221 are key for substrate recognition.[5] |
| Cellular Location | Secreted into the extracellular region/space.[1][10] |
Table 4: Enzymatic Properties of KLK14
| Parameter | Description |
|---|---|
| Enzyme Classification | Serine endopeptidase (EC 3.4.21.-)[2] |
| Enzymatic Activity | Trypsin-like (preference for cleaving after Arginine) and Chymotrypsin-like.[5][12] |
| Optimal pH | 8.0[1] |
| Active pH Range | 5.0 - 9.0[1] |
| Key Physiological Substrates | Pro-KLK5, PAR2, Semenogelins (SEMG1, SEMG2), Desmoglein 1 (DSG1), ECM proteins (Collagens, Fibronectin, Vitronectin).[1][13][14] |
| Endogenous Inhibitors | Serpins, Macroglobulins, Lympho-epithelial Kazal-type-related inhibitor (LEKTI/SPINK5).[1][10] |
Signaling Pathways and Biological Roles
KLK14 functions within complex proteolytic cascades and signaling networks. Its activity is crucial for tissue homeostasis and is often dysregulated in disease.
The KLK Proteolytic Cascade
KLK14 is a key player in the kallikrein activation cascade, which is critical in processes like skin shedding. Activation of KLK14 is often mediated by KLK5. Once active, KLK14 can, in turn, cleave and activate pro-KLK5, establishing a potent positive feedback loop that amplifies proteolytic activity.[1]
PAR2 Signaling Pathway
KLK14 is a potent activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[1] By cleaving the N-terminal domain of PAR2, KLK14 exposes a tethered ligand that self-activates the receptor. This initiates intracellular signaling cascades, such as the MAPK/ERK pathway, which can influence cell proliferation, inflammation, and invasion, particularly in the context of cancer.[5]
Key Experimental Protocols
The study of KLK14 utilizes a range of molecular biology and biochemical techniques. Below are overviews of essential methodologies.
mRNA Quantification by Real-Time PCR (qRT-PCR)
This is the standard method for quantifying KLK14 gene expression in tissues and cell lines. The protocol involves converting mRNA to cDNA, followed by PCR amplification in the presence of a fluorescent dye (like SYBR Green), which allows for real-time monitoring of the amplification process.[15][16]
Substrate Identification via Phage Display
Phage display technology is a powerful tool for identifying the substrate specificity of proteases like KLK14. A library of bacteriophages, each displaying a different peptide on its surface, is exposed to the active enzyme. Only phages displaying peptides that are cleaved by KLK14 are released and subsequently identified by sequencing.[7]
Detection of Active KLK14 using Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) uses chemical probes that covalently bind to the active site of enzymes. This technique allows for the specific detection and quantification of catalytically active KLK14, distinguishing it from its inactive zymogen form. Probes are often tagged with biotin or a fluorophore for visualization.[17][18][19]
References
- 1. KLK14 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning of a new member of the human kallikrein gene family, KLK14, which is down-regulated in different malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of KLK14, a novel kallikrein serine protease gene located on human chromosome 19q13.4 and expressed in prostate and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Gene - KLK14 [maayanlab.cloud]
- 13. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and enzymatic characterization of recombinant human kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential expression of the human kallikrein gene 14 (KLK14) in normal and cancerous prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative expression analysis and study of the novel human kallikrein-related peptidase 14 gene (KLK14) in malignant and benign breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Kallikrein 14 (KLK14) Expression in Normal Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kallikrein 14 (KLK14) expression in normal human tissues. It is designed to be a comprehensive resource, detailing quantitative expression levels, the experimental protocols used for their determination, and the known signaling pathways involving this intriguing serine protease.
Introduction to Kallikrein 14
Kallikrein 14, also known as KLK14, is a member of the human kallikrein-related peptidase family, a group of fifteen serine proteases with diverse physiological and pathological roles. The KLK genes are clustered on chromosome 19q13.4. KLK14 is expressed in a variety of tissues and is involved in several biological processes, including epidermal desquamation and seminal clot liquefaction. Dysregulation of KLK14 expression has been implicated in various cancers, making it a subject of intense research for its potential as a biomarker and therapeutic target. This guide focuses on its expression profile in healthy human tissues, providing a baseline for further investigation.
Quantitative Expression of KLK14 in Normal Human Tissues
The expression of KLK14 has been quantified at both the mRNA and protein levels in a range of normal human tissues. The following tables summarize the available quantitative data, offering a comparative look at KLK14 abundance across different anatomical sites.
Protein Expression
The concentration of KLK14 protein in various normal adult human tissue extracts has been determined by a specific noncompetitive immunoassay. The data presented below is derived from a study by Borgono et al. (2007), where tissue extracts were analyzed for KLK14 content, and the results were normalized to the total protein concentration.
| Tissue | Mean KLK14 Concentration (ng/g of total protein) |
| Skin | 245 |
| Breast | 224 |
| Prostate | 131 |
| Axillary Lymph Nodes | 62.8 |
| Medulla Oblongata | 45.3 |
| Spinal Cord | 38.9 |
| Cerebellum | 35.1 |
| Thyroid Gland | 29.5 |
| Frontal Lobe | 28.7 |
| Uterus | 24.6 |
| Ovary | 23.1 |
| Kidney | 21.9 |
| Small Intestine | 18.4 |
| Colon | 17.6 |
| Placenta | 15.2 |
| Spleen | 12.9 |
| Pancreas | 11.8 |
| Skeletal Muscle | 10.5 |
Data sourced from Borgono et al., J Biol Chem, 2007.
mRNA Expression
For instance, studies on breast and prostate tissues have provided insights into the baseline expression in their normal states. In a study of breast tissue, KLK14 mRNA was readily detectable in normal breast tissue, with a mean expression that served as a baseline for comparison with cancerous tissue[1]. Similarly, in the prostate, normal tissue expresses KLK14 mRNA at a mean level of 14.2 arbitrary units, which is significantly lower than in cancerous tissue.
It is important to note that KLK14 expression can be regulated by steroid hormones, which may contribute to the observed differences in expression levels among endocrine-related tissues.[2]
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantification of KLK14 expression.
Preparation of Tissue Extracts for Immunoassay
This protocol is based on the methods described for the quantification of KLK14 protein in tissue extracts.
a. Tissue Homogenization:
-
Fresh-frozen human tissue samples are weighed and minced on ice.
-
For every 10 mg of tissue, 500 µL of a lysis buffer is added. A suitable lysis buffer, such as RIPA buffer supplemented with a protease inhibitor cocktail, should be used to prevent protein degradation.[3][4]
-
The tissue is homogenized using a mechanical homogenizer until a uniform consistency is achieved.
-
The homogenate is then incubated on ice for 30 minutes with gentle agitation to ensure complete lysis.[4]
b. Centrifugation and Supernatant Collection:
-
The tissue homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
The resulting supernatant, containing the soluble proteins, is carefully collected.
c. Protein Concentration Determination:
-
The total protein concentration of the supernatant is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Samples are then stored at -80°C until use in the immunoassay.
KLK14 Noncompetitive Immunoassay
The following protocol outlines a noncompetitive ELISA for the quantification of KLK14 protein.[2]
a. Plate Coating:
-
A 96-well polystyrene microtiter plate is coated with a KLK14-specific monoclonal antibody at a concentration of 500 ng per well in a coating buffer (e.g., 50 mmol/L Tris, 0.05% sodium azide, pH 7.8).
-
The plate is incubated overnight at room temperature.
b. Blocking:
-
The plate is washed three times with a washing buffer (e.g., 50 mmol/L Tris, 150 mmol/L NaCl, 0.05% Tween 20, pH 7.8).
-
The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 10 g/L bovine serum albumin in wash buffer) and incubating for 1 hour at room temperature.
c. Sample and Standard Incubation:
-
The plate is washed again as described above.
-
KLK14 standards and the prepared tissue extracts are added to the wells and incubated for 2 hours at room temperature with shaking.
d. Detection Antibody Incubation:
-
After washing, a biotinylated polyclonal anti-KLK14 antibody is added to each well and incubated for 1 hour at room temperature.
e. Enzyme Conjugate and Substrate Addition:
-
The plate is washed, and an alkaline phosphatase-conjugated streptavidin is added, followed by a 15-minute incubation.
-
After a final wash, a substrate solution (e.g., diflunisal phosphate) is added, and the plate is incubated for 10 minutes.
f. Signal Detection:
-
A developing solution (e.g., a terbium chloride and EDTA solution) is added to each well.
-
The fluorescence is measured using a time-resolved fluorometer. The concentration of KLK14 in the samples is determined by interpolating from the standard curve.
Quantitative Real-Time RT-PCR (qRT-PCR) for KLK14 mRNA
This protocol provides a general framework for the quantification of KLK14 mRNA from tissue samples.
a. RNA Extraction:
-
Total RNA is extracted from fresh-frozen tissue samples using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
b. Reverse Transcription:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
c. Real-Time PCR:
-
The real-time PCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry, along with KLK14-specific forward and reverse primers.
-
The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
A melt curve analysis is performed at the end of the run to verify the specificity of the amplified product.
d. Data Analysis:
-
The relative expression of KLK14 mRNA is calculated using the comparative Ct (ΔΔCt) method.
-
The expression levels are normalized to one or more stable reference genes (e.g., GAPDH, ACTB).
Signaling Pathways Involving KLK14
KLK14 is a serine protease, and its primary function is to cleave other proteins. One of the most well-characterized signaling pathways initiated by KLK14 is the activation of Protease-Activated Receptor 2 (PAR2).[7][8][9]
KLK14-Mediated Activation of PAR2
PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[7][10]
The diagram below illustrates the activation of PAR2 by KLK14 and the subsequent downstream signaling events.
Upon cleavage by KLK14, PAR2 undergoes a conformational change, leading to the activation of intracellular G proteins, primarily Gq/11. This initiates a signaling cascade involving:
-
Phospholipase C (PLC) activation: Gq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) activation: Both DAG and increased intracellular Ca²⁺ levels activate PKC.[12]
-
Mitogen-Activated Protein Kinase (MAPK) pathway: Activated PKC can then trigger the MAPK signaling cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]
-
Transcription factor activation: The MAPK pathway, in turn, can activate various transcription factors, such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation, cell proliferation, and other cellular responses.[11]
The activation of PAR2 by KLK14 has been shown to play a role in skin inflammation and has been implicated in the proliferation of colon cancer cells.[2][13]
Conclusion
This technical guide provides a foundational understanding of KLK14 expression in normal human tissues. The quantitative data presented in the tables offer a valuable reference for researchers. The detailed experimental protocols serve as a guide for designing and executing studies on KLK14, and the elucidation of the KLK14-PAR2 signaling pathway provides a framework for understanding its functional roles. Further research is warranted to expand the quantitative expression data across a broader range of normal tissues and to fully unravel the complex roles of KLK14 in human physiology and disease.
References
- 1. sites.utoronto.ca [sites.utoronto.ca]
- 2. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line: comparison of 12 Endogenous Reference Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 11. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Function of Kallikrein-Related Peptidase 14 (KLK14)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kallikrein-related peptidase 14 (KLK14), a member of the human kallikrein family of serine proteases, is a pivotal enzyme implicated in a wide array of physiological and pathological processes. This guide provides a comprehensive technical overview of the KLK14 protein, with a specific focus on its three-dimensional structure, the intricate architecture of its active site, and its substrate specificity. We delve into the signaling cascades it modulates, detail established experimental protocols for its study, and explore its burgeoning role as a therapeutic target. Quantitative data are systematically presented in tabular format, and key pathways and workflows are visualized using logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to KLK14
KLK14 is a secreted serine protease encoded by the KLK14 gene, located in a cluster of 15 kallikrein genes on chromosome 19q13.4.[1][2] Like other kallikreins, it is synthesized as an inactive zymogen (pro-KLK14) that requires proteolytic cleavage for activation.[3] Once activated, KLK14 exhibits a dual substrate specificity, with both trypsin-like and chymotrypsin-like activities, though it demonstrates a strong preference for cleaving peptide bonds C-terminal to arginine residues.[4][5]
Functionally, KLK14 is involved in diverse biological processes, including seminal clot liquefaction, where it cleaves semenogelins, and epidermal desquamation (skin shedding) through the degradation of desmoglein-1.[4][6] Its dysregulation is increasingly linked to cancer progression, particularly in prostate and breast cancer, where it may influence tumor growth, invasion, and angiogenesis.[7][8]
KLK14 Protein Structure
KLK14 shares the characteristic fold of the S1 family of serine proteases, which consists of two six-stranded β-barrel domains.[9] The active site is situated in a cleft between these two domains.[10] While a definitive crystal structure for KLK14 has not yet been solved, homology models provide significant insight into its three-dimensional architecture and the structural basis for its function.[11][12] The protein's stability is maintained by five highly conserved disulfide bridges.[9]
| Structural Parameter | Description | Reference |
| Protein Family | Peptidase S1 Family (Kallikrein subfamily) | [9][13] |
| Precursor Length | 251 amino acids (main isoform) | [3] |
| Signal Peptide | 18 amino acid residues | [3] |
| Activation Cleavage Site | After Lys25 (DENK↓IIGG) | [3][7] |
| Catalytic Triad | His57, Asp102, Ser195 (chymotrypsin numbering) | [3][9] |
| Molecular Mass | ~29.1 kDa (precursor), ~25 kDa (mature) | [3][5] |
| Optimal pH | 8.0 | [4][6] |
The KLK14 Active Site and Substrate Specificity
The catalytic activity of KLK14 is dependent on its highly conserved catalytic triad, composed of Histidine-57, Aspartic Acid-102, and Serine-195 (using standard chymotrypsin numbering).[3][9] These residues form a charge-relay system essential for peptide bond hydrolysis.
Substrate-Binding Site
The substrate specificity of KLK14 is determined by the nature of its substrate-binding pockets (S1-S4). The S1 pocket primarily dictates the P1 residue preference (the amino acid N-terminal to the cleaved bond). For KLK14, this pocket is well-adapted to accommodate basic residues, leading to its pronounced trypsin-like activity.
| Active Site Component | Residue Position(s) | Function | Reference |
| Catalytic Triad | His-67, Asp-111, Ser-204 (in precursor sequence) | Essential for proteolytic catalysis | [3] |
| Substrate-Binding Site | Asp-198, Gly-219, Gly-221 (in precursor sequence) | Determine substrate specificity | [3] |
Substrate Preference
Detailed substrate specificity has been mapped using positional scanning synthetic combinatorial libraries (PS-SCL). These studies confirm a strong preference for Arginine (Arg) at the P1 position.[5][14] The preferences at the P2, P3, and P4 positions are more varied, contributing to the specific targeting of biological substrates.
| Subsite | Preferred Amino Acid Residues | Reference |
| P1 | Arg >> Lys | [5][14] |
| P2 | Aliphatic (e.g., Aminobutyric acid - Abu) and Aromatic (e.g., Benzyl histidine - His(Bzl)) | [11][15] |
| P3 | Basic (e.g., Lys) | [15] |
| P4 | Aromatic (e.g., Tyr, Trp, Phe), including large and modified aromatics | [5][14][15] |
Kinetic Performance
The enzymatic efficiency of KLK14 has been quantified using specific fluorogenic peptide substrates. It displays a higher catalytic efficiency for trypsin-like substrates compared to chymotrypsin-like ones.[4]
| Substrate | Vmax (nM/min) | Kcat/Km (mM⁻¹min⁻¹) | Reference |
| VPR-AMC | 2783 | 5409 | [5] |
| FSR-AMC | 2995 | 897 | [5] |
KLK14 Signaling Pathways and Regulation
KLK14 functions within a complex proteolytic network, often referred to as a "kallikrein cascade." It can activate other pro-kallikreins, including pro-KLK1, pro-KLK3, pro-KLK5, and pro-KLK11.[4][16] Notably, KLK5 can activate pro-KLK14, and KLK14 can, in turn, activate pro-KLK5, establishing a positive feedback loop that can amplify proteolytic signals.[1] Furthermore, KLK14 can modulate cellular signaling by activating Proteinase-Activated Receptors (PARs), particularly PAR2.[1][6]
Caption: A diagram of the KLK14 activation cascade and its downstream signaling effects.
Experimental Protocols
Recombinant Expression and Purification of KLK14
A common method for producing recombinant KLK14 for structural and functional studies involves expression in the yeast Pichia pastoris.[5]
-
Cloning: The cDNA encoding the mature form of human KLK14 is cloned into a suitable P. pastoris expression vector.
-
Transformation: The expression vector is linearized and transformed into P. pastoris cells (e.g., strain X-33) via electroporation.
-
Expression: Transformed yeast cells are grown in buffered glycerol-complex medium (BMGY) and then transferred to buffered methanol-complex medium (BMMY) to induce protein expression. Methanol is added periodically to maintain induction.
-
Purification:
-
The culture supernatant containing the secreted KLK14 is harvested by centrifugation.
-
The supernatant is dialyzed against a low-salt buffer (e.g., 20 mM MES, pH 6.0).
-
The dialyzed sample is loaded onto a cation exchange chromatography column (e.g., SP Sepharose).
-
The column is washed, and KLK14 is eluted using a linear salt gradient (e.g., 0-1 M NaCl).
-
Fractions containing KLK14 are identified by SDS-PAGE and pooled.
-
-
Purity Assessment: The purity of the final protein is assessed by SDS-PAGE, mass spectrometry, and N-terminal sequencing.[5]
General Protein Crystallization Protocol
While a specific protocol for KLK14 is unavailable due to the lack of a published crystal structure, a general workflow for protein crystallization is as follows.[17][18][19]
-
Sample Preparation: The purified protein must be highly pure (>95%) and concentrated (typically 5-20 mg/ml) in a low-salt buffer. The sample should be monodisperse, as assessed by dynamic light scattering.[19]
-
Crystallization Screening: High-throughput screening using commercially available sparse-matrix screens is performed to identify initial crystallization "hits." The hanging-drop or sitting-drop vapor-diffusion method is commonly used.[18]
-
A small drop (e.g., 200 nL) of the protein solution is mixed with an equal volume of the reservoir solution from the screen.
-
The drop is equilibrated against a larger volume (e.g., 40 µL) of the reservoir solution.
-
-
Optimization: Initial crystal hits are optimized by systematically varying parameters such as pH, precipitant concentration, protein concentration, temperature, and the addition of additives.
-
Crystal Harvesting and Cryoprotection: Crystals are carefully harvested using a small loop and flash-cooled in liquid nitrogen for data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is typically added to the harvesting buffer to prevent ice formation.[17]
-
X-ray Diffraction: Data are collected at a synchrotron source to determine the crystal structure.[17]
KLK14 Enzymatic Activity Assay
The proteolytic activity of KLK14 is routinely measured using fluorogenic peptide substrates.[5][20]
-
Reagents:
-
Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the KLK14 enzyme to the wells to initiate the reaction (a final concentration in the low nanomolar range is typical).
-
Add the fluorogenic substrate (e.g., to a final concentration of 10 µM).
-
Immediately monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).
-
The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.
-
Sandwich ELISA for KLK14 Quantification
An enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of KLK14 in biological samples.[21][22]
-
Coating: A 96-well microplate is coated with a capture antibody specific for KLK14 (e.g., 500 ng/well) overnight.[22]
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk solution).
-
Sample Incubation: Standards and samples are added to the wells and incubated to allow KLK14 to bind to the capture antibody.
-
Detection: The plate is washed, and a biotin-conjugated detection antibody specific for KLK14 is added.[21]
-
Signal Generation: After another wash, an avidin-conjugated Horseradish Peroxidase (HRP) is added, followed by a substrate solution (e.g., TMB). The HRP catalyzes a color change proportional to the amount of bound KLK14.[21]
-
Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of KLK14 is determined by comparison to the standard curve.
Caption: A generalized workflow for the screening and identification of KLK14 inhibitors.
KLK14 in Drug Development
The association of elevated KLK14 expression and activity with aggressive cancers makes it an attractive target for therapeutic intervention.[7][8] The development of potent and selective KLK14 inhibitors could offer a novel strategy to limit tumor progression.
Inhibitors of KLK14 include:
-
Endogenous Protein Inhibitors: Naturally occurring inhibitors include serpins (e.g., SERPINA1, SERPINC1), α2-macroglobulin, and the lympho-epithelial Kazal-type-related inhibitor (LEKTI).[1][4]
-
Small Molecule Inhibitors: Leupeptin and aprotinin are known to inhibit KLK14.[4] The development of highly specific small molecule inhibitors is an active area of research.[23]
-
Metal Ions: Zinc ions (Zn²⁺) have been shown to inhibit KLK14 activity at low nanomolar concentrations, suggesting a potential physiological regulatory mechanism.[24]
-
Engineered Inhibitors: Modified serpins and engineered antibody scaffolds are being explored as highly specific inhibitors of KLK14 for therapeutic purposes.[24][25]
Conclusion
KLK14 is a functionally versatile serine protease with a well-defined role in several homeostatic processes and a clear association with pathology, particularly cancer. While its precise three-dimensional structure awaits elucidation, current models and extensive biochemical data provide a robust framework for understanding its activity. Its dual substrate specificity, governed by the architecture of its active site, and its central role in proteolytic signaling cascades underscore its importance. The detailed experimental protocols and understanding of its function outlined in this guide provide a solid foundation for researchers and drug developers aiming to further unravel its biological roles and exploit its therapeutic potential.
References
- 1. KLK14 - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. uniprot.org [uniprot.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]
- 7. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uniprot.org [uniprot.org]
- 14. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sites.utoronto.ca [sites.utoronto.ca]
- 17. Purification, crystallization and preliminary X-ray diffraction analysis of the kinase domain of human tousled-like kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification, crystallization and preliminary crystallographic analysis of a multiple cofactor-dependent DNA ligase from Sulfophobococcus zilligii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. cusabio.com [cusabio.com]
- 22. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of highly potent small molecule kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Natural and engineered kallikrein inhibitors: an emerging pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Kallikrein-Related Peptidase 14 in Skin Desquamation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein-related peptidase 14 (KLK14) is a trypsin-like serine protease that plays a crucial, multifaceted role in the intricate process of skin desquamation. As a key component of a proteolytic cascade within the stratum corneum, its enzymatic activity is tightly regulated to maintain epidermal homeostasis. Dysregulation of KLK14 is implicated in several inflammatory skin diseases characterized by abnormal shedding of corneocytes, such as Netherton Syndrome and atopic dermatitis. This technical guide provides an in-depth examination of the physiological function of KLK14 in skin desquamation, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its signaling pathways and relevant experimental workflows.
Introduction
The process of desquamation, the shedding of the outermost layer of the skin, is fundamental for maintaining a healthy skin barrier. This process is mediated by a complex interplay of various enzymes, among which the kallikrein-related peptidases (KLKs) are central players.[1][2] KLK14, a member of this family, is highly expressed in the skin and contributes significantly to the total trypsin-like activity in the stratum corneum.[2][3][4][5] It participates in a proteolytic cascade that leads to the degradation of corneodesmosomal proteins, the structures responsible for cell-cell adhesion in the stratum corneum.[1][6] Understanding the precise role and regulation of KLK14 is therefore critical for developing therapeutic strategies for skin disorders associated with impaired desquamation.
Enzymatic Activity and Regulation of KLK14
KLK14 is a highly efficient protease with a preference for cleaving substrates after arginine residues.[5][7] Its activity in the skin is regulated by several mechanisms, including zymogen activation, inhibition by endogenous inhibitors, and environmental pH.
The KLK Proteolytic Cascade
KLK14 is part of a complex activation cascade involving other KLKs. It is activated from its pro-form (pro-KLK14) by other proteases, and in turn, can activate other pro-KLKs, amplifying the proteolytic signal required for desquamation.[8][9] For instance, KLK5 can activate pro-KLK14.[8] Activated KLK14 can then activate pro-KLK1 and pro-KLK11, and also participates in a positive feedback loop by activating pro-KLK5.[1][8][10]
Inhibition by LEKTI
The primary endogenous inhibitor of KLK14 in the skin is the lympho-epithelial Kazal-type-related inhibitor (LEKTI).[1][8] LEKTI is a multi-domain serine protease inhibitor, and different domains exhibit varying inhibitory activities against different KLKs.[1][11] The interaction between LEKTI and KLK14 is pH-dependent, with inhibition being more potent at neutral pH and weaker at the acidic pH of the upper stratum corneum, allowing for controlled KLK14 activity.[1][8]
Substrates in the Stratum Corneum
The primary substrates for KLK14 in the context of desquamation are the corneodesmosomal proteins, particularly desmoglein 1 (DSG1).[12][13][14] By cleaving these adhesion molecules, KLK14 contributes to the breakdown of corneodesmosomes, leading to the shedding of corneocytes.[6]
Data Presentation
Table 1: Quantitative Data on KLK14 Inhibition by LEKTI Fragments
| LEKTI Fragment | Target Protease | Ki (nM) | Reference |
| D8-D11 | KLK14 | 3.1 | [1] |
| D5 | KLK14 | Not effectively inhibited | [1] |
| D6 | KLK14 | Not effective | [1] |
| rLEKTI(1–6) | KLK14 | 2.3–28.4 | [13] |
| rLEKTI(6–9′) | KLK14 | 6.1–221 | [13] |
| rLEKTI(9–12) | KLK14 | 2.7–416 | [13] |
Table 2: KLK14 Expression and Activity in Normal and Diseased Skin
| Condition | Tissue | KLK14 Concentration/Activity | Fold Change/Significance | Reference | | :--- | :--- | :--- | :--- | | Normal | Stratum Corneum | Detectable levels | - |[13] | | Atopic Dermatitis | Stratum Corneum | Significantly higher than normal | p < 0.05 |[13] | | Normal | Plantar Stratum Corneum | Contributes to ~50% of total trypsin-like activity | - |[2] | | Psoriasis | Keratinocytes | Significantly increased expression | - |[2] | | Netherton Syndrome | Epidermis | Unopposed activity due to lack of LEKTI | - |[7][15] |
Signaling Pathways
KLK Activation Cascade in Desquamation
The proteolytic cascade involving KLKs is crucial for the controlled degradation of corneodesmosomes. KLK5 acts as an initiator, capable of auto-activation, which then activates other KLKs, including KLK14. KLK14, in turn, can activate other pro-KLKs, creating a complex web of interactions that fine-tunes the desquamation process. This cascade is tightly regulated by inhibitors like LEKTI.
KLK14-Mediated PAR2 Signaling in Keratinocytes
Beyond its role in corneodesmosome degradation, KLK14 can also act as a signaling molecule by activating Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[1][3][16] Activation of PAR2 by KLK14 leads to intracellular calcium mobilization and downstream signaling events that are implicated in inflammation and pruritus, linking desquamation to skin inflammatory responses.[3][16]
Experimental Protocols
Recombinant Human KLK14 Expression and Purification
Objective: To produce active recombinant human KLK14 for in vitro studies.
Methodology:
-
Expression System: A mouse myeloma cell line (NS0-derived) is commonly used for the expression of recombinant human KLK14.
-
Construct: The construct typically includes the pro-form of KLK14 (residues 19-248) with a C-terminal His-tag for purification.
-
Purification: The secreted pro-KLK14 is purified from the cell culture medium using affinity chromatography (e.g., Ni-NTA).
-
Activation: The purified pro-KLK14 is activated by incubation with thermolysin.
-
Dilute pro-KLK14 to 200 µg/mL in Activation Buffer (specific composition may vary, but typically a Tris-based buffer at neutral pH).
-
Dilute thermolysin to 20 µg/mL in the same buffer.
-
Combine equal volumes (e.g., 25 µL) of diluted pro-KLK14 and thermolysin.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of 100 mM EDTA.
-
-
Purity Assessment: The purity of the activated KLK14 is assessed by SDS-PAGE under reducing conditions, visualized by silver or Coomassie blue staining.
In Vitro Digestion of Desmoglein 1 by KLK14
Objective: To assess the ability of KLK14 to cleave the corneodesmosomal protein DSG1.
Methodology:
-
Substrate: Recombinant human DSG1 ectodomain.
-
Enzyme: Activated recombinant human KLK14.
-
Reaction Buffer: A buffer with a pH of 7.5-8.0 is optimal for KLK14 activity (e.g., 50 mM Tris, 150 mM NaCl, 0.05% (w/v) Tween-20, pH 8.0).[17]
-
Digestion:
-
For a dose-response assay, incubate a fixed amount of DSG1 with increasing molar ratios of active KLK14 (e.g., 1:100 to 1:5 enzyme to substrate) for 2 hours at 37°C.[17]
-
For a kinetic assay, incubate DSG1 with active KLK14 at a fixed molar ratio (e.g., 1:50) for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.[17]
-
-
Analysis:
PAR2 Activation Assay in Keratinocytes
Objective: To determine if KLK14 can activate PAR2 signaling in keratinocytes.
Methodology:
-
Cell Culture: Culture human keratinocytes or a cell line expressing PAR2 (e.g., KNRK-PAR2 cells).[3]
-
Stimulation: Treat the cells with varying concentrations of active KLK14. Include a positive control (e.g., trypsin) and a negative control (vehicle).
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).
-
Measure the change in intracellular calcium concentration upon stimulation with KLK14 using a fluorescence plate reader or microscopy.[3]
-
-
Immunofluorescence for PAR2 Internalization:
-
Grow cells on coverslips and stimulate with KLK14 for various time points (e.g., 15 minutes).[6][18]
-
Immunostain for PAR2 using an antibody that recognizes the extracellular N-terminal domain.[6][18]
-
Visualize the localization of PAR2 using fluorescence microscopy. A loss of cell surface staining and an increase in intracellular staining indicates receptor activation and internalization.[6][18]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of KLK14 in skin desquamation.
References
- 1. LEKTI Fragments Specifically Inhibit KLK5, KLK7, and KLK14 and Control Desquamation through a pH-dependent Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kallikrein-related peptidase 14 may be a major contributor to trypsin-like proteolytic activity in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.utoronto.ca [sites.utoronto.ca]
- 5. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and enzymatic characterization of recombinant human kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]
- 9. sites.utoronto.ca [sites.utoronto.ca]
- 10. Human kallikrein-related peptidase 14 (KLK14) is a new activator component of the KLK proteolytic cascade. Possible function in seminal plasma and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LEKTI fragments specifically inhibit KLK5, KLK7, and KLK14 and control desquamation through a pH-dependent interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human tissue kallikrein 14 induces the expression of IL‐6, IL‐8, and CXCL1 in skin fibroblasts through protease‐activated receptor 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.utoronto.ca [sites.utoronto.ca]
- 14. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Role of Kallikrein-Related Peptidase 14 (KLK14) in Seminal Plasma Liquefaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seminal plasma, upon ejaculation, forms a coagulum primarily composed of semenogelin I and II (SgI and SgII) and fibronectin, which entraps spermatozoa. The subsequent liquefaction of this gel is a critical physiological process that allows for the release and motility of sperm, a prerequisite for successful fertilization. This process is orchestrated by a complex cascade of proteolytic enzymes, among which the kallikrein-related peptidases (KLKs) play a pivotal role. While prostate-specific antigen (KLK3) is recognized as the primary executor of semenogelin degradation, recent evidence has highlighted the significant involvement of Kallikrein-Related Peptidase 14 (KLK14) as a key upstream regulator and a direct contributor to this process.
This technical guide provides an in-depth exploration of KLK14's function in seminal plasma liquefaction, detailing its enzymatic activity, its role within the KLK proteolytic cascade, and its direct action on seminal coagulum proteins. The following sections present quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to facilitate further research and therapeutic development in the fields of male fertility and reproductive medicine.
Data Presentation
The following tables summarize the quantitative data regarding KLK14's involvement in seminal plasma liquefaction, compiled from various studies.
Table 1: Concentration of KLK14 in Human Seminal Plasma
| Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Significance | Reference |
| Normozoospermia | 5.8 | 1 - 10 | - | [1] |
| Asthenozoospermia | Significantly lower than normozoospermic individuals (p = 0.0478) | Not specified | p = 0.0478 | [2] |
| Delayed Liquefaction | Significantly lower than individuals with normal liquefaction (p = 0.0252) | Not specified | p = 0.0252 | [2] |
Table 2: Effect of KLK14 on Seminal Plasma Liquefaction Time
| Treatment | Observation | Significance | Reference |
| Addition of recombinant active KLK14 | Facilitated the liquefaction process | Qualitative | [2] |
| Specific inhibition of KLK14 activity | Significant delay in semen liquefaction | Qualitative | [2] |
Table 3: Enzymatic Activity of KLK14
| Parameter | Value | Substrate | Conditions | Reference |
| Optimal pH | 8.0 | Boc-VPR-AMC | Not specified | Emami et al., 2008 |
| P1 Preference | Arg > Lys | Fluorogenic peptide libraries | Not specified | Borgono et al., 2007 |
Signaling Pathways and Experimental Workflows
The KLK Proteolytic Cascade in Seminal Liquefaction
The liquefaction of the seminal coagulum is not a simple one-enzyme process but rather a proteolytic cascade involving multiple KLKs. KLK14 plays a crucial role as an activator of other pro-KLKs, thereby amplifying the proteolytic potential within the seminal plasma.
Experimental Workflow for Investigating KLK14's Role in Liquefaction
This workflow outlines the key experiments to elucidate the function of KLK14 in seminal plasma liquefaction.
Experimental Protocols
Measurement of Seminal Plasma Liquefaction Time
This protocol is adapted from the World Health Organization (WHO) laboratory manual for the examination and processing of human semen.
Objective: To determine the time required for a fresh ejaculate to liquefy.
Materials:
-
Sterile, wide-mouthed collection container
-
Incubator set at 37°C
-
Timer
-
Glass rod or pipette
Procedure:
-
Record the time of ejaculation.
-
Place the semen sample in the incubator at 37°C immediately after collection.
-
After 20 minutes, gently tilt the container to observe the consistency of the semen.
-
Check the sample every 5 minutes thereafter. Complete liquefaction is defined as the point at which the entire sample becomes watery and flows freely when the container is tilted. Small gelatinous bodies that do not liquefy may be present and do not preclude the classification of complete liquefaction[3].
-
Record the time when complete liquefaction is observed. A liquefaction time of more than 60 minutes is considered abnormal.
Fluorometric Assay for KLK14 Enzymatic Activity
This protocol is based on methods described for measuring the activity of kallikrein-related peptidases using a fluorogenic substrate.
Objective: To quantify the enzymatic activity of KLK14 in seminal plasma.
Materials:
-
Fluorometer with excitation at 380 nm and emission at 460 nm
-
96-well black microtiter plates
-
Recombinant human KLK14 (for standard curve)
-
Fluorogenic substrate: Boc-Val-Pro-Arg-7-amino-4-methylcoumarin (Boc-VPR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Seminal plasma samples, centrifuged at 10,000 x g for 10 minutes at 4°C to remove sperm and debris.
Procedure:
-
Prepare a standard curve of recombinant KLK14 in Assay Buffer.
-
Dilute seminal plasma samples in Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of the diluted seminal plasma sample or KLK14 standard.
-
Prepare the substrate solution by diluting Boc-VPR-AMC in Assay Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorometer and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
Determine the KLK14 activity in the seminal plasma samples by comparing their reaction rates to the standard curve.
SDS-PAGE and Densitometric Analysis of Semenogelin and Fibronectin Degradation
This protocol outlines the procedure for visualizing and quantifying the degradation of major coagulum proteins by KLK14.
Objective: To assess the ability of KLK14 to directly cleave semenogelin and fibronectin.
Materials:
-
Purified human semenogelin I, semenogelin II, or fibronectin
-
Recombinant active human KLK14
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
SDS-PAGE equipment and reagents (e.g., 12% polyacrylamide gels, running buffer, loading buffer with a reducing agent)
-
Coomassie Brilliant Blue or silver staining reagents
-
Gel imaging system and densitometry software
Procedure:
-
In a microcentrifuge tube, incubate a fixed amount of purified semenogelin or fibronectin (e.g., 2 µg) with varying concentrations of recombinant KLK14 (e.g., 0, 10, 50, 100 ng) in Reaction Buffer. The total reaction volume should be kept constant (e.g., 20 µL).
-
Incubate the reactions at 37°C for a defined period (e.g., 2 hours).
-
Stop the reactions by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Image the gel using a gel documentation system.
-
Perform densitometric analysis on the bands corresponding to intact semenogelin or fibronectin.
-
Calculate the percentage of degradation for each KLK14 concentration by comparing the band intensity to the control (0 ng KLK14).
Conclusion
KLK14 is an integral component of the proteolytic cascade that governs seminal plasma liquefaction. Its role extends beyond being a simple activator of other kallikreins; it also directly participates in the degradation of the primary structural proteins of the seminal coagulum. The decreased levels of KLK14 observed in individuals with asthenozoospermia and delayed liquefaction underscore its clinical relevance in male fertility. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of seminal plasma liquefaction and to explore KLK14 as a potential diagnostic marker or therapeutic target for male infertility. Further research into the specific regulation of KLK14 activity and its interactions within the complex milieu of seminal plasma will undoubtedly yield deeper insights into this critical reproductive process.
References
The Molecular Machinery of KLK14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease with multifaceted roles in human physiology and pathology. Exhibiting both trypsin-like and chymotrypsin-like specificities, KLK14 is a key player in complex proteolytic cascades, influencing skin desquamation, seminal clot liquefaction, and cancer progression.[1][2] Its mechanism of action involves the direct cleavage of a diverse array of substrates, including extracellular matrix components, cell adhesion molecules, and other proteases, as well as the activation of specific signaling pathways, most notably through Proteinase-Activated Receptors (PARs). This technical guide provides an in-depth exploration of the molecular mechanisms governing KLK14 activity, its substrate specificity, regulatory networks, and the signaling cascades it initiates, offering a comprehensive resource for researchers and professionals in drug development.
Enzymatic Profile and Substrate Specificity
KLK14 is synthesized as an inactive zymogen (pro-KLK14) and requires proteolytic cleavage for activation, a process that can be mediated by other kallikreins such as KLK5.[1][3] Once active, KLK14 demonstrates a dual substrate specificity, cleaving preferentially after arginine (Arg) residues in a trypsin-like manner, but also exhibiting chymotrypsin-like activity.[4][5] This dual activity allows it to interact with a broad range of substrates. The optimal pH for its trypsin-like activity is 8.0.[1][3]
Substrate Specificity
The extended substrate specificity of KLK14 has been characterized using combinatorial peptide libraries. These studies have revealed a preference for specific amino acid motifs at positions P1 through P4 of the substrate cleavage site.
Table 1: KLK14 Substrate Recognition Motif [6]
| Position | Preferred Amino Acids |
| P4 | Y, W |
| P3 | K, R, S, A, M |
| P2 | H, N, S, P, A |
| P1 | R |
Known Substrates
KLK14's diverse physiological and pathological roles are a direct consequence of its ability to cleave a wide array of protein substrates.
Table 2: Key Physiological and Pathological Substrates of KLK14
| Substrate Category | Specific Substrates | Biological Consequence | References |
| Kallikreins | pro-KLK1, pro-KLK3, pro-KLK5, pro-KLK11 | Amplification of the KLK proteolytic cascade | [1][7] |
| Cell Adhesion Molecules | Desmoglein-1 (DSG1), Desmoglein-2 (DSG2) | Epidermal desquamation, potential role in cancer cell detachment | [1][8] |
| Extracellular Matrix (ECM) Components | Collagens (I-IV), Fibronectin, Laminin, Vitronectin, Agrin | ECM remodeling, facilitating cell migration and invasion | [8][9][10] |
| Signaling Receptors | Proteinase-Activated Receptors (F2R/PAR1, F2RL1/PAR2, F2RL3/PAR4) | Initiation of intracellular signaling pathways | [1][4][5] |
| Seminal Clot Proteins | Semenogelin I (SEMG1), Semenogelin II (SEMG2) | Liquefaction of the seminal coagulum | [1][5][11] |
| Other Proteins | Plasminogen, Kininogen, Fibrinogen, Insulin-like growth factor-binding proteins 2 and 3 | Diverse roles in fibrinolysis, inflammation, and growth factor signaling | [9] |
The KLK14-Mediated Proteolytic Cascade
A crucial aspect of KLK14's mechanism of action is its central role in a complex proteolytic cascade involving other kallikreins. KLK14 can activate several other KLK zymogens, thereby amplifying proteolytic activity in tissues where these enzymes are co-expressed, such as the skin and seminal plasma.[7][12]
Signaling Pathways Activated by KLK14
KLK14 acts as an extracellular signaling molecule primarily through the activation of Proteinase-Activated Receptors (PARs). PARs are G-protein coupled receptors that are activated by proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that subsequently activates the receptor.
PAR2 Activation and Downstream Signaling
KLK14 is a potent activator of PAR2.[1][3][13] This activation has been particularly implicated in cancer progression. In colon cancer cells, KLK14-mediated PAR2 activation leads to increased intracellular calcium, phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and ultimately, cell proliferation.[14]
PAR1 and PAR4 Involvement
In addition to PAR2, KLK14 can also activate PAR1 and PAR4, suggesting a broader role in modulating cellular responses through this receptor family.[1][4][5] In skin fibroblasts, KLK14 has been shown to induce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 through PAR1 signaling.[15]
Regulation of KLK14 Activity
The potent proteolytic activity of KLK14 is tightly regulated to prevent unwanted tissue damage. This regulation occurs at multiple levels, including zymogen activation, endogenous inhibitors, and ionic concentration.
Table 3: Regulation of KLK14 Activity
| Regulatory Mechanism | Regulator | Effect on KLK14 | References |
| Zymogen Activation | KLK5, Thermolysin (experimental) | Activation | [1][3][8] |
| Endogenous Inhibitors | Serpins (e.g., α1-antitrypsin, α2-antiplasmin, antithrombin III), Lympho-epithelial Kazal-type-related inhibitor (LEKTI), Macroglobulins | Inhibition | [1][3][9] |
| Ionic Regulation | Zinc (Zn²⁺) ions | Inhibition | [5][9][11] |
| Ionic Regulation | Citrate | Stimulation | [9] |
| Autolysis | Self-cleavage | Inactivation | [9][16] |
Experimental Protocols
Proteolytic Activity Assay
A common method to measure the proteolytic activity of KLK14 involves the use of a fluorogenic substrate.
Methodology:
-
Prepare concentrated conditioned medium from cells expressing KLK14 or use purified recombinant KLK14.[8]
-
In a black 96-well plate, incubate 90 µL of the sample with 10 µL of a 500 µM FRET substrate solution (e.g., ABZ-Y-G-P-R-V-L-P-Y-(NO2)-NH2).[8]
-
Immediately begin monitoring fluorescence emission using a plate reader with an excitation wavelength of 320 nm and an emission wavelength of 450 nm.[8]
-
Record fluorescence over time and calculate the initial reaction velocity. Subtract the fluorescence values from a blank control (buffer and substrate only).[8]
In Vitro Proteolysis Assay
This assay is used to determine if a specific protein is a substrate of KLK14.
Methodology:
-
Activate recombinant human pro-KLK14 using an appropriate activator, such as thermolysin.[8]
-
For a dose-response assay, incubate the substrate protein with increasing amounts of active KLK14 (e.g., molar ratios of enzyme to substrate of 1:100 to 1:5) in an assay buffer (50 mM Tris, 150 mM NaCl, 0.05% Tween-20, pH 8.0) for a fixed time (e.g., 2 hours).[8]
-
For a kinetic assay, incubate the substrate protein with active KLK14 at a fixed molar ratio (e.g., 1:50) for various time points (e.g., 5, 15, 30, 60, 120 minutes).[8]
-
Stop the reaction by adding Laemmli loading buffer containing a reducing agent (e.g., 5% β-mercaptoethanol).[8]
-
Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to visualize cleavage of the substrate.[8]
Substrate Identification using TAILS (Terminal Amine Isotopic Labeling of Substrates)
TAILS is a proteomic technique used to identify the substrates of a protease in a complex biological sample.
Methodology:
-
Compare the secretomes of cells expressing active KLK14 versus a catalytically inactive mutant.[8]
-
Deplete trypsin-generated neo-N-termini to enrich for natural protein N-termini and those generated by proteolytic processing by KLK14.[8]
-
Identify the neo-N-termini by mass spectrometry to determine the cleavage sites and identify direct substrates of KLK14.[8]
Conclusion
The mechanism of action of KLK14 is complex and multifaceted, involving direct proteolytic activity on a wide range of substrates and the initiation of intracellular signaling cascades. Its role as a key activator in the kallikrein proteolytic cascade highlights its importance in amplifying physiological and pathological processes. A thorough understanding of its substrate specificity, regulatory mechanisms, and signaling pathways is crucial for the development of therapeutic strategies targeting KLK14 in diseases such as cancer and inflammatory skin disorders. The experimental approaches detailed in this guide provide a framework for further investigation into the intricate biology of this significant serine protease.
References
- 1. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]
- 2. Kallikrein - Wikipedia [en.wikipedia.org]
- 3. KLK14 - Wikipedia [en.wikipedia.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. uniprot.org [uniprot.org]
- 6. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human kallikrein-related peptidase 14 (KLK14) is a new activator component of the KLK proteolytic cascade. Possible function in seminal plasma and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and functional characterization of the cancer-related serine protease, human tissue kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KLK14 kallikrein related peptidase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human tissue kallikrein 14 induces the expression of IL‐6, IL‐8, and CXCL1 in skin fibroblasts through protease‐activated receptor 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to Kallikrein-Related Peptidase 14 (KLK14) Substrates and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known substrates and downstream signaling targets of Kallikrein-Related Peptidase 14 (KLK14), a serine protease implicated in various physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions involving KLK14.
KLK14 Substrates
KLK14 exhibits a dual trypsin-like and chymotrypsin-like substrate specificity, preferentially cleaving after arginine residues.[2][3] Its proteolytic activity extends to a wide range of extracellular and cell surface proteins, leading to their activation, inactivation, or shedding. The identification of these substrates is crucial for understanding the functional roles of KLK14 in health and disease.
The following table provides a structured overview of proteins identified as KLK14 substrates through various methodologies, including Terminal Amine Isobaric Labeling of Substrates (TAILS) proteomics and in vitro degradation assays.[4]
| Protein Substrate | UniProt ID | Category | Method of Identification | Reference |
| Protease-Activated Receptors (PARs) | ||||
| Proteinase-activated receptor 1 (PAR1/F2R) | P25116 | Signaling Receptor | Functional Assays | [1][3] |
| Proteinase-activated receptor 2 (PAR2/F2RL1) | P55085 | Signaling Receptor | Functional Assays, Proteomics | [1][5][6] |
| Proteinase-activated receptor 4 (PAR4/F2RL3) | Q96RI0 | Signaling Receptor | Functional Assays | [7] |
| Kallikrein Family Members | ||||
| Kallikrein-1 (KLK1) | P06870 | Serine Protease | In vitro Activation Assay | [1][3] |
| Kallikrein-3 (KLK3/PSA) | P07288 | Serine Protease | In vitro Activation Assay, TAILS | [1][3][4] |
| Kallikrein-5 (KLK5) | Q9Y337 | Serine Protease | In vitro Activation Assay | [1][5][3] |
| Kallikrein-11 (KLK11) | Q9UBX7 | Serine Protease | In vitro Activation Assay | [1][3] |
| Extracellular Matrix (ECM) & Adhesion Molecules | ||||
| Agrin (AGRN) | O00468 | ECM Protein | TAILS, In vitro Degradation | [4][8] |
| Desmoglein-1 (DSG1) | Q02413 | Adhesion Molecule | In vitro Degradation | [1] |
| Desmoglein-2 (DSG2) | Q14126 | Adhesion Molecule | TAILS, In vitro Degradation | [4][8] |
| Vitronectin (VTN) | P04004 | ECM Protein | TAILS, In vitro Degradation | [4][8] |
| Laminins (LAMA5, LAMB2, LAMC1) | P55268, P56551, P11047 | ECM Protein | TAILS, In vitro Degradation | [4][8] |
| Fibronectin (FN1) | P02751 | ECM Protein | In vitro Degradation | [9] |
| Collagens (I, II, III, IV) | P02452, P02458, P02461, P02462 | ECM Protein | In vitro Degradation | [9] |
| Other Substrates | ||||
| Semenogelin-1 (SEMG1) | P04279 | Seminal Plasma Protein | In vitro Degradation | [1][3] |
| Semenogelin-2 (SEMG2) | Q02383 | Seminal Plasma Protein | In vitro Degradation | [1] |
| Cystatin-C (CST3) | P01034 | Protease Inhibitor | TAILS, In vitro Degradation | [4] |
| Matrix Metalloproteinases (MMP14, 15, 16, 17) | P50281, P51511, P51512, Q13444 | Metalloproteinase | CleavEx Assay, In vitro Activation | [10] |
KLK14 exhibits robust proteolytic activity with a preference for trypsin-like substrates. The following table summarizes available kinetic data for KLK14 cleavage of various synthetic peptide substrates.
| Substrate | Description | KM (mM) | Reference |
| S-2288 | H-D-Ile-Pro-Arg-pNA | 0.3 | [3] |
| S-2222 | N-Benzoyl-Ile-Glu-Gly-Arg-pNA | 0.2 | [3] |
| S-2302 | H-D-Pro-Phe-Arg-pNA | 0.2 | [3] |
| S-2586 | MeO-Suc-Arg-Pro-Tyr-pNA | 0.7 | [3] |
| Gln-Ala-Arg synthetic peptide | - | 0.045 | [3] |
| Val-Pro-Arg synthetic peptide | - | 0.043 | [3] |
| Pro-Phe-Arg synthetic peptide | - | 0.09 | [3] |
| Phe-Ser-Arg synthetic peptide | - | 0.278 | [3] |
| Leu-Gly-Arg synthetic peptide | - | 0.0577 | [3] |
Note: pNA (p-nitroanilide) and AMC (7-amino-4-methylcoumarin) are chromogenic and fluorogenic leaving groups, respectively, used to monitor enzyme activity.
Downstream Signaling Pathways
KLK14's enzymatic activity on cell surface receptors and other signaling molecules triggers intracellular signaling cascades that influence cellular behavior, including proliferation, migration, and inflammation.
A primary mechanism of KLK14-mediated signaling is through the activation of PARs. KLK14 can cleave the N-terminal domain of PAR1, PAR2, and PAR4, exposing a tethered ligand that initiates G-protein-coupled signaling.[7][11] Activation of PARs by KLK14 has been shown to induce calcium mobilization and stimulate downstream pathways.[7][11] In skin fibroblasts, KLK14-mediated PAR1 activation leads to the expression and release of pro-inflammatory cytokines such as IL-6 and IL-8.[12][13]
KLK14 has been demonstrated to activate the p42/p44 MAPK (ERK1/2) pathway, a key signaling cascade involved in cell proliferation and survival.[9][14] In colon cancer cells, KLK14 induces rapid, time-dependent phosphorylation of ERK1/2, a response that is mediated by its activation of PAR2.[9][14] Pathway analysis of the KLK14-regulated transcriptome in prostate cancer cells also predicts a significant activation of the MAPK pathway.[1]
Transcriptomic analysis has also implicated KLK14 in the modulation of the Interleukin-1 receptor pathway.[1][8] This suggests a role for KLK14 in inflammatory responses and immune signaling, potentially through the processing of cytokines, their receptors, or other pathway components.
Signaling Pathway of KLK14
Caption: KLK14 signaling through PARs and other pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize KLK14 substrates and their downstream effects.
Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful N-terminomics method for the discovery of protease substrates from complex biological samples.[15][16][17]
Objective: To identify novel KLK14 substrates by comparing the N-termini of proteins in KLK14-treated versus control samples.
Materials:
-
Cell line of interest (e.g., LNCaP prostate cancer cells)
-
Recombinant active KLK14
-
Lysis buffer (e.g., 50 mM HEPES, 1% SDS, pH 7.4)
-
Formaldehyde (light, C12H2O and heavy, C13D2O) for dimethyl labeling
-
Sodium cyanoborohydride
-
Trypsin (MS-grade)
-
HPG-ALD polymer for peptide depletion[18]
-
LC-MS/MS instrumentation
Protocol:
-
Sample Preparation: Culture cells to the desired confluency. Treat one set of cells with active KLK14 and another with a vehicle control.
-
Cell Lysis: Harvest and lyse cells in a suitable buffer containing protease inhibitors (to prevent non-specific degradation).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
N-terminal Labeling:
-
Block all primary amines (N-termini and lysine side chains) by reductive dimethylation.
-
Use "light" formaldehyde for the control sample and "heavy" formaldehyde for the KLK14-treated sample.
-
-
Sample Pooling & Digestion: Combine the labeled samples in a 1:1 ratio. Digest the pooled protein mixture with trypsin overnight.
-
Negative Selection of N-terminal Peptides:
-
Add the HPG-ALD polymer to the peptide mixture. This polymer has aldehyde groups that react with the primary amines of the newly generated tryptic peptide N-termini.
-
The original, blocked N-termini (both natural and KLK14-generated) do not react and remain in solution.
-
Remove the polymer-bound internal peptides by centrifugation/filtration.
-
-
LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by LC-MS/MS.
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides.
-
Quantify the relative abundance of heavy- and light-labeled peptide pairs.
-
Peptides with a high heavy/light ratio represent neo-N-termini generated by KLK14 cleavage and thus identify substrates.
-
Experimental Workflow for TAILS Proteomics
Caption: Workflow for identifying KLK14 substrates via TAILS.
This assay validates direct cleavage of a putative substrate by KLK14.[1][19]
Objective: To confirm that a purified protein is a direct substrate of KLK14 and to analyze the cleavage products.
Materials:
-
Recombinant active KLK14
-
Purified recombinant substrate protein (e.g., Agrin, DSG2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.05% Tween-20, pH 8.0)
-
Laemmli loading buffer with β-mercaptoethanol
-
SDS-PAGE equipment and reagents
-
Coomassie or silver stain
Protocol:
-
Reaction Setup:
-
Dose-Response: Incubate a fixed amount of the substrate protein with increasing molar ratios of active KLK14 (e.g., 1:100, 1:50, 1:5 enzyme:substrate) in assay buffer. Incubate for a fixed time (e.g., 2 hours) at 37°C.
-
Time-Course (Kinetics): Incubate the substrate protein with a fixed molar ratio of active KLK14 (e.g., 1:50) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.
-
-
Controls: Include controls of the substrate incubated alone and KLK14 incubated alone for the longest time point to check for auto-degradation.
-
Stopping the Reaction: Stop the reactions by adding Laemmli loading buffer and boiling for 5 minutes.
-
SDS-PAGE Analysis: Separate the reaction products by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Interpretation: A decrease in the intensity of the full-length substrate band and the appearance of lower molecular weight fragments in the presence of KLK14 indicates direct cleavage.
This cell-based assay measures the activation of a key downstream signaling pathway.[9][14]
Objective: To determine if KLK14 activates the MAPK pathway in a specific cell type.
Materials:
-
Cell line of interest (e.g., HT29 colon cancer cells)
-
Recombinant active KLK14
-
Serum-free cell culture medium
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p42/p44) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
-
Chemiluminescence detection system
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to ~80% confluency. To reduce basal signaling, serum-starve the cells overnight.
-
KLK14 Stimulation: Treat the quiescent cells with active KLK14 (e.g., 10-100 nM) for various time points (e.g., 0, 5, 10, 20, 40 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Loading Control: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to ensure equal protein loading.
-
Interpretation: An increase in the phospho-ERK1/2 signal relative to the total-ERK1/2 signal in KLK14-treated cells indicates activation of the MAPK pathway.
Conclusion
KLK14 is a multifaceted serine protease with a growing list of identified substrates and implicated signaling pathways. Its ability to process ECM components, activate other proteases, and trigger cell signaling through PARs positions it as a key regulator in tissue homeostasis and a significant contributor to pathologies such as cancer. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the complex biology of KLK14, identify novel substrates and downstream targets, and explore its potential as a therapeutic target in drug development.
References
- 1. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Node Attributes | Graphviz [graphviz.org]
- 3. Graphviz attributes - Factor Documentation [docs.factorcode.org]
- 4. Attributes | Graphviz [graphviz.org]
- 5. Edge Attributes | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Node, Edge and Graph Attributes [emden.github.io]
- 8. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human tissue kallikrein 14 induces the expression of IL-6, IL-8, and CXCL1 in skin fibroblasts through protease-activated receptor 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive and High-Throughput Exploration of Protein N-Termini by TMT-TAILS N-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]
- 17. TAILS | The Overall Lab [clip.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Role of Kallikrein-Related Peptidase 14 in the Kallikrein Proteolytic Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to the 15-member human kallikrein family, which is encoded by the KLK14 gene on chromosome 19.[1][2] It exhibits a trypsin-like specificity, preferentially cleaving after arginine and lysine residues.[3][4] KLK14 is implicated in a variety of physiological and pathological processes, including skin desquamation, semen liquefaction, and cancer progression.[2][4][5] Emerging evidence indicates that KLKs are often activated in a stepwise manner, characteristic of a proteolytic cascade, and KLK14 is a key player in these cascades.[5][6] This technical guide provides an in-depth overview of the role of KLK14 in the kallikrein proteolytic cascade, its molecular functions, and its implications in disease, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Biochemical Properties and Regulation
KLK14 is synthesized as an inactive zymogen (pro-KLK14) and requires proteolytic cleavage for activation.[1][7] It displays optimal enzymatic activity at an alkaline pH of 8.0 but remains active over a pH range of 5.0 to 9.0.[1][2] The activity of KLK14 is regulated by several mechanisms, including activation by other proteases, autolytic inactivation, and inhibition by endogenous inhibitors.[1][3]
Table 1: Biochemical Properties and Regulators of KLK14
| Property/Regulator | Description | Reference |
| Enzyme Type | Serine Protease (Trypsin-like) | [3] |
| Optimal pH | 8.0 | [1][2][4] |
| Activators | KLK5, Thermolysin | [1][2][8][9] |
| Inhibitors | SERPINA1, SERPINC1, SERPINE1, SERPINF2, SPINK5 (LEKTI), α1-antitrypsin, α2-antiplasmin, antithrombin III, α1-antichymotrypsin, plasminogen activator inhibitor-1, aprotinin, leupeptin, zinc ions | [1][3][4] |
| Stimulators | Citrate | [3] |
Role in the Kallikrein Proteolytic Cascade
KLK14 is a central component of the KLK activation cascade in various tissues. It can activate several other pro-KLKs and is itself activated by other KLKs, creating a complex network of interactions that amplify proteolytic activity.
Skin Desquamation
In the stratum corneum, KLK14 is part of a proteolytic cascade essential for skin desquamation.[8][9] KLK5 can auto-activate and subsequently activate pro-KLK14.[9] Activated KLK14 can then, in a positive feedback loop, activate pro-KLK5.[1][2] Both KLK5 and KLK14 can activate pro-KLK7, another key enzyme in desquamation.[8][9] This cascade leads to the degradation of corneodesmosomal proteins like desmoglein-1, resulting in the shedding of corneocytes.[8]
References
- 1. KLK14 - Wikipedia [en.wikipedia.org]
- 2. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]
- 3. Expression and functional characterization of the cancer-related serine protease, human tissue kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Human kallikrein-related peptidase 14 (KLK14) is a new activator component of the KLK proteolytic cascade. Possible function in seminal plasma and skin [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proteolytic cascade of kallikreins in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Activity of Kallikrein-Related Peptidase 14 (KLK14) in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to the human kallikrein family.[1] Emerging evidence highlights its significant role in various physiological and pathological processes, including skin desquamation, wound healing, and cancer progression, particularly in prostate and colon cancer.[1][2][3] In the context of cancer, KLK14 has been implicated in modulating signaling pathways that control cell migration, invasion, and metastasis, such as the mitogen-activated protein kinase (MAPK) and interleukin-1 (IL-1) receptor pathways.[1] Furthermore, KLK14 can activate other members of the KLK family and interact with protease-activated receptors (PARs), such as PAR-2, to induce cellular responses.[2][4] Given its involvement in disease, KLK14 is a promising target for therapeutic intervention. Accurate and reliable measurement of its enzymatic activity in cell culture is crucial for understanding its biological functions and for the development of novel inhibitors.
These application notes provide detailed protocols for quantifying KLK14 activity in cell culture samples, primarily focusing on a sensitive fluorogenic peptide substrate assay. Additionally, this document outlines methods for preparing conditioned media, summarizes key quantitative data for KLK14, and presents diagrams of its signaling pathway and the experimental workflow.
Principles of KLK14 Activity Measurement
The enzymatic activity of KLK14, a trypsin-like serine protease, is typically measured by monitoring the cleavage of a specific substrate over time. The most common and sensitive method utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage of the peptide by active KLK14, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of KLK14.
Alternative methods for assessing protease activity, such as those using activity-based probes (ABPs), can also be employed for more specific and in-depth studies.[5][6] ABPs are chemical probes that covalently modify the active site of the enzyme, allowing for its detection and quantification.
Data Presentation
Table 1: Kinetic Parameters of KLK14 with a Fluorogenic Substrate
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| QAR-AMC | - | - | - | [3] |
Note: Specific Km and kcat values for QAR-AMC were not explicitly provided in the cited abstract. Further investigation of the full text would be required to obtain these specific values. The preferred P4-P1 substrate recognition motif for KLK14 has been identified as YW-KRSAM-HNSPA-R.[7]
Table 2: Inhibition of KLK14 Activity
| Inhibitor | Type of Inhibition | IC50 / Ki | Reference |
| LEKTI (D8–D11 fragment) | Protein Inhibitor | Ki = 3.1 nM | [1] |
| Zinc (Zn2+) | Metal Ion | IC50 = 12 nM | [5] |
| Peptidyl-DPP scaffold (cross-reactivity) | Covalent Inhibitor | kinact/Ki = 511 ± 18 M-1s-1 |
Signaling Pathway and Experimental Workflow
KLK14 Signaling Pathway
Caption: KLK14 signaling cascade.
Experimental Workflow for Measuring KLK14 Activity
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Selective Substrates and Inhibitors for Kallikrein-Related Peptidase 7 (KLK7) Shed Light on KLK Proteolytic Activity in the Stratum Corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Recombinant Human KLK14 Expression: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the expression, purification, and characterization of recombinant human Kallikrein-14 (KLK14), a serine protease implicated in various physiological and pathological processes, including cancer.
Introduction
Human Kallikrein-14 (KLK14) is a member of the kallikrein-related peptidase family.[1][2] It exhibits trypsin-like enzymatic activity with a preference for cleaving substrates at the C-terminal side of arginine residues.[1][2] KLK14 is expressed in various tissues, with the highest levels found in the skin, breast, and prostate.[2] Dysregulation of KLK14 expression has been associated with several cancers, making it a potential biomarker and therapeutic target.[2][3] The production of high-quality recombinant KLK14 is crucial for structural and functional studies, as well as for the development of diagnostic and therapeutic agents. This protocol outlines methods for the expression of KLK14 in mammalian cells, a system that allows for proper protein folding and post-translational modifications.
Data Presentation
Table 1: Molecular Characteristics of Recombinant Human KLK14
| Feature | Pro-KLK14 | Mature KLK14 | Source |
| Predicted Molecular Mass | ~27 kDa | ~25 kDa | [1] |
| SDS-PAGE Apparent Mass | 27 kDa | 25 kDa | [1] |
| Post-translational Modifications | Glycosylation not indicated | Glycosylation not indicated | [1] |
Table 2: Yield and Purity of Recombinant Human KLK14 from Mammalian Cells
| Form | Expression System | Yield (from 1-liter culture) | Purity | Purification Method | Source |
| Pro-KLK14 | Mammalian Cells | 25-50 µg | >95% | Two-step chromatography | [1] |
| Mature KLK14 | Mammalian Cells | 1.5-3 mg | >95% | Two-step chromatography | [1] |
Experimental Protocols
Cloning of Human KLK14 cDNA
The full-length cDNA of human KLK14 can be obtained by reverse transcription-polymerase chain reaction (RT-PCR) from total RNA isolated from tissues with high KLK14 expression, such as the brain, cerebellum, or spinal cord.[3]
Protocol:
-
RNA Isolation: Isolate total RNA from a suitable human tissue or cell line using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Amplify the KLK14 coding sequence using gene-specific primers. The primers should be designed to include appropriate restriction sites for cloning into the chosen expression vector.
-
Vector Ligation: Clone the PCR product into a suitable mammalian expression vector, such as pCR 2.1-TOPO for initial cloning and sequencing, followed by subcloning into a mammalian expression vector.[3] For secreted expression, the vector should contain a strong constitutive promoter (e.g., CMV) and a signal peptide sequence if the native signal peptide is not included in the cloned fragment. A C-terminal polyhistidine (His) tag can be incorporated for affinity purification.
-
Sequence Verification: Sequence the cloned insert to confirm the correct open reading frame of KLK14.
Expression in Mammalian Cells
The expression of recombinant KLK14 in a mammalian system, such as a mouse myeloma cell line (e.g., NS0), is recommended for obtaining a properly folded and potentially glycosylated protein.[4]
Protocol:
-
Cell Culture: Culture the chosen mammalian host cells in the appropriate medium and conditions.
-
Transfection: Transfect the cells with the KLK14 expression vector using a suitable transfection reagent.
-
Selection of Stable Clones: Select for stably transfected cells by adding the appropriate selection antibiotic to the culture medium.
-
Expansion and Protein Production: Expand the selected stable clones and induce protein expression if the vector contains an inducible promoter. For secreted proteins, collect the conditioned medium. Maximal pro-KLK14 levels may be attained after a 10-day incubation period in serum-free media.[1]
Purification of Recombinant KLK14
A two-step chromatographic procedure is effective for purifying both pro- and mature KLK14 to a high degree of purity.[1] This typically involves an affinity chromatography step followed by a polishing step like ion exchange or size exclusion chromatography.
Protocol:
-
Clarification of Conditioned Medium: Centrifuge the collected conditioned medium to remove cells and debris. Filter the supernatant through a 0.22 µm filter.
-
Affinity Chromatography (for His-tagged protein):
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the clarified conditioned medium onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Ion Exchange Chromatography (as a polishing step):
-
Dialyze the eluted protein from the affinity step against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the dialyzed sample onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the low-salt buffer.
-
Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).
-
-
Size Exclusion Chromatography (alternative polishing step):
-
Concentrate the protein sample from the previous step.
-
Load the concentrated sample onto a size exclusion column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions corresponding to the expected molecular weight of KLK14.
-
-
Purity Analysis: Analyze the purity of the final protein preparation by SDS-PAGE and silver staining or Coomassie blue staining.
Activation of Pro-KLK14
Recombinant pro-KLK14 can be activated to its mature, enzymatically active form by proteolytic cleavage of the pro-peptide. Thermolysin is an effective enzyme for this purpose.[4]
Protocol:
-
Reaction Setup:
-
Dilute the purified recombinant pro-KLK14 to 200 µg/mL in Activation Buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5).
-
Dilute thermolysin to 20 µg/mL in the same Activation Buffer.
-
Combine 25 µL of the diluted rhKLK14 and 25 µL of the diluted thermolysin.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Stopping the Reaction: Stop the activation reaction by adding 50 µL of 100 mM EDTA.
Characterization of Recombinant KLK14 Activity
The enzymatic activity of mature KLK14 can be assessed using a fluorogenic peptide substrate.[4]
Protocol:
-
Enzyme Dilution: Dilute the activated KLK14 mixture to 0.2 ng/µL in Assay Buffer (50 mM Tris, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 8.0).
-
Substrate Preparation: Dilute a stock solution of the fluorogenic substrate BOC-Val-Pro-Arg-AMC to 200 µM in Assay Buffer.
-
Assay:
-
In a 96-well black plate, add 50 µL of the diluted activated KLK14.
-
Initiate the reaction by adding 50 µL of the 200 µM substrate solution.
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate solution.
-
-
Measurement: Read the fluorescence at excitation and emission wavelengths of 380 nm and 460 nm, respectively, in kinetic mode for 5 minutes using a fluorescent plate reader.
Mandatory Visualization
Caption: KLK14 activation cascade and signaling pathway.
Caption: Workflow for recombinant human KLK14 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression and functional characterization of the cancer-related serine protease, human tissue kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning of a new member of the human kallikrein gene family, KLK14, which is down-regulated in different malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Application Notes and Protocols for KLK14 Immunohistochemistry in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) staining of Kallikrein-related peptidase 14 (KLK14) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. KLK14, a member of the tissue kallikrein family of serine proteases, has been implicated in various cancers, making it a person of interest for cancer research and biomarker development.[1][2][3]
Introduction
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease that has been identified as a potential biomarker in several malignancies, including breast, colon, and prostate cancer.[3][4][5][6] Its expression has been associated with tumor progression and aggressiveness.[4][6] Immunohistochemistry is a valuable technique to visualize the in-situ expression and localization of KLK14 protein in tumor tissues, providing insights into its potential role in cancer pathogenesis.[7]
Quantitative Data Summary
The following table summarizes the findings from various studies that have utilized KLK14 immunohistochemistry in different tumor types. This data can serve as a reference for expected expression patterns and associations.
| Tumor Type | Key Findings on KLK14 Protein Expression | Patient Cohort Size (IHC) | Reference |
| Breast Cancer | Significantly higher cytoplasmic expression in invasive carcinomas compared to normal breast tissue. Associated with higher tumor grade and positive nodal status.[4][8] | 127 | [4][8] |
| Colon Cancer | Intensely expressed in the epithelium of colonic carcinoma and adenoma, with minimal to no expression in normal colonic mucosa. Staining is primarily cytoplasmic.[5][9] | 75 | [5] |
| Polymorphous Adenocarcinoma | Present in tumor cells, with primarily cytoplasmic staining. Some cases showed nuclear staining.[10] | Not specified | [3][10] |
| Prostate Cancer | Expression is elevated in advanced and metastatic prostate cancer.[6] | Not specified | [6] |
Experimental Protocol: KLK14 Immunohistochemistry
This protocol provides a general guideline for the immunohistochemical staining of KLK14 in FFPE tumor tissue. Optimization may be required depending on the specific antibody, tissue type, and detection system used.[11]
Materials:
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)[3][12]
-
Proteinase K (for enzymatic antigen retrieval, if needed)[13]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)[14]
-
Primary Antibody: Anti-KLK14 polyclonal antibody (Rabbit)
-
Biotinylated Secondary Antibody (anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for heat-induced epitope retrieval (HIER)[15]
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 80% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water for 5 minutes.[13]
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.[15]
-
Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0) in a Coplin jar.
-
Heat in a microwave or pressure cooker. A common protocol is to heat at a high temperature (e.g., 125°C) for a short period (e.g., 5-10 minutes) followed by a lower temperature for a longer period.[3] Optimal time and temperature should be determined empirically.[12]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
-
Protease-Induced Epitope Retrieval (PIER):
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate slides with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[14]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Incubate slides with DAB substrate solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation of Staining:
-
Positive Staining: Brown precipitate indicates the presence of KLK14 antigen.
-
Localization: Note the subcellular localization of the staining (e.g., cytoplasmic, nuclear, membranous). KLK14 is primarily reported to have cytoplasmic localization in tumor cells.[4][5]
-
Scoring: A semi-quantitative scoring system can be used to evaluate the staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive cells.[3]
Diagrams
References
- 1. KLK14 Polyclonal Antibody - Elabscience® [elabscience.com]
- 2. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 3. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 4. Expression of human Kallikrein 14 (KLK14) in breast cancer is associated with higher tumour grades and positive nodal status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Useful Immunohistochemical Markers of Tumor Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of human Kallikrein 14 (KLK14) in breast cancer is associated with higher tumour grades and positive nodal status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tissue Kallikreins in Polymorphous Adenocarcinoma: A Polymerase Chain Reaction and Immunohistochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. IHC Protocol using Proteinase K based Antigen Retrieval | BIOZOL [biozol.de]
- 14. KLK14 Polyclonal Antibody | EpigenTek [epigentek.com]
- 15. bosterbio.com [bosterbio.com]
Application Note: Quantification of Kallikrein-Related Peptidase 14 (KLK14) in Human Serum Samples using ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to the human kallikrein family.[1] Growing evidence suggests its involvement in various physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and carcinogenesis.[1][2] Notably, elevated expression of KLK14 has been associated with several malignancies, including prostate and breast cancer, making it a promising biomarker for disease prognosis and a potential therapeutic target.[2] This application note provides a detailed protocol for the quantitative measurement of KLK14 in human serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This ELISA is a solid-phase sandwich immunoassay. A microtiter plate is pre-coated with a monoclonal antibody specific for human KLK14.[3] When serum samples, standards, or controls are added to the wells, the KLK14 antigen is captured by the immobilized antibody. Following a washing step, a biotinylated detection antibody that also recognizes human KLK14 is added, forming a "sandwich" complex. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated detection antibody. After another wash to remove unbound reagents, a chromogenic substrate (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product. The intensity of the color is directly proportional to the concentration of KLK14 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm using a microplate reader.[3][4]
Data Presentation
The following tables summarize the performance characteristics of a typical KLK14 ELISA kit and provide a template for presenting quantitative data. Note: The concentration values in Table 2 are for illustrative purposes only. Researchers should establish their own reference ranges based on their specific study population and the ELISA kit used.
Table 1: Typical KLK14 ELISA Kit Performance Characteristics
| Parameter | Specification |
| Assay Type | Sandwich ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatants |
| Detection Range | 1.5 - 500 pg/mL |
| Sensitivity | 1.5 pg/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 12% |
Table 2: Example of KLK14 Concentration in Human Serum Samples
| Cohort | N | Mean KLK14 Concentration (pg/mL) | Standard Deviation (pg/mL) | Range (pg/mL) |
| Healthy Controls | (user defined) | (user defined) | (user defined) | (user defined) |
| Prostate Cancer Patients | (user defined) | (user defined) | (user defined) | (user defined) |
| (Note: Published literature indicates that serum KLK14 levels are significantly elevated in prostate cancer patients compared with healthy males, but specific concentration ranges were not available in the reviewed sources.[5] It is recommended that each laboratory establishes its own normal and pathological ranges.) |
Experimental Protocols
This protocol is a general guideline. Please refer to the specific manufacturer's instructions for the ELISA kit being used.
Materials and Reagents
-
Human KLK14 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-streptavidin conjugate, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Squirt bottle, manifold dispenser, or automated plate washer
-
Absorbent paper
-
Tubes for sample and standard dilution
Sample Preparation
-
Serum Collection: Collect whole blood into a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge for 15 minutes at 1000 x g.
-
Carefully aspirate the serum and transfer it to a clean tube.
-
If not assayed immediately, store serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: Based on the expected concentration of KLK14, it may be necessary to dilute the serum samples with the provided assay diluent. A recommended starting dilution is 2 to 20-fold.
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and HRP-streptavidin conjugate according to the kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate or decant the contents of each well. Wash the wells four times with 300 µL of 1X wash buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add HRP-Streptavidin Conjugate: Add 100 µL of the diluted HRP-streptavidin conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop in the wells containing KLK14.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Immediately measure the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to determine the concentration of KLK14 in the samples.
-
Multiply the determined concentration by the sample dilution factor to obtain the final KLK14 concentration in the original serum sample.
Visualizations
KLK14 Signaling Pathway
Caption: KLK14 activates PAR-1 and PAR-2, initiating downstream signaling cascades.
Experimental Workflow
Caption: Step-by-step workflow for the quantification of KLK14 using a sandwich ELISA.
References
- 1. Kallikrein-Related Peptidases in Prostate Cancer: From Molecular Function to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate Specific Kallikrein-related Peptidases and Their Relation to Prostate Cancer Biology and Detection; Established Relevance and Emerging Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kallikrein gene family as biomarkers for recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High expression of KLK14 in prostatic adenocarcinoma is associated with elevated risk of prostate-specific antigen relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KLK14 Activity Assay Using Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to the human KLK family. It exhibits both trypsin-like and chymotrypsin-like activities and is implicated in various physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression.[1][2] The dysregulation of KLK14 activity has been associated with several cancers, making it a significant target for therapeutic intervention and biomarker development.[3] This document provides detailed protocols for measuring KLK14 activity using fluorogenic substrates, offering a robust method for academic research and high-throughput screening in drug discovery.
Principle of the Assay
The KLK14 activity assay is based on the enzymatic cleavage of a synthetic peptide substrate conjugated to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (AMC). The peptide sequence is designed to be a specific target for KLK14. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the amide bond between the peptide and the AMC molecule by active KLK14, free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence intensity is directly proportional to the enzymatic activity of KLK14 and can be monitored over time using a fluorescence plate reader.
Data Presentation
Table 1: Recommended Fluorogenic Substrates for KLK14 Activity Assay
| Substrate Name | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | Typical Concentration |
| Boc-VPR-AMC | Boc-Val-Pro-Arg-AMC | AMC | 380 | 460 | 10 µM[4] |
| Boc-QAR-AMC | Boc-Gln-Ala-Arg-AMC | AMC | 380 | 460 | 10-100 µM |
Table 2: Typical Reagents and Conditions for KLK14 Activity Assay
| Parameter | Recommended Condition | Notes |
| Enzyme | Recombinant Human Kallikrein 14 | Ensure high purity and known active concentration. |
| Enzyme Concentration | 1-10 nM | Optimal concentration should be determined empirically. A concentration of 3 nM has been used successfully.[5] |
| Assay Buffer | 50 mM Tris, 150 mM NaCl, pH 8.0 | Other buffers such as HEPES can also be used. Optimal pH for KLK14 is around 8.0.[2] |
| Incubation Temperature | 37°C | |
| Plate Type | Black, flat-bottom 96-well or 384-well plate | Minimizes background fluorescence and suitable for plate readers. |
| Total Reaction Volume | 100-200 µL | |
| Readout | Kinetic | Fluorescence measured every 1-5 minutes for 30-60 minutes. |
Table 3: Known Inhibitors of KLK14 for Control Experiments
| Inhibitor | Type | Notes |
| Aprotinin | Serine Protease Inhibitor | Broad-spectrum inhibitor. |
| Leupeptin | Serine/Cysteine Protease Inhibitor | Reversible competitive inhibitor.[2] |
| Soybean Trypsin Inhibitor | Serine Protease Inhibitor | |
| SERPINs (e.g., SERPINA1) | Serpin Family Inhibitors | Endogenous inhibitors of serine proteases.[2] |
Experimental Protocols
Protocol 1: Standard KLK14 Activity Assay
This protocol describes the measurement of KLK14 activity using the fluorogenic substrate Boc-VPR-AMC.
Materials:
-
Recombinant Human KLK14
-
Boc-VPR-AMC substrate
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0
-
DMSO (for dissolving substrate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Boc-VPR-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Dilute the Boc-VPR-AMC stock solution in Assay Buffer to a 2X working concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Dilute the recombinant KLK14 in Assay Buffer to a 2X working concentration (e.g., 6 nM for a final concentration of 3 nM). Keep the enzyme on ice.
-
-
Set up the Assay Plate:
-
Add 50 µL of the 2X KLK14 working solution to the wells of the 96-well plate.
-
Include a "no enzyme" control by adding 50 µL of Assay Buffer instead of the enzyme solution.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate. Add 50 µL of the enzyme-inhibitor mixture to the wells.
-
-
Initiate the Reaction:
-
Pre-warm the plate to 37°C in the fluorescence plate reader.
-
Add 50 µL of the 2X Boc-VPR-AMC working solution to each well to start the reaction. The final reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately start kinetic measurement of fluorescence intensity.
-
Set the excitation wavelength to 380 nm and the emission wavelength to 460 nm.
-
Record readings every 1-5 minutes for a total of 30-60 minutes.
-
Protocol 2: Generation of an AMC Standard Curve
To convert the relative fluorescence units (RFU) to the amount of product (AMC) formed, a standard curve must be generated.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Stock Solution:
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
-
Prepare AMC Standards:
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to create a range of known concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
-
-
Measure Fluorescence:
-
Add 100 µL of each AMC standard dilution to the wells of the 96-well plate in triplicate.
-
Measure the fluorescence intensity at an excitation of 380 nm and an emission of 460 nm.
-
-
Plot the Standard Curve:
-
Subtract the fluorescence of the blank (0 µM AMC) from all readings.
-
Plot the background-subtracted fluorescence values (RFU) against the corresponding AMC concentrations (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
Data Analysis
-
Calculate Initial Velocity:
-
For each experimental well, plot the fluorescence intensity (RFU) against time (minutes).
-
Identify the linear portion of the curve (initial reaction phase).
-
The slope of this linear portion represents the initial velocity of the reaction in RFU/min.
-
-
Convert RFU/min to M/min:
-
Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to the rate of product formation in M/min.
-
Velocity (M/min) = (Slope of experimental data [RFU/min]) / (Slope of AMC standard curve [RFU/M])
-
-
Inhibitor Analysis:
-
To determine the IC50 value of an inhibitor, perform the assay with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration compared to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Enzymatic reaction of KLK14 with a fluorogenic substrate.
Caption: Experimental workflow for the KLK14 activity assay.
Caption: Simplified signaling pathway involving KLK14 activation.
References
- 1. KLK14 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Generating KLK14 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to the kallikrein family.[1] It is involved in diverse physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression.[2][3] KLK14 is implicated in the development of aggressive prostate cancer and may serve as a therapeutic target.[1] The generation of knockout (KO) mouse models for the Klk14 gene is a critical step in elucidating its in vivo functions and for testing the efficacy of KLK14-targeting therapeutics.
This document provides detailed protocols and application notes for the generation and initial characterization of Klk14 knockout mouse models using the CRISPR/Cas9 system.
Section 1: KLK14 Signaling and Activation Cascade
KLK14 is part of a complex proteolytic cascade. It is produced as an inactive zymogen and is activated by KLK5. Once active, KLK14 can activate other kallikreins, including pro-KLK5, creating a positive feedback loop.[4] One of its most significant substrates is the Protease-Activated Receptor 2 (PAR2), which is involved in various signaling pathways.[2][4] In prostate cancer, KLK14 has been shown to be involved with the mitogen-activated protein kinase 1 (MAPK1) and interleukin 1 receptor pathways.[1]
Section 2: Experimental Workflow for Generating Klk14 KO Mice
The generation of Klk14 knockout mice can be efficiently achieved using CRISPR/Cas9 technology by direct microinjection into zygotes.[5][6] This approach avoids the lengthy process of using embryonic stem cells and significantly shortens the timeline for producing founder mice.[7][8] The overall workflow involves sgRNA design, preparation of CRISPR components, microinjection, embryo transfer, and identification of founder animals.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Design and Synthesis of sgRNA for Mouse Klk14
-
Target Selection : Identify the genomic locus of the mouse Klk14 gene (MGI:2447564).[9] Target an early exon (e.g., Exon 1 or 2) to maximize the chance of generating a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the transcript.[10]
-
sgRNA Design : Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-base pair sgRNA sequences. Select sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence ('NGG'). Choose 2-3 top-scoring guides with high on-target efficiency and low predicted off-target effects.
-
Synthesis : Synthesize the sgRNAs using a commercially available in vitro transcription kit or order synthetic sgRNAs. Purify and validate the integrity of the sgRNA via gel electrophoresis.
Protocol 3.2: CRISPR/Cas9-mediated Knockout via Zygote Microinjection
This protocol is adapted from standard procedures for generating knockout mice.[5][7]
-
Animal Preparation :
-
Superovulate female mice (e.g., C57BL/6J strain) via intraperitoneal injections of Pregnant Mare Serum Gonadotropin (PMSG), followed 48 hours later by Human Chorionic Gonadotropin (hCG).
-
Mate superovulated females with stud males immediately after hCG injection.
-
Prepare vasectomized males for mating with females to be used as pseudopregnant recipients for embryo transfer.
-
-
Zygote Collection : On the following day (0.5 dpc), euthanize successfully mated females (identified by a copulatory plug) and collect fertilized zygotes from the oviducts.
-
Microinjection Mix Preparation : Prepare the injection mix containing Cas9 protein (or mRNA) and the validated sgRNA(s) in an appropriate injection buffer. A typical concentration is 100 ng/µl Cas9 protein and 50 ng/µl sgRNA.
-
Microinjection : Using a microinjection microscope setup, inject the CRISPR/Cas9 mix into the pronucleus of the collected zygotes.
-
Embryo Culture and Transfer :
-
Culture the microinjected zygotes overnight in M16 medium to the two-cell stage.
-
Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient females.[7]
-
Protocol 3.3: Genotyping for Founder Identification
-
Sample Collection : At 2-3 weeks of age, obtain tissue samples (e.g., tail tip or ear punch) from all potential founder pups.
-
Genomic DNA Extraction : Extract genomic DNA (gDNA) using a standard lysis buffer with Proteinase K, followed by isopropanol precipitation or a commercial DNA extraction kit.[11][12]
-
PCR Amplification :
-
Design PCR primers that flank the sgRNA target site in the Klk14 gene, amplifying a region of approximately 300-500 bp.
-
Perform PCR on the gDNA from each pup. Include wild-type and no-template controls.
-
-
Mutation Detection :
-
Gel Electrophoresis : Run the PCR products on an agarose gel. Insertions or deletions (indels) at the target site may be visible as a size shift compared to the wild-type band.
-
T7 Endonuclease I (T7E1) Assay : For smaller indels not visible on a standard gel, denature and re-anneal the PCR products to form heteroduplexes. Digest with T7E1, which cleaves mismatched DNA. Analyze the products by gel electrophoresis; cleavage products indicate the presence of a mutation.[7]
-
Sanger Sequencing : Purify the PCR products from positive founders and send for Sanger sequencing to confirm the exact nature of the indel and verify a frameshift mutation.
-
Section 4: Phenotypic Analysis and Illustrative Data
While a comprehensive phenotypic profile of a Klk14 knockout mouse is not extensively published, data from transgenic overexpression models and the known functions of KLK14 can guide the analysis.[13] Overexpression of KLK14 in mice leads to significant hair shaft defects and skin inflammation.[13] KLK14 is also involved in prostate cancer progression.[1] Therefore, analysis should focus on skin, hair, and prostate gland homeostasis.
Table 1: Illustrative Phenotypic Data for Klk14 KO Mice
(Note: The following data are hypothetical examples for illustrative purposes.)
| Parameter | Wild-Type (WT) | Klk14 KO (Homozygous) |
| Skin Histology | ||
| Epidermal Thickness (µm) | 25.3 ± 2.1 | 24.8 ± 2.5 |
| Hair Follicle Density (per mm²) | 15.6 ± 1.8 | 15.9 ± 2.0 |
| Inflammatory Cell Infiltrate | Negative | Negative |
| Prostate Histology (Aged Mice) | ||
| Glandular Hyperplasia Score | 1.2 ± 0.4 | 1.1 ± 0.3 |
| Fibrosis Score | 0.8 ± 0.2 | 0.9 ± 0.2 |
| Reproductive Analysis | ||
| Litter Size | 7.1 ± 1.5 | 6.9 ± 1.8 |
| Seminal Plug Formation | Normal | Normal |
Table 2: Illustrative qPCR Analysis of Related Genes in Prostate Tissue
(Note: The following data are hypothetical examples for illustrative purposes.)
| Gene | Fold Change in Klk14 KO vs. WT (Mean ± SEM) |
| Klk5 | 1.05 ± 0.12 |
| F2r (PAR2) | 0.98 ± 0.09 |
| Mmp9 | 1.10 ± 0.15 |
| Il1r1 | 0.95 ± 0.11 |
References
- 1. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. KLK14 - Wikipedia [en.wikipedia.org]
- 5. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 7. e-jarb.org [e-jarb.org]
- 8. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 9. Klk14 MGI Mouse Gene Detail - MGI:2447564 - kallikrein related-peptidase 14 [informatics.jax.org]
- 10. Generation of knockout mouse models of cyclin-dependent kinase inhibitors by engineered nuclease-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macrophage.snu.ac.kr [macrophage.snu.ac.kr]
- 12. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transgenic Kallikrein 14 Mice Display Major Hair Shaft Defects Associated with Desmoglein 3 and 4 Degradation, Abnormal Epidermal Differentiation, and IL-36 Signature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Kallikrein-Related Peptidase 14 (KLK14) Inhibitors in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease that has emerged as a significant player in the progression of various cancers, including prostate and colon cancer.[1][2] Its enzymatic activity within the tumor microenvironment contributes to key pathological processes such as cell proliferation, migration, and invasion.[3][4] This makes KLK14 an attractive therapeutic target for the development of novel anti-cancer agents. These application notes provide an overview of the role of KLK14 in cancer and detailed protocols for utilizing KLK14 inhibitors in cancer research.
KLK14 exerts its pro-tumorigenic effects through the activation of signaling cascades, notably by cleaving and activating Proteinase-Activated Receptor 2 (PAR2).[2] This activation triggers downstream signaling through the ERK1/2 and MAPK pathways, ultimately promoting cancer cell proliferation.[2] Furthermore, KLK14 is part of a complex proteolytic activation cascade involving other KLKs, highlighting its central role in modulating the tumor microenvironment.[4][5]
The inhibition of KLK14 activity presents a promising strategy to counteract its pathological functions in cancer. Various inhibitors, including peptide-based and small molecules, are being investigated for their potential to block KLK14 activity and impede tumor progression.[1][3] This document provides detailed methodologies for assessing the efficacy of such inhibitors in both in vitro and in vivo cancer models.
Data Presentation: Efficacy of KLK14 Inhibitors
The following table summarizes the inhibitory activity of selected compounds against KLK14. This data is essential for comparing the potency and selectivity of different inhibitors.
| Inhibitor Name | Inhibitor Type | Target(s) | IC50 / Ki | Cancer Model | Reference |
| SFTI-WCIR | Peptide (Sunflower Trypsin Inhibitor derivative) | KLK14 | Not specified | LNCaP prostate cancer cells | [3] |
| MDPK67b | Serpin-based | KLK2, KLK4, KLK14 | Not specified | Prostate cancer xenograft | [1][6] |
| Activity-Based Probe (ABP) with YASR sequence | Diphenyl phosphonate | KLK14 | kobs/I = 451 ± 19 M⁻¹s⁻¹ | Prostate cancer | [3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
KLK14 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of KLK14 and assess the potency of inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human KLK14
-
KLK14 inhibitor of interest
-
Fluorogenic substrate: Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the KLK14 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Add 20 µL of recombinant human KLK14 (final concentration ~1-5 nM) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of Boc-VPR-AMC substrate (final concentration ~10-50 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration.
Cell Viability (MTT) Assay
This protocol assesses the effect of KLK14 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., LNCaP for prostate cancer)[3]
-
Complete cell culture medium
-
KLK14 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the KLK14 inhibitor in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for p-ERK Activation
This protocol is used to determine if a KLK14 inhibitor can block KLK14-induced activation of the ERK signaling pathway.
Materials:
-
Cancer cell line (e.g., HT-29 for colon cancer)[2]
-
Serum-free cell culture medium
-
Recombinant human KLK14
-
KLK14 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with the KLK14 inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with recombinant human KLK14 (e.g., 50 nM) for 10-15 minutes.[2]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
In Vitro Wound Healing (Scratch) Assay
This protocol assesses the effect of KLK14 inhibitors on cancer cell migration.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
KLK14 inhibitor
-
24-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed cells in a 24-well plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.[7]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the KLK14 inhibitor or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the migration rate between treated and control groups.[7]
Matrigel Invasion Assay
This protocol evaluates the effect of KLK14 inhibitors on the invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free and complete cell culture medium
-
KLK14 inhibitor
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.[8]
-
Harvest and resuspend cancer cells in serum-free medium containing the KLK14 inhibitor or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell inserts.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.[8]
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
-
Compare the number of invaded cells between the inhibitor-treated and control groups.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure to evaluate the anti-tumor efficacy of a KLK14 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., PC-3 for prostate cancer)[3]
-
Matrigel (optional, to enhance tumor formation)
-
KLK14 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the KLK14 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²) / 2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the KLK14 inhibitor.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kallikrein-Related Peptidases in Prostate Cancer: From Molecular Function to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.com [scientificlabs.com]
Application Notes: KLK14 as a Prognostic Biomarker in Prostate Cancer
References
- 1. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High expression of KLK14 in prostatic adenocarcinoma is associated with elevated risk of prostate-specific antigen relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikrein-Related Peptidases in Prostate Cancer: From Molecular Function to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KLK14 kallikrein related peptidase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing a novel therapeutic strategy targeting Kallikrein-4 to inhibit prostate cancer growth and metastasis — Australian Prostate Cancer Research Centre - Queensland [australianprostatecentre.org]
- 9. KLK-targeted Therapies for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low KLK14 Expression in Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the detection of low Kallikrein-related peptidase 14 (KLK14) expression in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of KLK14 in a Western blot?
A1: The predicted molecular mass of the KLK14 protein is approximately 31 kDa.[1] However, the apparent molecular weight on a Western blot can vary due to post-translational modifications such as glycosylation, which may cause the protein to appear as a doublet or at a slightly higher molecular weight.[2]
Q2: In which tissues or cell lines can I expect to find high KLK14 expression to use as a positive control?
A2: KLK14 is highly expressed in the central nervous system, bone marrow, and fetal liver.[3] It is also found in the prostate, skin, and breast.[3][4] Several colon cancer cell lines, such as HT29 and SW480, have been shown to express and secrete KLK14.[5] When possible, consulting resources like The Human Protein Atlas can provide detailed expression data across various tissues and cell lines.[6]
Q3: My KLK14 antibody is not detecting any bands. How can I validate that the antibody is working?
A3: To validate your KLK14 antibody, you should:
-
Use a positive control: Include a lysate from a cell line or tissue known to express KLK14.[7]
-
Use a recombinant protein: If available, load a small amount of recombinant KLK14 protein as a positive control.[8]
-
Check the antibody datasheet: Ensure you are using the antibody at the recommended dilution and under the recommended conditions (e.g., blocking buffer, incubation time).[9][10]
-
Perform a dot blot: This can confirm if the antibody can bind to the target protein without the complexities of the Western blot transfer process.[11]
Troubleshooting Guide: Weak or No KLK14 Signal
This guide addresses potential causes and solutions for weak or no KLK14 signal in your Western blot experiments.
| Potential Cause | Recommended Solution(s) |
| Low Protein Expression | - Confirm Expression Level: Verify that your cell line or tissue type is expected to express KLK14. Use resources like the Human Protein Atlas or published literature.[6][7] - Increase Protein Load: Increase the total amount of protein loaded per lane. For low-abundance proteins, loading 30-50 µg of total protein is a good starting point.[7][12] - Enrich for KLK14: Since KLK14 is a secreted protein, you may find higher concentrations in the cell culture medium (conditioned media) than in the cell lysate.[5] |
| Inefficient Protein Extraction | - Use an Appropriate Lysis Buffer: For a secreted protein that might also be present intracellularly, a whole-cell lysis buffer like RIPA buffer is often recommended.[13] Ensure the lysis buffer contains protease inhibitors to prevent KLK14 degradation.[7][14] - Optimize Lysis Protocol: Ensure complete cell lysis by using mechanical disruption (e.g., sonication) in addition to lysis buffer, especially for tissue samples. |
| Poor Electrophoresis and/or Transfer | - Optimize Gel Percentage: Use a polyacrylamide gel percentage appropriate for a ~31 kDa protein (e.g., 12% gel). - Verify Transfer Efficiency: Use a pre-stained molecular weight marker to visually confirm the transfer of proteins in the expected size range.[15] You can also stain the membrane with Ponceau S after transfer to visualize total protein.[16] - Optimize Transfer Conditions: For smaller proteins like KLK14, reduce the transfer time or voltage to prevent over-transfer (protein blowing through the membrane).[14][15] Using a 0.2 µm pore size membrane may also improve retention of smaller proteins.[17] |
| Suboptimal Antibody Incubation | - Increase Primary Antibody Concentration: Perform a titration experiment to find the optimal concentration. If the signal is weak, try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[12][16] - Check Antibody Storage and Handling: Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[12] - Use Freshly Diluted Antibodies: Do not reuse diluted primary or secondary antibodies, as their stability can decrease over time.[7] |
| Ineffective Signal Detection | - Use a High-Sensitivity ECL Substrate: For low-abundance proteins, a standard ECL substrate may not be sensitive enough. Switch to a high-sensitivity chemiluminescent substrate.[11] - Optimize Exposure Time: If using film, try longer exposure times. For digital imagers, adjust the exposure settings.[12][15] |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation (Cell Lysate):
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer containing a protease inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-50 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter paper in transfer buffer.
-
Assemble the transfer stack (sandwich).
-
Transfer the proteins to the PVDF membrane. A common condition is 100V for 60-90 minutes, but this may need optimization.[15]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary KLK14 antibody diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal.[19]
-
Visualizations
Caption: Workflow for Western blot detection of KLK14.
Caption: Troubleshooting logic for low KLK14 Western blot signal.
References
- 1. genecards.org [genecards.org]
- 2. A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Tissue expression of KLK14 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 5. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KLK14 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Kallikrein 14 Proteins [antibodies-online.com]
- 9. cusabio.com [cusabio.com]
- 10. Kallikrein 14 Polyclonal Antibody (BS-1968R) [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. m.youtube.com [m.youtube.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western blot optimization | Abcam [abcam.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Optimizing Western blotting immunodetection: Streamlining antibody cocktails for reduced protocol time and enhanced multiplexing applications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing KLK14 Activity Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing human Kallikrein-related peptidase 14 (KLK14) activity assays. The following sections offer troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses common problems encountered during KLK14 activity assays in a question-and-answer format.
High Background Signal
-
Question: My negative controls and blank wells exhibit high fluorescence/absorbance. What are the likely causes and how can I resolve this?
-
Answer: High background signal can obscure the true enzymatic activity. Potential causes include:
-
Substrate Instability: Fluorogenic and chromogenic substrates can undergo spontaneous hydrolysis, leading to a signal in the absence of enzymatic activity.
-
Solution: Always prepare fresh substrate solutions immediately before use. Avoid repeated freeze-thaw cycles of substrate stock solutions by preparing single-use aliquots. Store substrates protected from light at -20°C or lower.
-
-
Autofluorescence/Absorbance of Assay Components: Test compounds, buffers, or contaminants may possess intrinsic fluorescence or absorbance at the wavelengths used for detection.
-
Solution: Screen all assay components for inherent signal before initiating the experiment. If a compound is fluorescent, its signal can sometimes be subtracted, but this may compromise assay sensitivity.
-
-
Contamination: The presence of other proteases in your enzyme preparation or reagents can lead to substrate cleavage.
-
Solution: Use high-purity reagents and sterile, disposable labware. Employ protease inhibitor cocktails (excluding those that inhibit KLK14) during protein purification if contamination is suspected.
-
-
Low or No Signal
-
Question: I am observing a very weak or no signal increase over time. What are the possible reasons for this?
-
Answer: A lack of signal typically points to an issue with the enzyme's activity or the assay conditions.
-
Inactive Enzyme: KLK14 may have lost activity due to improper storage or handling.
-
Solution: Store KLK14 at appropriate temperatures (e.g., -80°C) in a suitable buffer containing stabilizers like glycerol. Avoid repeated freeze-thaw cycles. Always handle the enzyme on ice.
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for KLK14 activity. KLK14 exhibits optimal trypsin-like activity at a pH of 8.0.[1]
-
Solution: Ensure the assay buffer is at the optimal pH and the incubation is performed at the recommended temperature (typically 37°C).
-
-
Incorrect Substrate Concentration: The substrate concentration might be too low for efficient enzymatic turnover.
-
Solution: Determine the Michaelis constant (Km) for your substrate and use a concentration that is appropriate for your experimental goals (e.g., at or above Km for maximal velocity).
-
-
Presence of Inhibitors: Your sample or buffer may contain inhibitors of KLK14.
-
Solution: Be aware of common KLK14 inhibitors such as serpins, aprotinin, leupeptin, and certain metal ions like zinc.[1] Ensure your reagents are free from these contaminants.
-
-
Poor Reproducibility
-
Question: My results are inconsistent between wells and experiments. What factors could be contributing to this variability?
-
Answer: Lack of reproducibility can stem from several sources, from technical errors to reagent instability.
-
Pipetting Inaccuracies: Small volumes are prone to pipetting errors, leading to variations in enzyme or substrate concentrations.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and measurement can lead to different reaction extents.
-
Solution: Use a multi-channel pipette for simultaneous addition of start/stop reagents. Ensure the plate is read at consistent time intervals.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter results.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with buffer or water to maintain a humid environment.
-
-
Enzyme Instability: The enzyme may be losing activity over the duration of the experiment.
-
Solution: Perform a time-course experiment to ensure the reaction rate is linear over the chosen assay time. If not, shorten the assay duration or add stabilizing agents to the buffer (e.g., BSA).
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for a KLK14 activity assay?
-
A1: KLK14 displays optimal trypsin-like activity at an alkaline pH of 8.0. It remains active in a pH range of 5.0 to 9.0.[1]
-
-
Q2: Which substrates are commonly used for measuring KLK14 activity?
-
A2: Both fluorogenic and chromogenic substrates are used. Commonly used fluorogenic substrates include peptides ending in -AMC (7-amino-4-methylcoumarin), such as VPR-AMC and FSR-AMC. Chromogenic substrates like S-2288, S-2222, and S-2302, which release p-nitroaniline (pNA) upon cleavage, are also utilized.
-
-
Q3: How should I store my recombinant KLK14 enzyme?
-
A3: For long-term storage, it is recommended to store KLK14 in a buffer containing a cryoprotectant like glycerol at -80°C. For short-term storage, 4°C can be used, but stability should be verified. Avoid repeated freeze-thaw cycles.
-
-
Q4: What are some common inhibitors of KLK14 that I should be aware of?
-
A4: KLK14 activity is inhibited by a range of proteins including macroglobulins and serpins. The serine protease inhibitor lympho-epithelial Kazal-type-related inhibitor (LEKTI) is also a known inhibitor. Additionally, metal ions, particularly zinc, can inhibit KLK14 activity.[1]
-
-
Q5: Can detergents in my buffer affect KLK14 activity?
-
A5: Yes, detergents can impact enzyme activity. The effect is concentration-dependent and can be either activating or inhibitory. For instance, some non-ionic detergents like Triton X-100 and Tween-20 have been shown to enhance the activity of some proteases at certain concentrations, while ionic detergents like SDS can be denaturing at higher concentrations.[2] It is crucial to test the effect of any detergent on KLK14 activity in your specific assay conditions.
-
Quantitative Data Summary
The following tables summarize key quantitative data for KLK14 activity assays.
Table 1: Kinetic Parameters of KLK14 with Fluorogenic Substrates
| Substrate | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference |
| VPR-AMC | 43 | 2783 nM/min | 5409 mM/min | (Borgono et al., 2007) |
| FSR-AMC | 278 | 2995 nM/min | 897 mM/min | (Borgono et al., 2007) |
| Gln-Ala-Arg-AMC | 45 | N/A | N/A | (UniProt Q9P0G3) |
| Val-Pro-Arg-AMC | 43 | N/A | N/A | (UniProt Q9P0G3) |
| Pro-Phe-Arg-AMC | 90 | N/A | N/A | (UniProt Q9P0G3) |
| Phe-Ser-Arg-AMC | 278 | N/A | N/A | (UniProt Q9P0G3) |
| Leu-Gly-Arg-AMC | 57.7 | N/A | N/A | (UniProt Q9P0G3) |
Table 2: Kinetic Parameters of KLK14 with Chromogenic Substrates
| Substrate | Km (mM) | Relative Catalytic Efficiency | Reference |
| S-2288 | 0.3 | High | (UniProt Q9P0G3) |
| S-2222 | 0.2 | High | (UniProt Q9P0G3) |
| S-2302 | 0.2 | High | (UniProt Q9P0G3) |
| S-2586 | 0.7 | Low | (UniProt Q9P0G3) |
Table 3: Recommended Assay Buffer Components
| Component | Concentration | Purpose |
| Tris-HCl | 50-100 mM | Buffering agent (optimal pH 8.0) |
| NaCl | 100-150 mM | Maintain ionic strength |
| CaCl₂ | 0-10 mM | Some proteases require Ca²⁺ for stability/activity |
| BSA | 0.01-0.1% | Prevents non-specific adsorption of the enzyme |
| Tween-20 / Triton X-100 | 0.005-0.01% | Detergent to prevent aggregation and improve solubility |
Experimental Protocols
Protocol 1: Fluorogenic KLK14 Activity Assay
This protocol provides a general guideline for measuring KLK14 activity using a fluorogenic peptide substrate (e.g., VPR-AMC).
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.01% Tween-20, adjusted to pH 8.0.
-
KLK14 Enzyme Solution: Dilute the KLK14 stock solution to the desired final concentration in cold assay buffer immediately before use. Keep on ice.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution to the final desired concentration in assay buffer. Protect from light.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a black, flat-bottom 96-well plate.
-
Add 25 µL of the diluted KLK14 enzyme solution to the appropriate wells. For negative controls, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm (confirm optimal wavelengths for the specific fluorophore).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the V₀ of the negative control from the V₀ of the enzyme-containing wells to obtain the net enzymatic rate.
-
Protocol 2: Chromogenic KLK14 Activity Assay
This protocol outlines a general procedure for a KLK14 activity assay using a chromogenic substrate (e.g., S-2302).
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl and 150 mM NaCl, adjusted to pH 8.0.
-
KLK14 Enzyme Solution: Dilute the KLK14 stock solution to the final desired concentration in cold assay buffer just before use. Keep on ice.
-
Substrate Solution: Dissolve the chromogenic substrate in sterile, nuclease-free water to the desired final concentration.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a clear, flat-bottom 96-well plate.
-
Add 25 µL of the diluted KLK14 enzyme solution to the designated wells. Add 25 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm, pre-warmed to 37°C.
-
Record the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm against time for each well.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Correct for any background substrate hydrolysis by subtracting the V₀ of the negative control wells.
-
Visualizations
References
Technical Support Center: Kallikrein-Related Peptidase 14 (KLK14)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kallikrein-Related Peptidase 14 (KLK14).
Frequently Asked Questions (FAQs)
Q1: What is KLK14 and what are its primary functions?
Kallikrein-Related Peptidase 14 (KLK14) is a secreted serine protease with dual trypsin-like and chymotrypsin-like activity. It is involved in a variety of physiological and pathological processes, including:
-
Activation of other KLKs: KLK14 can activate other kallikreins, such as pro-KLK5, playing a central role in the KLK activation cascade.[1]
-
Signal Transduction: It can activate Protease-Activated Receptors (PARs), particularly PAR2, initiating downstream signaling pathways that can influence cell proliferation and inflammation.[2][3][4][5][6]
-
Tissue Remodeling: KLK14 is involved in processes like skin desquamation (shedding of skin cells) and has been implicated in tumor progression and metastasis.[7]
Q2: What is the substrate specificity of KLK14?
KLK14 exhibits a preference for cleaving peptide bonds after arginine (Arg) residues, demonstrating trypsin-like specificity. While it has dual specificity, its trypsin-like activity is more prominent.[8]
Q3: What are the optimal conditions for KLK14 activity?
The optimal pH for KLK14 activity is generally around 8.0. However, it can be active over a broader pH range.
Q4: How can I inhibit the activity of KLK14 in my experiments?
KLK14 activity can be inhibited by a variety of general serine protease inhibitors. For more specific inhibition, consider using known protein inhibitors or small molecule inhibitors.
Troubleshooting Guide: Preventing Non-Specific Cleavage by KLK14
Non-specific cleavage can be a significant issue in experiments involving proteases. Here are some strategies to enhance the specificity of KLK14 cleavage:
Issue: My protein of interest is being degraded at unexpected sites by KLK14.
Possible Cause 1: Suboptimal Buffer Conditions.
The composition of your reaction buffer can influence enzyme specificity.
-
Troubleshooting Tip:
-
pH: While the optimal pH for KLK14 activity is around 8.0, slight variations in pH can sometimes alter substrate preference. Try performing the cleavage reaction at a pH slightly different from the optimum (e.g., 7.5 or 8.5) to see if it reduces non-specific cuts.
-
Ionic Strength: The salt concentration in your buffer can affect protein conformation and enzyme-substrate interactions. Test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to find the optimal condition for specific cleavage.
-
Possible Cause 2: Protein Aggregation.
If your target protein is aggregated, cryptic cleavage sites may become exposed, leading to non-specific degradation.
-
Troubleshooting Tip:
-
Addition of Urea: For some proteases, the addition of low concentrations of urea (e.g., 1-4 M) can help to gently unfold the substrate protein, making the intended cleavage site more accessible and reducing non-specific cleavage.[9][10] It is crucial to ensure that this concentration of urea does not irreversibly denature your protein of interest or inactivate KLK14.
-
Possible Cause 3: Excessive Enzyme Concentration or Incubation Time.
Prolonged exposure to a high concentration of any protease can lead to off-target cleavage.
-
Troubleshooting Tip:
-
Titrate Enzyme Concentration: Perform a pilot experiment with a range of KLK14 concentrations to determine the minimum amount of enzyme required for efficient cleavage of your target.
-
Optimize Incubation Time: Monitor the cleavage reaction over time by taking aliquots at different intervals and analyzing them by SDS-PAGE. Stop the reaction once the desired cleavage is achieved to prevent further, non-specific degradation.
-
Quantitative Data: Inhibitors of KLK14
The following table summarizes the inhibitory constants (IC50 and Ki) for some known inhibitors of KLK14 and other related proteases. Please note that values can vary depending on the experimental conditions.
| Inhibitor | Target Protease(s) | IC50 | Ki | Reference |
| AG494 | EGFR Tyrosine Kinase | Varies by cell line | - | [11] |
| AG1478 | EGFR Tyrosine Kinase | Varies by cell line | - | [11] |
| Statin-based peptidomimetics | KLK5 | - | 0.12-0.13 µM | [12] |
| Peptide Aldehydes | 20S Proteasome | 141-192 nM | 83 nM | [13] |
Experimental Protocols
Protocol 1: Fluorogenic Substrate Assay for KLK14 Activity
This protocol describes a method to measure the enzymatic activity of KLK14 using a fluorogenic peptide substrate.[14][15]
Materials:
-
Recombinant human KLK14
-
Fluorogenic peptide substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer: 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the KLK14 enzyme to the desired concentration in Assay Buffer.
-
In a 96-well plate, add the diluted KLK14 to each well.
-
Initiate the reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be optimized, but a starting point of 10-50 µM is common.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Monitor the increase in fluorescence over time. The initial rate of the reaction is proportional to the enzyme activity.
Protocol 2: Inhibition Assay for KLK14
This protocol outlines a method to determine the inhibitory potency (e.g., IC50) of a compound against KLK14.[16]
Materials:
-
Recombinant human KLK14
-
Fluorogenic peptide substrate (e.g., Boc-VPR-AMC)
-
Test inhibitor compound
-
Assay Buffer: 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions to the wells. Include a control well with no inhibitor.
-
Add a fixed concentration of KLK14 to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence increase over time in a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
KLK Activation Cascade
KLK14 is a key component of a complex activation cascade involving multiple kallikreins. KLK5 can activate pro-KLK14, and in turn, active KLK14 can activate other pro-KLKs, including pro-KLK5, creating a positive feedback loop.[1]
Caption: A simplified diagram of the KLK activation cascade.
KLK14-PAR2 Signaling Pathway
KLK14 can cleave and activate PAR2, a G-protein coupled receptor, leading to downstream signaling events such as calcium mobilization and activation of the MAPK/ERK pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KLK14 kallikrein related peptidase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 15. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
KLK14 Antibody Specificity Technical Support Center
Welcome to the technical support center for Kallikrein-related peptidase 14 (KLK14) antibodies. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to KLK14 antibody specificity in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with KLK14 antibody specificity?
A1: The primary challenge with KLK14 antibody specificity stems from the high degree of homology within the human kallikrein-related peptidase (KLK) family, which consists of 15 serine proteases.[1][2] This can lead to cross-reactivity, where an antibody intended for KLK14 may also bind to other KLK family members, producing non-specific signals in your experiments.
Q2: Are there known cross-reactivities of KLK14 antibodies with other KLKs?
A2: Yes, cross-reactivity has been observed, particularly with polyclonal antibodies. For instance, a study using a polyclonal rabbit anti-KLK14 antibody showed weak cross-reactivity with KLK7, KLK12, KLK13, and KLK15 when these proteins were present at a high concentration ratio relative to KLK14. This highlights the importance of validating antibody specificity, especially when working with samples containing multiple KLK family members.
Q3: How do I choose between a monoclonal and a polyclonal KLK14 antibody?
A3: The choice between a monoclonal and polyclonal antibody depends on your experimental needs.
-
Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity and lower batch-to-batch variability. They are often preferred for applications requiring high specificity, such as distinguishing between closely related proteins.
-
Polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on the antigen. This can result in a stronger signal, especially for detecting low-abundance proteins. However, they are also more prone to cross-reactivity.
For KLK14, if your primary concern is specificity and avoiding cross-reactivity with other KLKs, a well-characterized monoclonal antibody is generally the better choice. However, a polyclonal antibody may be suitable if you require higher signal amplification, provided it is thoroughly validated for your specific application.
Q4: What are the critical first steps to validate a new lot of KLK14 antibody?
A4: Before using a new lot of KLK14 antibody in your experiments, it is crucial to perform initial validation. The recommended first step is a Western blot analysis using a positive control (e.g., recombinant KLK14 protein or a cell line known to express KLK14) and a negative control (e.g., a cell line with no or low KLK14 expression, or ideally, a KLK14 knockout cell line). This will help you to:
-
Confirm that the antibody recognizes a band at the expected molecular weight for KLK14 (approximately 25-30 kDa).
-
Assess the presence of any non-specific bands.
-
Determine the optimal antibody dilution for your experimental conditions.
Troubleshooting Guides
Western Blot (WB)
Problem: Weak or no signal for KLK14
| Possible Cause | Troubleshooting Steps |
| Low KLK14 expression in the sample | Use a positive control (e.g., recombinant KLK14, KLK14-overexpressing cell lysate) to confirm antibody activity. Increase the amount of protein loaded onto the gel. |
| Suboptimal antibody dilution | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.[3] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of KLK14. |
| Issues with blocking or washing steps | Ensure the blocking buffer is fresh and incubate for at least 1 hour at room temperature. Increase the number and duration of wash steps to reduce background and improve signal-to-noise. |
Problem: Multiple bands or non-specific bands
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with other proteins | Use a more specific monoclonal antibody. Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide.[4] |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Post-translational modifications | KLK14 is a glycoprotein, which can result in the appearance of multiple bands. Consult the literature for expected post-translational modifications of KLK14. |
| Antibody concentration too high | Reduce the primary antibody concentration. |
Immunohistochemistry (IHC)
Problem: High background staining
| Possible Cause | Troubleshooting Steps |
| Non-specific antibody binding | Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before applying the primary antibody. Optimize the primary antibody concentration through titration. |
| Endogenous peroxidase activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide solution before blocking. |
| Issues with antigen retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic) and incubation time. |
Problem: No or weak KLK14 staining
| Possible Cause | Troubleshooting Steps |
| Low or absent KLK14 expression in the tissue | Include a positive control tissue known to express KLK14. |
| Antibody cannot access the epitope | Optimize the fixation and antigen retrieval protocols. |
| Suboptimal antibody dilution | Perform a dilution series to find the optimal antibody concentration. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: High background
| Possible Cause | Troubleshooting Steps |
| Insufficient washing | Increase the number of wash steps and ensure complete removal of solutions between steps. |
| Antibody concentration too high | Titrate the capture and/or detection antibody concentrations. |
| Inadequate blocking | Increase the blocking time or try a different blocking buffer. |
Problem: Low signal or poor standard curve
| Possible Cause | Troubleshooting Steps |
| Inactive antibody or antigen | Ensure proper storage of antibodies and standards. Avoid repeated freeze-thaw cycles. |
| Suboptimal antibody concentrations | Optimize the concentrations of both capture and detection antibodies. |
| Incorrect incubation times or temperatures | Follow the manufacturer's protocol for incubation times and temperatures. |
Quantitative Data Summary
Currently, comprehensive quantitative data on the binding affinity of a wide range of commercially available KLK14 antibodies is limited in the public domain. The following table summarizes the available information on cross-reactivity.
| Antibody Type | Target | Cross-reactivity Observed | Source |
| Polyclonal Rabbit Anti-Human KLK14 | Human KLK14 | Weak cross-reactivity with KLK7, KLK12, KLK13, and KLK15 at a 1:10 weight ratio of KLK14 to other KLKs. | (Borgono et al., 2007) |
Experimental Protocols
Protocol for Validating KLK14 Antibody Specificity by Western Blot
-
Sample Preparation:
-
Prepare lysates from a positive control cell line (e.g., a cell line endogenously expressing KLK14 or transfected to overexpress KLK14) and a negative control cell line (e.g., a KLK14 knockout/knockdown cell line or a cell line with no detectable KLK14 expression).
-
Also, include recombinant proteins for KLK14 and other closely related kallikreins (e.g., KLK5, KLK7) as controls.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of cell lysate and 50-100 ng of recombinant proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the KLK14 primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
-
Analysis:
-
A specific antibody should show a strong band at the correct molecular weight for KLK14 in the positive control lane and recombinant KLK14 lane, with no band in the negative control lane.
-
Minimal to no bands should be observed in the lanes with other recombinant kallikreins, confirming specificity.
-
Protocol for Validating KLK14 Antibody Specificity by Immunohistochemistry
-
Tissue Preparation:
-
Use paraffin-embedded sections from a positive control tissue (known to express KLK14) and a negative control tissue (lacking KLK14 expression).
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the KLK14 primary antibody at its optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Use a biotinylated secondary antibody followed by a streptavidin-HRP complex and a DAB substrate for signal detection.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin, dehydrate, and mount.
-
-
Analysis:
-
Specific staining should be observed in the appropriate cellular compartments of the positive control tissue, with no staining in the negative control tissue.
-
Visualizations
Caption: KLK14 activation cascade and downstream signaling through PAR2.
Caption: Workflow for validating the specificity of a new KLK14 antibody.
References
Technical Support Center: Recombinant KLK14 Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and quality of recombinant Kallikrein-related peptidase 14 (KLK14) purification.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the expression and purification of recombinant KLK14.
Issue 1: Low or No Expression of Recombinant KLK14
-
Question: I am not observing any significant expression of my recombinant KLK14. What are the possible causes and solutions?
-
Answer: Low or no expression is a common issue in recombinant protein production.[1][2] Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Codon Optimization: The presence of rare codons in your KLK14 gene sequence can hinder efficient translation in the host organism.[3] Synthesizing a codon-optimized gene for your specific expression system (E. coli, yeast, insect cells) can significantly enhance expression levels.
-
Vector and Promoter Choice: Ensure you are using a vector with a strong, inducible promoter suitable for your host. For instance, the T7 promoter in E. coli or the AOX1 promoter in Pichia pastoris are powerful choices.[4]
-
Toxicity of KLK14: As a protease, KLK14 might be toxic to the host cells, leading to slow growth and low expression. If toxicity is suspected, consider using a host strain with tighter regulation of basal expression (e.g., BL21(AI) or pLysS/E strains for E. coli) or choosing a lower induction temperature to slow down protein production.[3]
-
mRNA and Plasmid Integrity: Verify the integrity of your expression plasmid through sequencing to ensure there are no mutations or frameshifts. Also, confirm the presence and stability of KLK14 mRNA through RT-PCR.
-
Issue 2: Recombinant KLK14 is Expressed but Insoluble (Inclusion Bodies in E. coli)
-
Question: My KLK14 is being expressed at high levels in E. coli, but it's all in the insoluble fraction as inclusion bodies. How can I obtain active, soluble protein?
-
Answer: The formation of insoluble and inactive protein aggregates, known as inclusion bodies, is a frequent challenge when overexpressing proteins in E. coli.[1][5][6] Here are strategies to address this:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the induction temperature to 18-25°C can slow down the rate of protein synthesis, allowing more time for proper folding.[3]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the expression rate and potentially improve solubility.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of KLK14 can improve its solubility.
-
-
In Vitro Refolding: If optimizing expression conditions is insufficient, you will need to purify the inclusion bodies and refold the protein. A general workflow for this process is outlined below and in the experimental protocols section.[7][8][9]
-
Issue 3: Low Yield of Purified Active KLK14
-
Question: I am able to purify some KLK14, but the final yield is very low. How can I improve it?
-
Answer: Low final yield can result from losses at various stages of the purification process. Autodegradation is a significant concern for active KLK14.[10]
-
Prevent Proteolysis:
-
Use Protease Inhibitors: During cell lysis and initial purification steps, add a cocktail of protease inhibitors to prevent degradation by host cell proteases.[11][12]
-
Control Autodegradation: Mature, active KLK14 is prone to cleaving itself.[10] To mitigate this, keep the protein at low temperatures (4°C) and work quickly. Consider adding specific inhibitors of serine proteases if compatible with downstream applications. Zinc ions are known to inhibit KLK14 activity and could potentially be used to stabilize the protein during purification.[13]
-
-
Purify the Pro-form: Express and purify the inactive pro-KLK14. This form is generally more stable and less prone to autodegradation. The pro-enzyme can then be activated in a controlled manner (e.g., using thermolysin) just before use.[14]
-
Optimize Chromatography Steps:
-
Binding and Elution Conditions: Fine-tune the pH and salt concentrations of your buffers to ensure optimal binding to and elution from your chromatography resins.[15] For affinity chromatography, ensure the tag is accessible. For ion-exchange, ensure the buffer pH is appropriate for the protein's isoelectric point (pI).
-
Minimize Purification Steps: Each additional purification step can lead to sample loss.[1] Design a streamlined protocol, such as a two-step affinity and ion-exchange chromatography process, to maximize recovery.
-
-
Issue 4: Purified KLK14 Shows Low or No Enzymatic Activity
-
Question: My purified KLK14 protein appears pure on a gel, but it has very low activity. What could be the problem?
-
Answer: Lack of activity can be due to improper folding, the absence of necessary post-translational modifications, or inhibition.
-
Correct Folding: If the protein was refolded from inclusion bodies, the refolding protocol may need further optimization. The presence of specific additives in the refolding buffer can sometimes be beneficial.[8]
-
Activation of Pro-KLK14: KLK14 is synthesized as an inactive zymogen (pro-KLK14) and requires proteolytic cleavage of its pro-peptide to become active.[14] If you have purified the pro-form, you must perform an activation step. Thermolysin has been successfully used for this purpose.[14]
-
Post-Translational Modifications (PTMs): KLK14 has a potential N-glycosylation site.[16] While some studies show recombinant KLK14 from yeast is not glycosylated, expression in insect cells can result in glycosylation.[14] PTMs can be crucial for the activity and stability of some enzymes.[17][18][19] If you suspect this is an issue, consider expressing KLK14 in a eukaryotic system like insect or mammalian cells, which can perform these modifications.
-
Buffer Conditions: Ensure your activity assay buffer has the optimal pH for KLK14 activity, which is around pH 8.0.
-
Quantitative Data Summary
| Expression System | Form Purified | Purification Method | Yield | Purity | Reference |
| Pichia pastoris | Mature KLK14 | Two-step chromatography | 1.5–3 mg / L of culture | >95% | [10] |
| Pichia pastoris | Pro-KLK14 | Two-step chromatography | 25–50 µg / L of culture | >95% | [10] |
| Insect Cells (Sf9) | Pro-KLK14 (His-tagged) | Ni-NTA Affinity Chromatography | Not specified | Not specified | [14] |
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant KLK14? A1: The choice of expression system depends on your specific needs for yield, post-translational modifications, and cost.
-
E. coli : Offers rapid growth and high expression levels at a low cost. However, it lacks the machinery for eukaryotic post-translational modifications, and KLK14 is likely to form inactive inclusion bodies requiring a refolding step.[1][6]
-
Pichia pastoris (Yeast): A good compromise, offering ease of culture, high cell densities, and the ability to secrete the protein into the medium, which simplifies initial purification.[4][20] It can perform some post-translational modifications, though glycosylation patterns may differ from mammals and can sometimes be heterogeneous.[21][22]
-
Insect Cells (Baculovirus Expression Vector System - BEVS): This system is excellent for producing complex proteins that require post-translational modifications similar to those in mammals, including glycosylation.[23][24] Yields are often high, but the system is more time-consuming and expensive than E. coli or yeast.[25]
Q2: My mature KLK14 shows multiple bands on an SDS-PAGE gel after purification. What are they? A2: Mature, active KLK14 is known to undergo autodegradation, resulting in multiple lower molecular weight bands.[10] These are likely proteolytic fragments of the full-length enzyme. To confirm this, you can perform a Western blot using an anti-KLK14 antibody. To minimize this, follow the advice in Troubleshooting Issue 3, such as working at low temperatures and purifying the more stable pro-enzyme form.
Q3: Does glycosylation affect KLK14 activity? A3: The impact of glycosylation on KLK14 is not fully elucidated. However, for many enzymes, glycosylation can play a role in proper folding, stability against proteolysis, and modulating activity.[17][18][19] One study noted that KLK14 expressed in insect cells contained N-glycans, while the version from P. pastoris did not.[14] If you are comparing KLK14 from different expression systems, be aware that differences in glycosylation could lead to variations in biochemical properties.
Q4: What is the first step I should take to troubleshoot a low-yield purification? A4: The first step is to perform an analytical check of your expression. After inducing your culture, take a small sample, lyse the cells, and separate the soluble and insoluble fractions by centrifugation. Run both fractions, alongside an uninduced control, on an SDS-PAGE gel. This will tell you:
-
If the protein is being expressed at all.
-
If the expressed protein is in the soluble fraction or in insoluble inclusion bodies. This information will guide your subsequent troubleshooting efforts, as detailed in the flowchart below.
Q5: Can I use affinity tags to purify KLK14? A5: Yes, affinity tags are highly recommended for simplifying purification. A polyhistidine tag (His-tag) is commonly used and allows for efficient capture of the recombinant protein using Immobilized Metal Affinity Chromatography (IMAC) with resins like Ni-NTA or cobalt-based resins.[14][26][27][28] The tag can be placed at the N- or C-terminus, and a protease cleavage site (e.g., for TEV or thrombin) can be engineered between the tag and the KLK14 sequence if removal of the tag is necessary for your final application.
Visualizations
Experimental and Logical Workflows
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pichia.com [pichia.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. mdpi.com [mdpi.com]
- 7. Refolding of therapeutic proteins produced in Escherichia coli as inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refolding of Proteins Expressed as Inclusion Bodies in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, Solubilization, Refolding and Final Purification of Recombinant Proteins as Expressed in the form of "Classical Inclusion Bodies" in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimized Expression and Isolation of Recombinant Active Secreted Proteases Using Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification of Recombinant Glycoproteins from Pichia pastoris Culture Supernatants | Springer Nature Experiments [experiments.springernature.com]
- 22. Purification of Recombinant Glycoproteins from Pichia pastoris Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purification of Proteins from Baculovirus-Infected Insect Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. Purification of proteins from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. His-tagged Protein Purification Resins-Affinity Chromatography Resins-Tofflon Life Science [tofflon-lifescience.com]
- 27. Application Cases and Key Points of Purifying His-tagged Proteins with Ni-based Resins - Bio-Link [biolink.com]
- 28. How to choose the right his-tagged purification resin [takarabio.com]
Technical Support Center: Developing Selective KLK14 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective Kallikrein-related peptidase 14 (KLK14) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it so difficult to develop a selective KLK14 inhibitor?
A1: The primary challenge lies in the high degree of structural similarity across the entire human kallikrein-related peptidase (KLK) family.[1] The 15 KLK serine proteases are encoded by the largest contiguous cluster of protease genes in the human genome and share significant sequence homology (40-80%). This results in highly conserved three-dimensional structures and active site architectures, making it difficult to design inhibitors that specifically target KLK14 without cross-reacting with other KLKs.
Q2: My candidate KLK14 inhibitor shows activity against other trypsin-like KLKs. How can I improve its selectivity?
A2: This is a common issue due to the shared preference for cleaving after basic amino acid residues (like Arginine and Lysine) among many KLKs. To improve selectivity, consider the following:
-
Exploit Subsite Differences: While the primary specificity pocket (S1) is similar among trypsin-like KLKs, subtle differences in the S2-S4 subsites can be exploited. A detailed analysis of these subsite preferences, for instance through positional scanning of synthetic combinatorial libraries, can reveal unique specificities for KLK14 that can be incorporated into your inhibitor design.
-
Structure-Based Design: Utilize crystal structures of KLK14 in complex with inhibitors to identify unique pockets or allosteric sites that are not present in other KLKs.
-
Activity-Based Probes: Use activity-based probes to profile the selectivity of your inhibitor in a complex biological sample, which can provide a more accurate measure of its off-target effects.
Q3: We are observing inconsistent results in our KLK14 activity assays. What could be the cause?
A3: Inconsistent results can stem from several factors related to the enzymatic nature of KLK14:
-
Auto-proteolysis: Recombinant KLK14 is known to undergo auto-proteolysis, which can lead to different forms of the enzyme with varying activity levels.[2] Ensure consistent purification and storage protocols to minimize this.
-
Dual Specificity: KLK14 exhibits both trypsin-like and chymotrypsin-like activity. The choice of substrate in your assay is critical. If you are using a purely trypsin-like substrate, you may not be capturing the full activity profile of the enzyme.
-
Enzyme Activation State: KLKs are secreted as inactive zymogens (pro-KLKs) and require proteolytic cleavage to become active. Inconsistent activation of pro-KLK14 can lead to variability in your assays. Ensure your activation protocol is robust and complete.
Q4: How does the KLK14-mediated proteolytic cascade affect the interpretation of my inhibitor's cellular activity?
A4: KLK14 is part of a complex activation cascade, where it can be activated by other proteases (like KLK5) and can, in turn, activate other pro-KLKs (such as pro-KLK2 and pro-KLK3).[3] This means that inhibiting KLK14 might have downstream effects on the activity of other KLKs. When evaluating your inhibitor in a cellular context, it is crucial to monitor the activity of other relevant KLKs to understand the full biological consequence of KLK14 inhibition. A selective inhibitor of KLK14 that prevents the activation of pro-KLK2 and pro-KLK3 could show a broader effect than just the inhibition of KLK14's direct proteolytic activity.
Data Presentation
Achieving high selectivity for KLK14 over other highly homologous KLKs is a significant challenge. The following table presents kinetic data for a highly potent and selective covalent inhibitor for KLK14, compound 39, and contrasts it with a less selective prototype, compound 22. The data illustrates how optimization of the inhibitor scaffold can lead to a significant increase in selectivity.
Table 1: Kinetic Constants for Covalent Inhibition of KLK14 and KLK2
| Compound | Target | kinact/KI (M-1s-1) | Selectivity (over KLK2) |
| Compound 39 | KLK14 | 44,474 ± 1976 | ~220-fold |
| KLK2 | 204 ± 13 | ||
| Compound 22 | KLK14 | 511 ± 18 | ~0.16-fold |
| KLK2 | 3274 ± 89 | ||
| Data sourced from Lovell et al., JACS, 2021.[3][4] kinact/KI represents the second-order rate constant for enzyme inactivation. A higher value indicates greater potency. |
Experimental Protocols
1. Protocol: In Vitro KLK14 Proteolytic Activity Assay using a FRET Substrate
This protocol is for measuring the enzymatic activity of KLK14 in vitro using a specific fluorogenic substrate.
Materials:
-
Recombinant human KLK14 (activated)
-
KLK14-specific FRET substrate (e.g., ABZ-Y-G-P-R-V-L-P-Y-(NO2)-NH2)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.05% (w/v) Tween-20, pH 8.0
-
Test inhibitors dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 320 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of your test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
In a 96-well plate, add 80 µL of Assay Buffer containing the desired concentration of activated KLK14.
-
Add 10 µL of the diluted test inhibitor to the wells. For control wells (100% activity), add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration of 50 µM).
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells and calculate the IC50 value.
2. Protocol: High-Throughput Screening (HTS) for KLK14 Inhibitors
This protocol outlines a general workflow for a high-throughput screen to identify novel KLK14 inhibitors.
Workflow:
-
Assay Miniaturization: Adapt the in vitro activity assay (described above) to a 384- or 1536-well plate format. Optimize reagent volumes, concentrations, and incubation times to ensure a robust and reproducible assay with a good signal-to-noise ratio.
-
Library Screening: Screen a large compound library at a single concentration (e.g., 10 µM).
-
Hit Identification: Identify "hits" as compounds that inhibit KLK14 activity above a certain threshold (e.g., >50% inhibition).
-
Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Perform dose-response experiments for the confirmed hits to determine their IC50 values.
-
Selectivity Profiling: Screen the confirmed hits against a panel of other KLKs (e.g., KLK1, 2, 3, 5, 7) to determine their selectivity profile.
-
Mechanism of Inhibition Studies: For the most potent and selective hits, perform further studies to determine their mechanism of inhibition (e.g., competitive, non-competitive, irreversible).
Visualizations
Caption: The challenge of developing selective KLK14 inhibitors.
Caption: KLK14 activates PAR2 signaling via the MAPK cascade.
References
Technical Support Center: Interpreting Variable KLK14 Expression in Patient Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kallikrein-related peptidase 14 (KLK14). Here you will find guidance on interpreting variable KLK14 expression in patient samples and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is KLK14 and what is its clinical relevance?
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease with dual trypsin-like and chymotrypsin-like activity. It is involved in various physiological processes, including seminal clot liquefaction and skin desquamation.[1] Growing evidence suggests that aberrant KLK14 expression is associated with several cancers, including those of the prostate, breast, ovary, and colon.[2][3][4][5] Its role can be context-dependent, acting as either a tumor promoter or suppressor. Therefore, accurate interpretation of KLK14 expression in patient samples is crucial for its potential use as a biomarker for diagnosis, prognosis, and therapeutic targeting.
Q2: In which cancers is KLK14 expression typically upregulated or downregulated?
The expression of KLK14 varies across different cancer types:
-
Prostate Cancer: KLK14 expression is often upregulated in prostate cancer compared to normal tissue and is associated with more advanced and aggressive tumors.[5][6]
-
Breast Cancer: Studies have shown that KLK14 is frequently overexpressed in breast cancer tissues compared to normal breast tissue and its elevated expression is associated with higher tumor grade and positive nodal status.[2][3][7][8]
-
Ovarian Cancer: Elevated KLK14 levels have been observed in the serum of some ovarian cancer patients.[9]
-
Colon Cancer: In colon cancer, KLK14 is thought to promote tumorigenesis through the activation of proteinase-activated receptors (PARs).[4]
It is important to note that the prognostic significance of KLK14 expression can vary, and further research is needed to establish its definitive role in different cancer subtypes.
Q3: What are the primary signaling pathways involving KLK14?
KLK14 is known to activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[10][11] Specifically, KLK14 can activate PAR1 and PAR2.[4][10][12] Activation of these receptors can trigger downstream signaling cascades that influence cell proliferation, migration, and invasion. In skin, KLK14-mediated PAR1 activation in fibroblasts can induce the expression of inflammatory cytokines like IL-6 and IL-8, which in turn can promote keratinocyte migration during wound healing.[3][10]
Q4: What methods are commonly used to measure KLK14 expression in patient samples?
The most common methods for measuring KLK14 expression include:
-
Immunohistochemistry (IHC): To detect KLK14 protein expression and localization within tissue samples.[2][5][7]
-
Quantitative Real-Time PCR (qPCR): To quantify KLK14 mRNA levels in tissue or cell samples.[6][7][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of KLK14 protein in biological fluids such as serum or plasma.[9][13]
Troubleshooting Guides
Immunohistochemistry (IHC) for KLK14
| Problem | Possible Cause | Recommended Solution |
| No/Weak Staining | Inadequate tissue fixation | Optimize fixation time and consider using a different fixative.[14] |
| Incorrect antibody concentration | Titrate the primary antibody to determine the optimal concentration.[14] | |
| Antigen retrieval issue | Experiment with different antigen retrieval methods (heat-induced or enzymatic) and buffers.[14][15] | |
| Antibody inactivity | Ensure proper antibody storage and handling. Run a positive control to verify antibody activity.[14] | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species).[16][17] |
| Too high primary antibody concentration | Reduce the concentration of the primary antibody.[16] | |
| Inadequate washing | Increase the number and duration of wash steps.[15] | |
| Endogenous peroxidase activity | If using HRP-based detection, ensure adequate quenching of endogenous peroxidases.[16] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody | Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control.[16] |
| Presence of necrotic tissue | Evaluate staining only in viable tumor areas.[18] |
Quantitative Real-Time PCR (qPCR) for KLK14
| Problem | Possible Cause | Recommended Solution |
| No amplification or high Ct values | Poor RNA quality or quantity | Assess RNA integrity (e.g., using a Bioanalyzer) and use a sufficient amount of high-quality RNA for cDNA synthesis. |
| Inefficient cDNA synthesis | Optimize the reverse transcription reaction. Consider using a different reverse transcriptase or priming strategy.[19] | |
| Suboptimal primer/probe design | Design and validate new primers/probes for KLK14. Ensure they do not form primer-dimers.[19] | |
| PCR inhibitors in the sample | Include a purification step to remove potential inhibitors or dilute the cDNA template.[20] | |
| Inconsistent replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix to minimize variability.[20] |
| Poorly mixed reaction components | Gently vortex and centrifuge all reagents before use. | |
| Amplification in No-Template Control (NTC) | Contamination | Use aerosol-resistant pipette tips and physically separate pre- and post-PCR areas. Decontaminate work surfaces and equipment.[21] |
Enzyme-Linked Immunosorbent Assay (ELISA) for KLK14
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Incorrect antibody pair | Ensure the capture and detection antibodies are a validated pair for sandwich ELISA. |
| Inactive reagents | Check the expiration dates of all reagents and ensure proper storage.[22] | |
| Insufficient incubation times | Follow the recommended incubation times in the protocol.[23] | |
| High Background | High concentration of detection antibody or enzyme conjugate | Optimize the concentration of the detection antibody and streptavidin-HRP.[22] |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer.[22] | |
| Cross-reactivity | Use highly specific monoclonal antibodies if available. | |
| High variability between wells | Pipetting inaccuracies | Use a multichannel pipette for adding reagents to multiple wells simultaneously. Ensure consistent pipetting technique.[24] |
| Uneven temperature during incubation | Ensure the entire plate is at a uniform temperature during incubations.[22] |
Data Presentation
Table 1: KLK14 mRNA Expression in Breast Cancer
| Tissue Type | Number of Samples (n) | Relative KLK14 mRNA Expression (Fold Change vs. Normal) | p-value | Reference |
| Normal Breast | 14 | 1.0 | - | [7] |
| Breast Tumors | 25 | 3.0 | 0.027 | [7] |
| Benign Breast Lesions | 33 | Lower than malignant | <0.001 | [8] |
| Malignant Breast Tumors | 70 | Higher than benign | <0.001 | [8] |
Table 2: KLK14 Protein Expression in Breast Cancer and Association with Clinicopathological Parameters
| Parameter | KLK14 Expression | Number of Cases | p-value | Reference |
| Tumor vs. Normal | Higher in invasive carcinoma | 127 | 0.003 | [7] |
| Tumor Grade | Associated with higher grade | 127 | 0.041 | [2][7] |
| Nodal Status | Associated with positive status | 127 | 0.045 | [2][7] |
Table 3: KLK14 mRNA Expression in Prostate Cancer
| Tissue Type | Number of Patients (n) | Mean KLK14 Expression (Arbitrary Units) | p-value | Reference |
| Non-cancerous Prostate | 100 | 14.2 | <0.001 | [6] |
| Cancerous Prostate | 100 | 154 | <0.001 | [6] |
Table 4: Association of KLK14 Expression Ratio (Cancerous/Non-cancerous) with Prostate Cancer Progression
| Parameter | Association with Higher KLK14 Ratio | p-value | Reference |
| Tumor Stage | Higher in Stage III vs. Stage II | 0.002 | [6] |
| Tumor Grade | Higher in Grade 3 vs. Grade 1/2 | 0.001 | [6] |
| Gleason Score | Higher in >6 vs. =6 | 0.027 | [6] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for KLK14 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with a validated anti-KLK14 primary antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
-
Chromogen and Counterstaining:
-
Wash with PBS (3 x 5 minutes).
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qPCR) Protocol for KLK14 mRNA
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tissue samples using a suitable kit.
-
Assess RNA quality and quantity using a spectrophotometer and/or microfluidics-based system.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for KLK14, and cDNA template.
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for KLK14 and the housekeeping gene.
-
Calculate the relative expression of KLK14 using the ΔΔCt method.
-
Visualizations
Caption: KLK14 activates PAR1, initiating downstream signaling pathways.
Caption: Immunohistochemistry workflow for detecting KLK14 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of human Kallikrein 14 (KLK14) in breast cancer is associated with higher tumour grades and positive nodal status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KLK14 kallikrein related peptidase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression of the human kallikrein gene 14 (KLK14) in normal and cancerous prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of human Kallikrein 14 (KLK14) in breast cancer is associated with higher tumour grades and positive nodal status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative expression analysis and study of the novel human kallikrein-related peptidase 14 gene (KLK14) in malignant and benign breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Human tissue kallikrein 14 induces the expression of IL‐6, IL‐8, and CXCL1 in skin fibroblasts through protease‐activated receptor 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease-activated receptor dependent and independent signaling by kallikreins 1 and 6 in CNS neuron and astroglial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. arigobio.com [arigobio.com]
- 17. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. documents.cap.org [documents.cap.org]
- 19. pcrbio.com [pcrbio.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
- 22. mabtech.com [mabtech.com]
- 23. krishgen.com [krishgen.com]
- 24. Mouse Kallikrein-14 (KLK14) Elisa Kit – AFG Scientific [afgsci.com]
Technical Support Center: Kallikrein-Related Peptidase 14 (KLK14)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing Kallikrein-Related Peptidase 14 (KLK14). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My KLK14 has lost activity after reconstitution and storage. What could be the cause and how can I prevent this?
A1: Loss of enzymatic activity is a common issue and can stem from several factors:
-
Improper Storage: KLK14, like many enzymes, is sensitive to storage conditions. For long-term stability, lyophilized KLK14 should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the enzyme to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity. For short-term storage (up to one week), 4°C is acceptable. For longer periods, storing at -20°C or -80°C is advised.
-
Absence of a Carrier Protein: At low concentrations, proteins can be lost through adsorption to storage vial surfaces or aggregation. The inclusion of a carrier protein, such as Bovine Serum Albumin (BSA) at a concentration of 0.1%, can help stabilize the enzyme in solution.
-
Lack of Cryoprotectants: When freezing, the formation of ice crystals can damage the protein's structure. Adding a cryoprotectant like glycerol (at a final concentration of 5-50%) or trehalose to the enzyme solution before freezing can mitigate this damage.
-
Autodegradation: KLK14 is a protease and can undergo autolysis, especially in its active form. Storing the enzyme in its inactive pro-form until use can prevent this. If using the active form, it is crucial to store it at low temperatures and in a buffer that maintains stability.
Q2: What are the optimal buffer conditions for maintaining KLK14 activity?
A2: KLK14 exhibits optimal trypsin-like activity at an alkaline pH of 8.0 and remains active within a pH range of 5.0 to 9.0.[1][2] For experimental assays, a common buffer is 50 mM Tris, 150 mM NaCl, pH 8.0. When preparing storage solutions, a Tris-based buffer with the addition of stabilizers like glycerol or trehalose is recommended. It is important to avoid buffers that may interfere with the enzyme's activity or stability.
Q3: I am observing inconsistent results in my KLK14 activity assays. What are the potential reasons?
A3: Inconsistent assay results can be due to several variables:
-
Enzyme Activation State: KLK14 is produced as an inactive zymogen (pro-KLK14) and requires proteolytic cleavage for activation. Ensure that your KLK14 is in the desired active state. If you are activating it in the lab, the efficiency of the activation step can be a source of variability.
-
Substrate Quality: The purity and concentration of the substrate are critical. Ensure the substrate has not degraded and is used at the correct concentration.
-
Assay Conditions: Factors such as pH, temperature, and incubation time must be consistent across experiments. KLK14 activity is sensitive to these parameters.
-
Presence of Inhibitors: Contaminants in your sample or reagents can inhibit KLK14 activity. KLK14 is inhibited by various proteins, including macroglobulins and serpins.[1]
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data for KLK14.
Table 1: Recommended Storage Conditions for KLK14
| Form | Temperature | Duration | Recommended Additives |
| Lyophilized | -20°C to -80°C | Up to 2 years | N/A |
| Reconstituted | 4°C | Up to 1 week | Carrier Protein (e.g., 0.1% BSA) |
| Reconstituted | -20°C to -80°C | Long-term | Carrier Protein, Cryoprotectant (e.g., 5-50% glycerol) |
Table 2: Optimal Conditions for KLK14 Enzymatic Activity
| Parameter | Optimal Value/Range |
| pH | 8.0 (active in the range of 5.0-9.0)[1][2] |
| Temperature | 37°C (for most in vitro assays) |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized KLK14
-
Briefly centrifuge the vial of lyophilized KLK14 to ensure the powder is at the bottom.
-
Reconstitute the protein in sterile, deionized water or a recommended buffer (e.g., 10 mM Tris-HCl, pH 8.0) to a concentration of 0.1-1.0 mg/mL.
-
Gently mix by pipetting up and down. Avoid vigorous vortexing.
-
For long-term storage, add a cryoprotectant such as glycerol to a final concentration of 50% and a carrier protein like BSA to 0.1%.
-
Aliquot the reconstituted enzyme into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Protocol 2: Measurement of KLK14 Enzymatic Activity
This protocol is a general guideline for a fluorogenic activity assay.
-
Prepare Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.05% (w/v) Tween-20, pH 8.0.
-
Prepare KLK14 Solution: Dilute the active KLK14 stock solution in the assay buffer to the desired final concentration.
-
Prepare Substrate Solution: Dissolve a fluorogenic peptide substrate with a C-terminal Arg, such as Boc-VPR-AMC, in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Assay Procedure: a. In a 96-well microplate, add the diluted KLK14 solution. b. To initiate the reaction, add the substrate solution to each well. c. Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC). d. The rate of increase in fluorescence is proportional to the enzymatic activity.
Signaling Pathways and Experimental Workflows
KLK14 Activation and Signaling Cascade
KLK14 plays a role in a proteolytic cascade involving other kallikreins and activates the Protease-Activated Receptor 2 (PAR2), leading to downstream signaling.
Caption: KLK14 activation cascade and subsequent PAR2 signaling pathway.
Experimental Workflow for Assessing KLK14 Stability
This diagram outlines a typical workflow to evaluate the stability of KLK14 under different conditions.
References
KLK14 Gene Expression Analysis by qPCR: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing quantitative real-time PCR (qPCR) for Kallikrein-related peptidase 14 (KLK14) gene expression analysis. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the function of the KLK14 gene?
A1: The KLK14 gene encodes for kallikrein-related peptidase 14, a member of the serine protease family.[1][2] This enzyme is involved in diverse physiological processes, including skin desquamation (shedding of the outermost layer of skin cells) and seminal clot liquefaction.[2][3][4] Altered expression of KLK14 has been implicated in the progression of various cancers, including prostate, breast, and ovarian cancer, making it a gene of interest for biomarker and therapeutic research.[1][5][6][7]
Q2: Why is qPCR a suitable method for analyzing KLK14 expression?
A2: Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels.[8] Its high sensitivity, robustness, broad dynamic range, and reproducibility make it the 'gold standard' for analyzing nucleic acids like KLK14 mRNA.[9] This technique allows for the detection of subtle changes in KLK14 expression across different tissues or experimental conditions, which is crucial for cancer research and drug development.
Q3: What are the critical first steps before starting a KLK14 qPCR experiment?
A3: The success of a qPCR experiment begins with high-quality starting material.[10] The two most critical preliminary steps are:
-
High-Quality RNA Isolation: Ensure that the RNA extracted from your cells or tissues is pure and intact. Degraded or impure RNA can significantly inhibit the downstream reverse transcription and PCR reactions.[11]
-
Accurate RNA Quantification: Precise quantification of RNA is essential for ensuring that equal amounts of template are used for cDNA synthesis across all samples, which is fundamental for accurate relative gene expression analysis.
Q4: How do I choose primers for KLK14 qPCR?
A4: Proper primer design is one of the most critical factors for a successful qPCR assay.[12][13] You have two main options:
-
Use Predesigned & Validated Assays: Several manufacturers offer predesigned and wet-lab validated primer sets (assays) for KLK14, which can save significant time and resources.[12][14][15]
-
Design Your Own Primers: If designing your own, primers should span an exon-exon junction to prevent amplification of contaminating genomic DNA.[11] Use software like Primer-BLAST to check for specificity and avoid potential secondary structures.[12]
Q5: Which reference genes should I use to normalize KLK14 expression?
A5: Normalization using stable reference (or housekeeping) genes is crucial for correcting for variations in RNA input and reverse transcription efficiency.[16] There are no universal reference genes, and their expression can vary significantly between different tissues and experimental conditions.[12][17] It is best practice to select 2-3 candidate genes (e.g., ACTB, GAPDH, B2M, UBC) and validate their expression stability in your specific experimental model using algorithms like geNorm or NormFinder.[16][18][19] For instance, β-actin has been used as an internal control in some KLK14 studies.[6]
Experimental Protocols & Data
Detailed qPCR Workflow
The entire process, from biological sample to gene expression data, involves several key stages. The quality of each step directly impacts the final result.[10]
Caption: Standard workflow for KLK14 gene expression analysis by RT-qPCR.
Table 1: Commercially Available Human KLK14 Primer Assays
| Provider | Assay ID / Product Number | Amplicon Length | RefSeq Accession No. (Target) |
| Thermo Fisher Scientific | Hs00389935_m1 (TaqMan) | 82 bp | NM_022046.5 |
| OriGene | HP214314 | Not Specified | NM_022046 |
| Bio-Rad | qHsaCEP0053746 (Probe) | 86 bp | NC_000019.9 |
Note: This data is for informational purposes. Always verify assay details with the manufacturer.
Protocol 1: Reverse Transcription (cDNA Synthesis)
This protocol outlines the conversion of 1 µg of total RNA into complementary DNA (cDNA).
-
Prepare the Reaction Mix: In a nuclease-free tube on ice, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Primers: 1 µl
-
Nuclease-Free Water: to a final volume of 10 µl
-
-
Denature RNA: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place the tube on ice for at least 1 minute.
-
Prepare Master Mix: While the RNA is denaturing, prepare a master mix containing:
-
5X Reaction Buffer: 4 µl
-
dNTP Mix (10 mM): 2 µl
-
RNase Inhibitor: 1 µl
-
Reverse Transcriptase Enzyme: 1 µl
-
-
Combine and Incubate: Add 8 µl of the master mix to the denatured RNA tube. The final volume is 20 µl.
-
Synthesize cDNA: Incubate the reaction at 42°C for 50-60 minutes.
-
Inactivate Enzyme: Terminate the reaction by heating to 70°C for 15 minutes.[8]
-
Store cDNA: The resulting cDNA can be stored at -20°C. For qPCR, it is common to dilute the cDNA 1:10 to 1:50 with nuclease-free water to minimize potential inhibitors.[8]
Protocol 2: qPCR Reaction Setup (Using SYBR Green)
This protocol is for a single 20 µl reaction. Prepare a master mix for all reactions (including no-template controls and technical replicates) to minimize pipetting errors.[8]
| Component | Volume (µl) | Final Concentration |
| 2X SYBR Green qPCR Master Mix | 10 µl | 1X |
| Forward Primer (10 µM) | 0.4 µl | 200 nM |
| Reverse Primer (10 µM) | 0.4 µl | 200 nM |
| Diluted cDNA Template | 4 µl | ~10-50 ng |
| Nuclease-Free Water | 5.2 µl | - |
| Total Volume | 20 µl |
Standard Thermal Cycling Conditions:
-
Initial Denaturation/Enzyme Activation: 95°C for 2-5 minutes.[8]
-
Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Perform a dissociation curve analysis after amplification to verify the specificity of the product.[11]
Troubleshooting Guide
Encountering issues during qPCR is common. This guide addresses specific problems in a question-and-answer format.
| Question / Problem | Possible Cause(s) | Recommended Solution(s) |
| Why am I getting no amplification or very high Cq values (>35) in my samples? | 1. Low Template Amount: Insufficient cDNA in the reaction.[20]2. Inefficient cDNA Synthesis: Poor RNA quality or inhibitor carryover.[21]3. Poor Primer Efficiency: Suboptimal primer design or degradation.[21]4. PCR Inhibitors: Contaminants from the RNA extraction step (e.g., phenol, ethanol).[20] | 1. Increase the amount of cDNA template in the reaction or reduce the dilution factor.[20]2. Re-purify RNA and ensure high integrity (RIN > 7). Perform a dilution series of your cDNA to test for inhibition.[21]3. Validate primer efficiency by running a standard curve; it should be 90-110%.[11][22] Order new primers if needed.4. Re-precipitate RNA or use a column-based cleanup kit. |
| My no-template control (NTC) is amplifying. What does this mean? | 1. Contamination: Contamination of reagents (water, master mix, primers) with template DNA or amplicons.[21][23]2. Primer-Dimers: Primers annealing to each other and amplifying. | 1. Use fresh, nuclease-free water and new aliquots of reagents.[21] Follow the "three-room rule" to separate pre-PCR, PCR, and post-PCR activities.[22]2. Check the melt curve; primer-dimers typically have a lower melting temperature than the specific product. If present, optimize primer concentration or redesign primers.[24] |
| My melt curve shows multiple peaks. Why? | 1. Nonspecific Amplification: Primers are binding to unintended targets in the cDNA.[20]2. Primer-Dimers: As above, primers are amplifying themselves.3. Genomic DNA Contamination: Primers are amplifying KLK14 from contaminating gDNA. | 1. Increase the annealing temperature in increments to improve specificity. Redesign primers to a different region if the problem persists.[24]2. Optimize primer concentrations.[24]3. Treat RNA samples with DNase I before cDNA synthesis. Ensure primers are designed across an exon-exon junction.[23] |
| My technical replicates have high Cq value variability. What's wrong? | 1. Pipetting Error: Inaccurate or inconsistent pipetting, especially with small volumes.[21]2. Poor Mixing: Reagents in the master mix or final reaction were not mixed thoroughly.[22]3. Low Template Concentration: Stochastic effects during amplification when the target is rare. | 1. Use calibrated pipettes and be meticulous during reaction setup. Prepare a master mix for all replicates to minimize variability.[8]2. Gently vortex and briefly centrifuge the master mix before aliquoting.[22]3. Increase the amount of template if Cq values are very high (>30). |
KLK14 Signaling Context
KLK14 is part of a complex enzymatic cascade and is known to be involved in pathways relevant to cancer progression. Understanding this context is vital for interpreting expression data. KLK14 can activate other kallikreins and Protease-Activated Receptors (PARs), influencing tumor growth and invasion.[2][5]
Caption: Simplified KLK14 activation cascade and signaling pathway.
References
- 1. genecards.org [genecards.org]
- 2. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. KLK14 - Wikipedia [en.wikipedia.org]
- 5. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kallikrein gene family as biomarkers for recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KLK14 kallikrein related peptidase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. gene-quantification.de [gene-quantification.de]
- 10. A Scientist's qPCR Workflow Guide: RNA, cDNA & Analysis [geneflow.co.uk]
- 11. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 12. bioradiations.com [bioradiations.com]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. Product Details [thermofisher.com]
- 16. Selection and validation of reference genes for normalisation of gene expression in ischaemic and toxicological studies in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of Reference Genes for the Normalization of RT-qPCR Data in Gene Expression Studies in Insects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validated reference genes for normalization of RT-qPCR in developing organs of wheat to study developmentally/spatio-temporally expressed family genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. pcrbio.com [pcrbio.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. promegaconnections.com [promegaconnections.com]
- 24. blog.biosearchtech.com [blog.biosearchtech.com]
Validation & Comparative
Validating the Role of KLK14 in Cancer Cell Invasion: A Comparative Guide
This guide provides an objective comparison of Kallikrein-related peptidase 14 (KLK14) with Matrix Metalloproteinases (MMPs), key alternative proteases, in the context of cancer cell invasion. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Analysis: KLK14 vs. Matrix Metalloproteinases (MMPs)
KLK14 is an emerging player in cancer progression, while MMPs are a well-established family of proteases crucial for the breakdown of the extracellular matrix (ECM), a key step in cancer cell invasion.[1][2] Both enzyme families represent potential therapeutic targets.[1][3] The following table provides a high-level comparison of their key features.
Table 1: Feature Comparison of KLK14 and Key MMPs in Cancer Invasion
| Feature | KLK14 (Kallikrein-related peptidase 14) | MMP-14 (MT1-MMP) | MMP-2 & MMP-9 (Gelatinases) |
| Enzyme Class | Serine Protease | Membrane-Type Matrix Metalloproteinase (Zinc-dependent) | Secreted Matrix Metalloproteinases (Zinc-dependent) |
| Primary Function | Proteolytic cascade activation, ECM degradation, receptor signaling.[4][5] | Cell surface collagenolysis, pro-MMP-2 activation, pericellular proteolysis.[2][6] | Degradation of basement membrane components (Type IV collagen, gelatin).[2] |
| Activation | Secreted as a zymogen (pro-KLK14), activated by other proteases like KLK5. Can also auto-activate.[7][8] | Activated intracellularly by proprotein convertases (e.g., furin) before transport to the cell surface.[2] | Secreted as zymogens (pro-MMP-2, pro-MMP-9). Pro-MMP-2 is primarily activated by MMP-14 at the cell surface.[2][6] |
| Key Substrates | PAR-2, Agrin, Vitronectin, Laminins, Fibronectin, Collagens I-IV, pro-KLKs.[3][5][9] | Fibrillar collagens (I, II, III), Fibronectin, Vitronectin, pro-MMP-2, pro-MMP-13.[6] | Type IV collagen, Gelatin, Fibronectin, Laminin.[2] |
| Signaling Pathway | Activates PAR-2, leading to ERK1/2 phosphorylation and increased proliferation.[5][10] | Regulates cell-matrix communication via invadopodia; influences receptor signaling through protein cleavage.[6] | Cleavage of ECM components releases growth factors, influencing angiogenesis and cell survival pathways.[11] |
| Role in Cancer | Overexpressed in prostate, colon, and ovarian cancers; linked to aggressive phenotypes and metastasis.[4][5][12] | A primary driver of invasion; expression correlates with poor prognosis in numerous cancers.[6][11] | High expression and activity are strongly correlated with metastatic potential and poor prognosis in many cancers.[2][11] |
Quantitative Data on Cancer Cell Invasion
The following table summarizes experimental data demonstrating the impact of KLK14 and MMPs on the invasive potential of cancer cells.
Table 2: Summary of Experimental Data on Cell Invasion
| Enzyme | Cancer Type | Cell Line | Experimental Approach | Key Finding | Reference |
| KLK14 | Ovarian Cancer | SK-OV-3, OVCAR-3 | siRNA-mediated knockdown of KLK14 | Significant suppression of cell invasion in Matrigel assay. Downregulation of MMP-2 expression observed. | [12] |
| KLK14 | Prostate Cancer | LNCaP | Overexpression of KLK14 | Increased cell migration and invasion. | [3][4] |
| MMP-14 | Breast Cancer | MDA-MB-231 | Knockdown of KLF8 (a transcriptional regulator of MMP14) | Inhibited in vitro cell invasion, which was rescued by ectopic MMP14 expression. | [13] |
| MMP-9 | Various Cancers | - | Studies in MMP-9 knockout mice | Impaired metastasis formation and tumor growth. | [2] |
Signaling and Activation Pathways
Understanding the molecular pathways initiated by these proteases is critical for developing targeted therapies.
Caption: KLK14 activates the PAR-2 signaling cascade.[5][10]
References
- 1. scbt.com [scbt.com]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. KLK14 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Kallikrein-related peptidase 14 acts on proteinase-activated receptor 2 to induce signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 12. Effects of kallikrein-related peptidase 14 gene inhibition by small interfering RNA in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KLF8 and FAK cooperatively enrich the active MMP14 on the cell surface required for the metastatic progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of KLK14 and KLK5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificities of two closely related human kallikrein-related peptidases, KLK5 and KLK14. Understanding the distinct and overlapping substrate preferences of these enzymes is crucial for elucidating their physiological and pathological roles, particularly in skin homeostasis and disease, and for the development of targeted therapeutic interventions.
Executive Summary
Kallikrein-related peptidase 5 (KLK5) and Kallikrein-related peptidase 14 (KLK14) are both trypsin-like serine proteases that play significant roles in skin desquamation and inflammatory processes. While they share a primary preference for cleaving after arginine residues, their extended substrate specificities at the P2 to P4 positions show notable differences, leading to distinct substrate repertoires and biological functions. Experimental evidence suggests that KLK14 exhibits higher catalytic efficiency than KLK5 against tested peptide substrates. Both enzymes are key players in a proteolytic cascade in the stratum corneum and are involved in the activation of Proteinase-Activated Receptor 2 (PAR2), a key signaling molecule in skin inflammation.
Data Presentation: Substrate Specificity and Kinetic Parameters
The substrate specificities of KLK5 and KLK14 have been primarily determined using positional scanning synthetic combinatorial libraries (PS-SCL) with fluorogenic peptide substrates. These studies have revealed the preferred amino acid residues at the P1 to P4 positions of their substrates.
P1-P4 Substrate Preference
| Subsite | KLK5 Preferred Residues | KLK14 Preferred Residues |
| P1 | Arginine (Arg) | Arginine (Arg) |
| P2 | Arginine (Arg), Lysine (Lys) | Lysine (Lys), Arginine (Arg), Serine (Ser), Alanine (Ala), Histidine (His) |
| P3 | Asparagine (Asn), Serine (Ser), Phenylalanine (Phe), Alanine (Ala), Methionine (Met) | Histidine (His), Asparagine (Asn), Serine (Ser), Proline (Pro), Alanine (Ala) |
| P4 | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp), Glycine (Gly), Proline (Pro), Valine (Val) | Tyrosine (Tyr), Tryptophan (Trp) |
Table 1: Comparison of the preferred amino acid residues at the P1-P4 subsites for KLK5 and KLK14, as determined by screening of fluorogenic peptide libraries.[1]
Kinetic Data
While a direct side-by-side comparison of the kinetic parameters of KLK5 and KLK14 against a comprehensive and identical set of substrates is limited in the literature, one study has reported that for the peptide substrates tested, KLK14 displayed a higher catalytic rate and overall catalytic efficiency (kcat/KM) compared to KLK5.
| Substrate | KM (mM) |
| Gln-Ala-Arg-AMC | 0.045 |
| Val-Pro-Arg-AMC | 0.043 |
| Pro-Phe-Arg-AMC | 0.09 |
| Phe-Ser-Arg-AMC | 0.278 |
| Leu-Gly-Arg-AMC | 0.0577 |
Table 2: Michaelis-Menten constants (KM) of KLK14 for various fluorogenic peptide substrates.
A separate study on KLK5 identified GRSR, YRSR, and GRNR as highly favored peptide sequences and analyzed their kinetic constants (kcat and KM), though the specific values were not detailed in the abstract.[2]
Signaling Pathways and Biological Roles
Both KLK5 and KLK14 are integral to the process of skin desquamation, the shedding of the outermost layer of the epidermis. They participate in a complex proteolytic cascade and are also involved in inflammatory signaling through the activation of PAR2.
KLK Proteolytic Cascade in the Skin
In the stratum corneum, KLK5 can initiate a proteolytic cascade. It is capable of auto-activation and can then activate pro-KLK14. Activated KLK14, in turn, can activate pro-KLK5, establishing a positive feedback loop that amplifies the proteolytic signal.[3][4][5][6] This cascade is crucial for the breakdown of corneodesmosomes, the protein structures that hold skin cells together, leading to controlled desquamation.
PAR2 Activation
Both KLK5 and KLK14 have been identified as activators of PAR2, a G-protein coupled receptor expressed on keratinocytes.[7][8][9] Activation of PAR2 by these kallikreins triggers downstream signaling pathways that lead to the release of pro-inflammatory cytokines and contribute to skin inflammation. This signaling pathway is implicated in inflammatory skin conditions such as atopic dermatitis and rosacea.
Experimental Protocols
The characterization of KLK5 and KLK14 substrate specificity relies on robust biochemical assays. Below are generalized methodologies for two key experimental approaches.
Substrate Specificity Profiling using Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)
This technique is used to determine the preferred amino acid residues at each of the P1, P2, P3, and P4 positions of the substrate.
Principle: A library of fluorogenic peptides is synthesized where one position (e.g., P1) is fixed with a specific amino acid, while the other positions (P2, P3, P4) are composed of an equimolar mixture of all other amino acids. The protease is incubated with each of these sub-libraries, and the rate of cleavage is measured by the release of a fluorescent reporter.
Methodology:
-
Library Synthesis: Synthesize tetrapeptide libraries with a fluorogenic leaving group (e.g., 7-amino-4-carbamoylmethylcoumarin, ACC). Create four libraries, one for each of the P1, P2, P3, and P4 positions. Each library consists of sub-libraries where that position is fixed with one of the 20 proteinogenic amino acids.
-
Enzyme Preparation: Recombinantly express and purify active KLK5 and KLK14. Determine the active concentration of the enzyme stock.
-
Kinetic Assay:
-
Dispense the individual sub-libraries into a 96-well microplate.
-
Add a solution of the purified KLK5 or KLK14 to each well to initiate the reaction.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for ACC).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each sub-library.
-
For each position (P1-P4), rank the amino acids based on the relative cleavage rates to determine the preferred residue at that subsite.
-
Determination of Kinetic Constants (kcat and KM)
This experiment is performed to quantify the catalytic efficiency of the enzyme for a specific substrate.
Principle: The initial rate of substrate hydrolysis is measured at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine the Michaelis constant (KM) and the catalytic rate constant (kcat).
Methodology:
-
Substrate Preparation: Synthesize or obtain a purified fluorogenic peptide substrate with a known sequence. Prepare a series of dilutions of the substrate.
-
Enzyme Preparation: Use a known concentration of purified, active KLK5 or KLK14.
-
Kinetic Assay:
-
In a 96-well plate, add the enzyme to a buffer solution.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately measure the rate of increase in fluorescence in a kinetic mode on a fluorescence plate reader.
-
-
Data Analysis:
-
Convert the fluorescence units to the concentration of product formed using a standard curve of the free fluorophore.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (KM + [S])) using non-linear regression analysis to determine Vmax and KM.
-
Calculate kcat using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/KM.
-
Conclusion
KLK5 and KLK14 exhibit distinct yet overlapping substrate specificities, which underpins their specialized roles in skin physiology. Both are trypsin-like proteases with a strong preference for arginine at the P1 position. However, differences in their P2-P4 preferences likely dictate their interactions with specific biological substrates. Notably, KLK14 appears to be a more efficient catalyst than KLK5 for certain peptide substrates. Their interplay in the skin's proteolytic cascade and their ability to activate PAR2 highlight their importance as regulators of desquamation and inflammation, making them attractive targets for the development of therapeutics for a variety of skin disorders. Further research with a broader range of identical substrates is needed to provide a more definitive quantitative comparison of their kinetic parameters.
References
- 1. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Cross-Reactivity of Kallikrein-Related Peptidase 14 (KLK14)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Kallikrein-related peptidase 14 (KLK14) is a serine protease implicated in a variety of physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression. As a member of the highly homologous kallikrein family, understanding the extent of its cross-reactivity with other KLKs is crucial for the development of specific diagnostic tools and targeted therapeutics. This guide provides an objective comparison of KLK14's interactions with other kallikreins, supported by available experimental data.
Enzymatic Cross-Reactivity: KLK14 as an Activator of a Proteolytic Cascade
KLK14 is known to participate in a complex activation cascade involving other kallikreins. Experimental evidence indicates that KLK14 can proteolytically activate the zymogen forms (pro-KLKs) of several other family members, thereby amplifying proteolytic signaling.
Table 1: Activation of pro-Kallikreins by KLK14
| Target pro-Kallikrein | Activating Enzyme | Outcome | Experimental System |
| pro-KLK1 | KLK14 | Time-dependent activation | Recombinant proteins, sandwich-type activity assay[1] |
| pro-KLK2 | KLK14 | Activation suggested by decreased activity upon KLK14 inhibition | LNCaP prostate cancer cells[2][3][4] |
| pro-KLK3 (pro-PSA) | KLK14 | Rapid, concentration-dependent activation followed by inactivation at longer incubation times | Recombinant proteins, chromogenic substrate assay[1][5] |
| pro-KLK5 | KLK14 | Activation, forming a positive feedback loop (KLK5 also activates pro-KLK14) | In vitro studies[1] |
| pro-KLK11 | KLK14 | Rapid, dose- and time-dependent activation | Recombinant proteins, chromogenic substrate assay[1] |
Note: Detailed kinetic constants (Km, kcat) for these activation reactions are not consistently available in the reviewed literature.
The activation of pro-KLK3 by KLK14 is a notable interaction, as KLK3 (prostate-specific antigen, PSA) is a key biomarker in prostate cancer. KLK14-mediated activation is rapid, but prolonged incubation leads to the inactivation of KLK3 through internal cleavage, suggesting a regulatory feedback mechanism.[1]
Inhibitor Cross-Reactivity: A Double-Edged Sword
The development of specific KLK14 inhibitors is challenged by the high degree of structural similarity across the kallikrein family. Several endogenous and synthetic inhibitors have been shown to exhibit cross-reactivity with KLK14 and other KLKs.
Table 2: Inhibition of KLK14 and Other Kallikreins by Serine Protease Inhibitors
| Inhibitor | Target Kallikreins | Inhibition Constant (Ki) |
| SPINK6 | KLK4 | 27.3 nM |
| KLK5 | Potent inhibitor | |
| KLK6 | 140 nM | |
| KLK7 | Potent inhibitor | |
| KLK12 | ~1 nM | |
| KLK13 | ~1 nM | |
| KLK14 | Potent inhibitor | |
| KLK1, KLK3, KLK8, KLK11 | No activity | |
| LEKTI Fragments | ||
| D8-D11 | KLK5 | 3.7 nM |
| KLK14 | 3.1 nM | |
| Vaspin (Serpin A12) | KLK7 | Target |
| KLK14 | Target |
This table presents a selection of inhibitors with available comparative data. Ki values are sourced from[6][7]. "Potent inhibitor" indicates strong inhibition where a specific Ki value was not provided in the source.
The serine protease inhibitor Kazal-type 6 (SPINK6) demonstrates potent inhibition of KLK14, along with several other KLKs, while showing no activity against KLK1 and KLK3.[6] Similarly, fragments of the lympho-epithelial Kazal-type-related inhibitor (LEKTI) exhibit strong and specific inhibition of KLK5 and KLK14.[7] The adipokine vaspin is another example of a multi-specific inhibitor, targeting both KLK7 and KLK14.
Experimental Protocols
Determination of Kallikrein Activation
A common method to assess the activation of a pro-kallikrein by an active kallikrein, such as KLK14, involves a two-step enzymatic assay.
-
Activation Step:
-
Recombinant pro-kallikrein (e.g., pro-KLK3, pro-KLK11) is incubated with active recombinant KLK14 at various molar ratios (e.g., 1:10, 1:20, 1:50) and for different time intervals (e.g., 0, 5, 15, 30, 60 minutes) at 37°C in an optimized assay buffer (e.g., 100 mM phosphate buffer, 0.01% Tween 20, pH 8.0).[1]
-
-
Activity Measurement Step:
-
Following the activation incubation, a specific fluorogenic or chromogenic substrate for the activated kallikrein is added.
-
For example, to measure activated KLK3, the chromogenic substrate RPY-p-nitroanilide can be used in a KLK3-optimized buffer (0.1 M Tris, 3 mM NaCl, 0.01% Tween 20, pH 7.5).[1]
-
To measure activated KLK11, the substrate VLK-SBzl can be used in a KLK11-optimized buffer (50 mM Tris, 1 M NaCl, 10 mM EDTA, pH 8.5, containing 0.1 mM 5,5'-dithiobis(2-nitrobenzoic acid)).[1]
-
The rate of substrate hydrolysis, which is proportional to the amount of activated kallikrein, is measured spectrophotometrically or fluorometrically.
-
Determination of Inhibition Constant (Ki)
The inhibitory potency of a compound against a specific kallikrein is determined by measuring the reduction in its enzymatic activity in the presence of the inhibitor.
-
Enzyme and Inhibitor Pre-incubation:
-
A fixed concentration of the active kallikrein (e.g., KLK14) is pre-incubated with a range of concentrations of the inhibitor for a set period to allow for binding equilibrium to be reached.
-
-
Substrate Addition and Kinetic Measurement:
-
A fluorogenic or chromogenic substrate for the specific kallikrein is added to the enzyme-inhibitor mixture. For trypsin-like kallikreins, a common substrate is H-D-Pro-Phe-Arg-pNA (S-2302).[8][9]
-
The initial velocity of the reaction is measured by monitoring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
The initial velocities are plotted against the inhibitor concentrations.
-
The data is then fitted to the Morrison equation for tight-binding inhibitors or analyzed using Dixon plots to determine the inhibition constant (Ki). The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can also be used if the IC50 and the substrate's Michaelis-Menten constant (Km) are known.[10][11]
-
Visualizing the Interplay: Signaling Pathways and Workflows
To better illustrate the complex interactions of KLK14, the following diagrams, generated using the DOT language, depict a key signaling pathway and a typical experimental workflow.
Caption: KLK14 participates in a proteolytic cascade, activating several other pro-kallikreins.
Caption: Experimental workflow for determining the inhibition constant (Ki) of a KLK14 inhibitor.
Conclusion
The cross-reactivity of KLK14 with other kallikreins is a multifaceted issue with significant implications for both basic research and drug development. KLK14 acts as a key upstream activator in a proteolytic cascade, initiating the activity of several other KLKs. This functional overlap necessitates careful consideration when designing therapeutic strategies targeting this pathway. Furthermore, the development of highly specific KLK14 inhibitors is complicated by the conserved nature of the kallikrein active site, leading to cross-reactivity with other family members. The data and protocols presented in this guide offer a comparative overview to aid researchers in navigating the complexities of KLK14 cross-reactivity and in designing experiments to further elucidate its specific roles in health and disease.
References
- 1. sites.utoronto.ca [sites.utoronto.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. benchchem.com [benchchem.com]
- 11. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming KLK14 as a Therapeutic Target in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kallikrein-related peptidase 14 (KLK14) as a therapeutic target in ovarian cancer. It objectively evaluates the performance of targeting KLK14 against other therapeutic alternatives, supported by experimental data. The information is intended to aid researchers and drug development professionals in assessing the potential of KLK14-targeted therapies.
Introduction: The Dual Role of KLK14 in Ovarian Cancer
Kallikrein-related peptidase 14 (KLK14) is a serine protease that has garnered attention in cancer research due to its aberrant expression in various malignancies, including ovarian cancer. However, its precise role in ovarian cancer progression is multifaceted and appears to be context-dependent. Several studies have reported high expression of KLK14 in ovarian cancer tissues and ascites fluid.[1] While some research suggests that elevated KLK14 levels are associated with tumor-promoting activities and poor prognosis, other studies indicate a potential tumor-suppressive role in advanced stages of the disease, highlighting the complexity of its function. This guide will delve into the experimental evidence supporting KLK14 as a therapeutic target, compare its potential efficacy with established treatments, and provide detailed experimental protocols for key assays.
Performance Comparison: Targeting KLK14 vs. Standard Therapies
Direct comparative studies of KLK14 inhibition against standard ovarian cancer therapies are currently limited. However, an indirect comparison can be made by examining the effects of KLK14 knockdown on ovarian cancer cell lines and comparing these results with the reported effects of conventional chemotherapy (cisplatin) and a targeted therapy (PARP inhibitor, olaparib) on the same cell lines from separate studies.
The following tables summarize the quantitative data from in vitro studies on the SK-OV-3 and OVCAR-3 ovarian cancer cell lines.
Table 1: Effect of Therapeutic Interventions on SK-OV-3 Cell Viability and Apoptosis
| Therapeutic Agent | Concentration | Duration | Cell Viability Reduction (%) | Apoptosis Induction (%) | Citation |
| KLK14 siRNA | Not specified | 48h | Significantly suppressed | Markedly induced | [1] |
| Cisplatin | 20 µM | 48h | ~50% | Data not specified | |
| Olaparib | 10 µM | Not specified | Not specified | 13.29% |
Table 2: Effect of Therapeutic Interventions on OVCAR-3 Cell Viability and Apoptosis
| Therapeutic Agent | Concentration | Duration | Cell Viability Reduction (%) | Apoptosis Induction (%) | Citation |
| KLK14 siRNA | Not specified | 48h | Significantly suppressed | Markedly induced | [1] |
| Cisplatin | ~170 nM (IC50) | 48h | 50% | Not specified | |
| Olaparib | 5 µM | Not specified | Not specified | 10.46% (no significant increase) |
Table 3: Effect of KLK14 siRNA on Ovarian Cancer Cell Invasion
| Cell Line | Intervention | Reduction in Invasion | Citation |
| SK-OV-3 | KLK14 siRNA | Significantly suppressed | [1] |
| OVCAR-3 | KLK14 siRNA | Significantly suppressed | [1] |
Signaling Pathways and Experimental Workflows
KLK14 Signaling Pathway in Cancer
KLK14 is known to activate Protease-Activated Receptor 2 (PAR2), which in turn can trigger the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the ERK pathway. This pathway is crucial in regulating cell proliferation, survival, and invasion.
Caption: KLK14-mediated activation of the PAR2-MAPK/ERK signaling pathway.
Experimental Workflow for Evaluating KLK14 Inhibition
The following diagram outlines a typical workflow for assessing the impact of KLK14 inhibition on ovarian cancer cells.
Caption: Workflow for assessing the effects of KLK14 siRNA in ovarian cancer cells.
Experimental Protocols
siRNA Transfection for KLK14 Knockdown
Objective: To specifically knockdown the expression of KLK14 in ovarian cancer cell lines.
Materials:
-
Ovarian cancer cells (e.g., SK-OV-3, OVCAR-3)
-
KLK14-specific siRNA and negative control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Antibiotic-free cell culture medium
Protocol:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, for each well, prepare two tubes:
-
Tube A: Dilute siRNA in Opti-MEM medium.
-
Tube B: Dilute the transfection reagent in Opti-MEM medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in each well containing fresh, antibiotic-free medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
MTT Assay for Cell Viability
Objective: To assess the effect of KLK14 knockdown on the metabolic activity and viability of ovarian cancer cells.
Materials:
-
Transfected ovarian cancer cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Protocol:
-
After the desired incubation period post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Matrigel Invasion Assay
Objective: To evaluate the effect of KLK14 knockdown on the invasive potential of ovarian cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with fetal bovine serum (FBS) as a chemoattractant
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Protocol:
-
Thaw Matrigel at 4°C overnight.
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest the transfected cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing FBS to the lower chamber to act as a chemoattractant.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several microscopic fields to quantify invasion.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following KLK14 knockdown.
Materials:
-
Transfected ovarian cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest the transfected cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Western Blot for Protein Expression Analysis
Objective: To confirm the knockdown of KLK14 protein expression and analyze the expression of downstream signaling molecules.
Materials:
-
Transfected ovarian cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-KLK14, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the transfected cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The available in vitro evidence suggests that targeting KLK14 through siRNA-mediated knockdown can effectively inhibit key malignant behaviors of ovarian cancer cells, including proliferation, invasion, and survival. While direct comparisons with standard-of-care treatments are lacking, the preliminary data positions KLK14 as a promising therapeutic target that warrants further investigation. The conflicting reports on its prognostic significance underscore the need for more in-depth studies to elucidate its precise role in different subtypes and stages of ovarian cancer. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting KLK14 in ovarian cancer.
References
Validating KLK14 as a Biomarker for Netherton Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kallikrein-related peptidase 14 (KLK14) as a potential biomarker for Netherton syndrome (NS) against current diagnostic standards. Experimental data, detailed protocols, and pathway visualizations are presented to support the evaluation of KLK14 in research and clinical development settings.
Netherton syndrome is a severe, rare autosomal recessive genetic disorder caused by mutations in the SPINK5 gene.[1] This gene encodes the LEKTI protein, a serine protease inhibitor. Its deficiency leads to excessive activity of multiple kallikrein-related peptidases (KLKs), including KLK5, KLK7, and KLK14, resulting in a severely impaired skin barrier, characteristic hair shaft abnormalities (trichorrhexis invaginata or "bamboo hair"), and a strong predisposition to atopic conditions.[1][2] Current diagnosis relies on a triad of clinical features, microscopic hair examination, and is confirmed by genetic testing for SPINK5 mutations.[3][4] However, the complex clinical presentation and symptomatic overlap with other inflammatory skin diseases, like atopic dermatitis, can delay accurate diagnosis.[1] This highlights the need for specific biomarkers to aid in diagnosis, patient stratification, and monitoring of therapeutic interventions.
KLK14 in the Pathophysiology of Netherton Syndrome
KLK14 is a serine protease with trypsin-like activity that plays a significant role in the proteolytic cascade of the epidermis.[5] In healthy skin, the activity of KLK14 and other KLKs is tightly regulated by LEKTI. In Netherton syndrome, the absence of functional LEKTI leads to uncontrolled KLK14 activity. This hyperactivity contributes to the breakdown of desmosomal proteins, leading to excessive skin peeling and a compromised skin barrier. Furthermore, KLK14 is involved in inflammatory signaling pathways, further exacerbating the disease phenotype.[6]
Data Presentation: KLK14 vs. Other Diagnostic Markers
The validation of a biomarker relies on its ability to differentiate affected individuals from healthy controls and those with similar, confounding conditions. Below is a summary of the current data on KLK14 in Netherton syndrome compared to standard diagnostic approaches.
| Biomarker/Method | Analyte/Technique | Netherton Syndrome (NS) Patients | Healthy Controls | Atopic Dermatitis (AD) Patients | References |
| KLK14 (Expression) | Immunohistochemistry/Immunofluorescence of skin biopsies | Weak expression in the epidermis, but stronger expression in non-epithelial cells (neutrophils, mast cells) in lesional skin. | Weak expression in the epidermis. | Not specifically reported in a comparative study. | [7][8] |
| Total Trypsin-like Protease Activity | Fluorogenic peptide substrate assay on skin tape strips or biopsies | Significantly higher activity in both lesional and non-lesional skin. | Baseline activity. | Elevated, but comparative levels to NS are not well-defined in the same study. | [7][9] |
| Clinical Evaluation | Observation of clinical triad | Presence of ichthyosiform erythroderma, trichorrhexis invaginata, and atopic diathesis. | Absence of the clinical triad. | Presence of eczema and atopy, but no ichthyosis or trichorrhexis invaginata. | [3][4] |
| Genetic Testing | Sequencing of the SPINK5 gene | Identification of pathogenic loss-of-function mutations. | Absence of pathogenic mutations. | Absence of pathogenic SPINK5 mutations. | [3][10] |
| Serum IgE Levels | Immunoassay | Markedly elevated. | Normal levels. | Often elevated. | [1][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are protocols for sample collection and the measurement of KLK14 activity.
Non-invasive Skin Sample Collection: Tape Stripping
This method allows for the collection of stratum corneum samples for protein analysis with minimal discomfort to the patient.[12][13]
Materials:
-
D-squame adhesive discs (3.8 cm²)
-
Collection tubes
-
Dry ice for transport
-
Pen for marking the sampling area
Procedure:
-
Select a lesional or non-lesional skin area on the patient. For comparative studies, a standardized location, such as the forearm, is recommended. Avoid areas with open lesions, oozing, or recent topical treatments.[8]
-
Mark the sampling area by applying the first tape and drawing four marks around its circumference. Discard this first tape, as it may contain surface impurities.
-
Collect ten subsequent tapes from the same location. Apply each tape with gentle, consistent pressure for approximately 5 seconds and then remove it with a single, swift movement.
-
Place the collected tapes into a pre-labeled collection tube.
-
For protein extraction and enzyme activity assays, immediately place the tube on dry ice for transport and store at -80°C until processing.[8]
Protein Extraction from Tape Strips
This protocol is designed to extract soluble proteins from the collected tape strips for subsequent enzymatic assays.[8]
Materials:
-
Lysis buffer: 20 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100, 5 mM EDTA, and 1X protease inhibitor cocktail (use with caution if measuring protease activity, may require optimization without inhibitors).
-
Microcentrifuge tubes
-
Sonicator
-
Microcentrifuge
-
Bicinchoninic acid (BCA) protein assay kit
Procedure:
-
Transfer the collected tapes one by one into a microcentrifuge tube containing 1.5 mL of lysis buffer.
-
Incubate the tube on ice for 30 minutes to facilitate protein release.
-
Sonicate the sample three times for 20 seconds each, with 20-second cooling intervals on ice between each sonication step to prevent protein denaturation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Store the protein extracts at -80°C until the activity assay is performed.[8]
KLK14 Activity Assay
This fluorogenic assay quantifies the enzymatic activity of KLK14 in the extracted skin proteins.[7]
Materials:
-
Fluorogenic peptide substrate for KLK14 (e.g., VPR-AMC), 10 µM
-
Assay Buffer: 100 mM Tris HCl pH 8.0, 100 mM NaCl
-
96-well black microtiter plates
-
Fluorescence plate reader with Ex/Em = 380/460 nm filters
Procedure:
-
Dilute the protein samples in water to a standardized concentration (e.g., 2 µg of total protein).
-
In duplicate, add an equal volume of the diluted protein extract to the wells of a 96-well plate.
-
Prepare a reaction mix containing the assay buffer and the KLK14 fluorogenic substrate.
-
Add the reaction mix to each well containing the protein samples.
-
Immediately place the plate in a fluorescence plate reader and measure the initial fluorescence (T0).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) to determine the rate of substrate cleavage.
-
Calculate the KLK14 activity as the change in fluorescence over time, normalized to the total protein concentration.
Mandatory Visualizations
Signaling Pathway of KLK14 in Netherton Syndrome
Caption: KLK14 signaling cascade in Netherton syndrome.
Experimental Workflow for KLK14 Biomarker Validation
References
- 1. Netherton Syndrome: A Comprehensive Literature Review of Pathogenesis, Clinical Manifestations, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Netherton Syndrome: Insights into Pathogenesis and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Signaling Pathway of Tissue Kallikrein in Promoting Keratinocyte Migration: Activation of Proteinase-Activated Receptor 1 and Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kallikrein-related peptidase 14 may be a major contributor to trypsin-like proteolytic activity in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kallikreins: Essential epidermal messengers for regulation of the skin microenvironment during homeostasis, repair and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Tape stripping method - Alitretinoin versus phototherapy as the first-line treatment in adults with severe chronic hand eczema: the ALPHA RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Netherton Syndrome: A Genotype-Phenotype Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical characteristics of Netherton syndrome and exploration of targeted biologic therapy: two case reports [frontiersin.org]
- 12. cancer-rnr.eu [cancer-rnr.eu]
- 13. youtube.com [youtube.com]
Comparative Analysis of Kallikrein-Related Peptidase 14 (KLK14) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of known inhibitors of Kallikrein-Related Peptidase 14 (KLK14). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate informed decisions in research and development.
Kallikrein-Related Peptidase 14 (KLK14) is a serine protease implicated in a variety of physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression. Its role in disease has made it an attractive target for therapeutic intervention. This guide offers a comparative overview of natural and synthetic inhibitors of KLK14, presenting their performance based on available experimental data.
Performance of KLK14 Inhibitors: A Quantitative Comparison
The efficacy of various inhibitors against KLK14 has been evaluated using different metrics, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available quantitative data for a range of natural and synthetic KLK14 inhibitors. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor Class | Inhibitor | Type | Potency (IC50/Ki) | Selectivity | Reference |
| Natural Inhibitors | |||||
| Metal Ions | Zinc (Zn2+) | Non-competitive | IC50 = 12 nM | Broad | [1] |
| Serpins | Lympho-epithelial Kazal-type-related inhibitor (LEKTI) | Covalent | - | Inhibits KLK5, KLK7, and KLK14 | [2] |
| Kallistatin | Slow, Covalent | - | Strong inhibitor of KLK1 and KLK7, slowly inhibits KLK14 | [1] | |
| a1-antitrypsin | Covalent | k_ass = 49.8 µM⁻¹min⁻¹ | - | ||
| a2-antiplasmin | Covalent | k_ass = 23.8 µM⁻¹min⁻¹ | - | ||
| Antithrombin III | Covalent | k_ass = 1.48 µM⁻¹min⁻¹ | - | ||
| a1-antichymotrypsin | Covalent | k_ass = 0.224 µM⁻¹min⁻¹ | - | ||
| Plant-derived | Soybean Trypsin Inhibitor (SBTI) | Reversible | - | Broad-spectrum serine protease inhibitor | [1] |
| Synthetic/Engineered Inhibitors | |||||
| Peptidyl Boronic Acids | - | Reversible | - | - | [1] |
| Engineered Serpins | Engineered α1-antitrypsin (AAT) and α1-antichymotrypsin (ACT) variants | Covalent | Form covalent complexes | Specific for KLK14 | [1] |
| Activity-Based Probes | Compound 39 | Covalent | k_inact/Ki = 44474 ± 1976 M⁻¹s⁻¹ | >220-fold selective over KLK2 | [3] |
Note: k_ass (association rate constant) and k_inact/Ki are measures of inhibitory potency for covalent inhibitors. A higher value indicates greater potency. Direct conversion to IC50 or Ki is not straightforward.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate inhibitor performance is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key experiments cited in the study of KLK14 inhibitors.
KLK14 Enzymatic Activity and Inhibition Assay using a Fluorogenic Substrate
This assay is commonly used to determine the enzymatic activity of KLK14 and to screen for its inhibitors.
Materials:
-
Recombinant human KLK14
-
Fluorogenic substrate (e.g., Boc-VPR-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant KLK14 to the desired final concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted KLK14 solution.
-
Add 25 µL of the diluted inhibitor solution (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value for KLK14.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 3-minute intervals for 30-60 minutes using a microplate reader. The rate of substrate cleavage is proportional to the rate of fluorescence increase.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Km are known.
-
Signaling Pathways Involving KLK14
KLK14 exerts its biological effects through the activation of specific signaling pathways, most notably by cleaving and activating Protease-Activated Receptors (PARs). Understanding these pathways is critical for elucidating the mechanism of action of KLK14 inhibitors.
KLK14 has been shown to activate PAR1 and PAR2, which are G protein-coupled receptors. Upon cleavage of their N-terminal domain by KLK14, a new N-terminus is exposed which acts as a tethered ligand, leading to receptor activation and initiation of downstream signaling cascades. One of the key downstream pathways activated by KLK14-mediated PAR activation is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell proliferation, differentiation, and survival.
This guide provides a foundational understanding of the current landscape of KLK14 inhibitors. Further research is necessary to identify and characterize more potent and selective inhibitors and to fully elucidate the therapeutic potential of targeting KLK14 in various diseases. The provided protocols and pathway diagrams serve as valuable resources for researchers in this endeavor.
References
Unveiling the Role of Kallikrein-Related Peptidase 14 in Tumor Angiogenesis: A Comparative Guide
For Immediate Release
Recent scientific investigations have shed light on the multifaceted role of Kallikrein-Related Peptidase 14 (KLK14) in cancer progression, with a growing body of evidence pointing towards its involvement in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This guide provides a comprehensive comparison of the experimental evidence, delves into the underlying signaling pathways, and details the methodologies used to evaluate the pro-angiogenic functions of KLK14, offering valuable insights for researchers, scientists, and professionals in drug development.
KLK14's Pro-Angiogenic Activity: An Overview of Experimental Findings
KLK14, a member of the kallikrein family of serine proteases, has been increasingly implicated in various aspects of cancer biology, including tumor growth, invasion, and metastasis.[1] Its expression has been correlated with higher tumor grades and unfavorable prognoses in several cancers, such as prostate and breast cancer.[2] The pro-angiogenic potential of KLK14 is thought to be mediated, at least in part, through its interaction with Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor.
Activation of PAR2 by KLK14 initiates a cascade of intracellular signaling events that can culminate in the promotion of angiogenesis. While direct quantitative data from in vitro and in vivo angiogenesis assays specifically investigating KLK14 is still emerging, the established link between KLK14 and PAR2 activation provides a strong foundation for its role in this critical process.[3]
The KLK14-PAR2 Signaling Axis in Tumor Angiogenesis
Emerging evidence suggests that KLK14 contributes to a pro-angiogenic tumor microenvironment through the activation of PAR2. This interaction triggers downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is a central regulator of cell proliferation, differentiation, and survival.[3][4]
A key study has demonstrated that KLK14 can induce the phosphorylation of ERK1/2 and promote cell proliferation in colon cancer cells through the activation of PAR2.[3] Furthermore, PAR2 activation in other cancer models has been shown to upregulate the expression of Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor. This suggests a potential indirect mechanism by which KLK14 could stimulate angiogenesis.
Another related kallikrein, KLK12, has been shown to stimulate angiogenesis through a paracrine mechanism involving the release of Platelet-Derived Growth Factor B (PDGF-B), which in turn leads to the secretion of VEGF-A by stromal cells.[5] This highlights a potential avenue of investigation for a similar mechanism involving KLK14.
Below is a diagram illustrating the proposed signaling pathway for KLK14-mediated tumor angiogenesis.
Caption: Proposed KLK14-PAR2 signaling pathway in tumor angiogenesis.
Comparative Analysis of Experimental Data
While specific quantitative data on KLK14's direct impact on endothelial cell tube formation or migration is not yet widely available in a comparative format, the following table summarizes the key findings on the activation of the pro-proliferative ERK/MAPK pathway by KLK14, a crucial step in angiogenesis.
| Experiment | Cell Line | Treatment | Key Finding | Fold Change (vs. Control) | Reference |
| ERK1/2 Phosphorylation | HT-29 (Colon Cancer) | 100 nM KLK14 (5-10 min) | Increased p-ERK1/2 levels | Approx. 2.5-3.0 | [3] |
| Cell Proliferation | HT-29 (Colon Cancer) | 1 nM KLK14 (96h) | Increased cell number | Approx. 1.5 | [3] |
Detailed Experimental Protocols
To facilitate further research and comparative studies, this section outlines the methodologies for key experiments used to assess the pro-angiogenic potential of proteins like KLK14.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Protocol:
-
Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Suspend human umbilical vein endothelial cells (HUVECs) in serum-free endothelial cell growth medium.
-
Treatment: Add recombinant KLK14 protein to the cell suspension at various concentrations. A control group without KLK14 and a positive control group with a known angiogenic factor (e.g., VEGF-A) should be included.
-
Incubation: Plate the cell suspension onto the Matrigel-coated wells and incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe tube formation using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
Protocol:
-
Chamber Setup: Place a porous membrane insert (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add serum-free endothelial cell growth medium containing various concentrations of KLK14 to the lower chamber. Control wells should contain medium without KLK14.
-
Cell Seeding: Seed HUVECs in serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields to determine the average number of migrated cells per field.
In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism.
Protocol:
-
Matrigel Preparation: Mix ice-cold Matrigel with recombinant KLK14 protein and heparin. As controls, use Matrigel with heparin alone or Matrigel with heparin and a known angiogenic factor (e.g., bFGF or VEGF-A).
-
Injection: Subcutaneously inject the Matrigel mixture into the flanks of immunocompromised mice.
-
Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug over a period of 7-21 days.
-
Analysis: Excise the Matrigel plugs and quantify the extent of angiogenesis. This can be done by measuring the hemoglobin content of the plug (an indicator of blood vessel density) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.
Below is a diagram illustrating a typical experimental workflow for assessing KLK14's pro-angiogenic activity.
Caption: Experimental workflow for investigating KLK14 in angiogenesis.
Future Directions and Therapeutic Implications
The accumulating evidence strongly suggests that KLK14 is a pro-tumorigenic factor that contributes to cancer progression, in part by promoting angiogenesis. The KLK14-PAR2 signaling axis represents a promising target for the development of novel anti-angiogenic therapies. Further research is warranted to fully elucidate the direct effects of KLK14 on endothelial cells and to validate its role in tumor angiogenesis in various cancer models. The development of specific KLK14 inhibitors could offer a new therapeutic strategy to disrupt the tumor blood supply and inhibit cancer growth.[6]
References
- 1. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KLK14 kallikrein related peptidase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiogenesis stimulated by human kallikrein-related peptidase 12 acting via a platelet-derived growth factor B-dependent paracrine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Correlating KLK14 Expression with Clinical Outcomes: A Comparative Guide
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to a family of 15 homologous proteins.[1] The dysregulation of KLK14 expression has been implicated in the progression of several malignancies, including those of the breast, prostate, and ovaries.[1][2] Its role, however, appears to be highly context-dependent, acting as a promoter of aggressive disease in some cancers while playing a protective role in others.[1][3] This guide provides a comparative overview of KLK14's correlation with clinical outcomes across various cancers, supported by experimental data and detailed methodologies for its analysis.
Data Presentation: KLK14 Expression and Clinical Parameters
The prognostic value of KLK14 expression varies significantly among different cancer types. The following tables summarize the quantitative data from key studies, correlating KLK14 expression levels with clinical and pathological parameters.
Table 1: Breast Cancer
| Clinical Parameter | KLK14 Expression Level | Correlation/Significance | Reference |
| Tumor vs. Normal Tissue | Higher in Tumor (RNA & Protein) | p=0.027 (RNA), p=0.003 (Protein) | [4][5] |
| Tumor Grade | High | Associated with higher grade (p=0.041) | [4] |
| Nodal Status | High | Associated with positive nodal status (p=0.045) | [4] |
| Tumor Size | High | Associated with larger tumor size (p=0.007) | [6] |
| Estrogen Receptor (ER) | High | Negative correlation with ER status (p=0.024) | [6] |
| Patient Survival | High | No significant association with DFS or OS | [4] |
Table 2: Ovarian Cancer
| Clinical Parameter | KLK14 Expression Level | Correlation/Significance | Reference |
| Progression-Free Survival (PFS) | High (mRNA) | Associated with prolonged PFS (HR=0.44, p=0.017) | [3] |
| Overall Survival (OS) | High (mRNA) | Trend towards prolonged OS (HR=0.54, p=0.070) | [3] |
| Multivariate Analysis (PFS) | High (mRNA) | Independent predictor of prolonged PFS (HR=0.36, p=0.007) | [3] |
| Multivariate Analysis (OS) | High (mRNA) | Independent predictor of prolonged OS (HR=0.46, p=0.037) | [3] |
| Tumor Stage | High | Mainly upregulated in early stages (FIGO I/II) | [3] |
Table 3: Prostate Cancer
| Clinical Parameter | KLK14 Expression Level | Correlation/Significance | Reference |
| Tumor vs. Normal Tissue | Higher in Tumor | Elevated in PCa tissues | [1] |
| Disease Stage | High | Elevated in advanced PCa, particularly in metastases | [1][7] |
| PSA Relapse | High | Associated with biochemical relapse | [1][8] |
| Prognosis | High | Associated with poor patient outcome | [1] |
| Prognostic Factor | High | Independent prognostic factor for disease progression | [8] |
| Recurrence | Low vs. Healthy | Significantly decreased in R+NR tissues vs. healthy (p=0.004) | [9] |
Table 4: Other Cancers
| Cancer Type | Clinical Outcome | KLK14 Expression Correlation | Reference |
| Colon Cancer | Unfavorable Prognosis | Higher KLK14 levels are an independent prognostic marker | [3] |
| Non-Small-Cell Lung Cancer | Nodal Status | mRNA overexpression associated with positive nodal status | [10] |
Signaling Pathways
KLK14 exerts its biological effects by cleaving various extracellular substrates, including other proteases and cell surface receptors. A key target is the Proteinase-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.[11][12] Activation of PAR-2 by KLK14 can trigger multiple downstream signaling cascades that influence cell proliferation, migration, and invasion. In cervical cancer, KLK5 and KLK7 have been shown to regulate KLK14, which in turn promotes tumorigenesis by activating PAR-2/RhoA/NF-κB signaling pathways.[13] In colon cancer, KLK14-mediated PAR-2 activation leads to increased intracellular calcium and phosphorylation of ERK1/2, promoting cell proliferation.[11]
Experimental Protocols & Workflows
Accurate quantification of KLK14 expression is critical for its evaluation as a biomarker. The most common methods employed are quantitative real-time PCR (qRT-PCR) for mRNA levels and immunohistochemistry (IHC) and Western Blotting for protein levels.
This method quantifies the amount of KLK14 messenger RNA in a biological sample, providing a measure of gene expression.
Methodology:
-
RNA Isolation: Total RNA is extracted from fresh-frozen tissue samples or cell lines using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. The quality and quantity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.[9]
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers specific for KLK14, and a fluorescent dye-based detection chemistry like SYBR Green Master Mix.[6][9]
-
Data Analysis: The expression of KLK14 is normalized to one or more stably expressed reference genes (e.g., HPRT1, β-actin) to correct for variations in RNA input and reverse transcription efficiency.[6][9] The relative quantification is often calculated using the comparative CT (2-ΔΔCT) method.[6]
IHC allows for the visualization of KLK14 protein expression and its localization within the tissue architecture.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (typically 4-5 μm thick) are mounted on charged slides.[14][15]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.[15][16]
-
Antigen Retrieval: To unmask the antigenic epitope, slides are subjected to heat-induced epitope retrieval, often using a citrate buffer (pH 6.0) in a microwave or pressure cooker.[14]
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a serum-based blocking solution.[14][17]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific to KLK14, diluted to its optimal concentration, typically for 1 hour at room temperature or overnight at 4°C.[14]
-
Secondary Antibody and Detection: A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[15]
-
Visualization: The signal is developed using a chromogen substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring: Staining intensity and the percentage of positive cells are evaluated by a pathologist to generate a semi-quantitative score.
Western blotting is used to detect and quantify KLK14 protein in cell lysates or tissue homogenates.
Methodology:
-
Sample Preparation: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[18] Protein concentration is determined using a standard assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-50 µg) are mixed with Laemmli buffer, boiled to denature, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.[19]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Antibody Incubation: The membrane is incubated with a primary antibody against KLK14, followed by incubation with an HRP-conjugated secondary antibody that recognizes the primary antibody.[18][19]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting light is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
References
- 1. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WikiGenes - KLK14 - kallikrein-related peptidase 14 [wikigenes.org]
- 3. Advanced high-grade serous ovarian cancer: inverse association of KLK13 and KLK14 mRNA levels in tumor tissue and patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of human Kallikrein 14 (KLK14) in breast cancer is associated with higher tumour grades and positive nodal status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Quantitative expression analysis and study of the novel human kallikrein-related peptidase 14 gene (KLK14) in malignant and benign breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High expression of KLK14 in prostatic adenocarcinoma is associated with elevated risk of prostate-specific antigen relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kallikrein gene family as biomarkers for recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative RT-PCR analysis and immunohistochemical localization of the kallikrein-related peptidases 13 and 14 in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KLK14 - Wikipedia [en.wikipedia.org]
- 13. KLK5 and KLK7 drive cervical carcinoma via KLK14-dependent RhoA and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcepta.com [abcepta.com]
- 15. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 16. bosterbio.com [bosterbio.com]
- 17. biozol.de [biozol.de]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Reagents: A Guide for KK14(R)
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For specialized or less common substances such as KK14(R), it is essential to follow a structured procedure that prioritizes safety and adheres to regulatory standards. This guide provides a comprehensive framework for the proper disposal of KK14(R), emphasizing the importance of consulting the Safety Data Sheet (SDS) and following established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle KK14(R) with appropriate personal protective equipment (PPE). Based on general laboratory safety guidelines, the following PPE should be worn:
-
Eye Protection : Face shield and safety glasses that are tested and approved under appropriate government standards should be used.
-
Hand Protection : Handle with gloves, which must be inspected prior to use. Employ the proper glove removal technique to avoid skin contact.
-
Protective Clothing : A lab coat should be worn to protect from accidental splashes or spills.
In the event of accidental exposure, follow these first aid measures:
-
Ingestion : If swallowed, never give anything by mouth to an unconscious person and seek medical attention. Do not induce vomiting unless advised by a medical professional.
-
Inhalation : Move the person to fresh air and consult a physician if symptoms arise.
-
Skin Contact : Wash off with soap and plenty of water and consult a physician if irritation occurs.
-
Eye Contact : Flush eyes with water as a precaution. If contact lenses are worn, remove them if possible and continue rinsing. Seek medical advice.
Step-by-Step Disposal Protocol for KK14(R)
The following protocol outlines a safe and compliant procedure for the disposal of KK14(R). This procedure is based on best practices for handling hazardous chemical waste and should be adapted based on the specific information provided in the product's Safety Data Sheet.
-
Waste Segregation : Do not mix KK14(R) waste with other chemical waste streams unless explicitly permitted by the SDS. Incompatible wastes must be stored separately to prevent hazardous reactions.
-
Containerization :
-
Use a suitable, compatible container with a secure lid for collecting KK14(R) waste. The container must be in good condition, with no leaks or cracks.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name "KK14(R)" and the date when the waste was first added. Chemical abbreviations are not acceptable.
-
-
Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must have secondary containment to capture any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request : Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup. Do not dispose of KK14(R) down the drain under any circumstances.
Quantitative Data Summary
The following table should be populated with specific quantitative data found in the KK14(R) Safety Data Sheet. This information is crucial for safe handling and disposal.
| Parameter | Value | Source |
| pH | [Specify from SDS] | [e.g., SDS Section 9] |
| Storage Temperature | 2-8 °C[1] | [e.g., SDS Section 7] |
| Boiling Point | [Specify from SDS] | [e.g., SDS Section 9] |
| Flash Point | [Specify from SDS] | [e.g., SDS Section 9] |
| LD50 (Oral) | [Specify from SDS] | [e.g., SDS Section 11] |
| Concentration Limits | [Specify from SDS or local regulations] | [e.g., SDS Section 13] |
Experimental Protocol: Accidental Spill Cleanup
In the event of a KK14(R) spill, follow this detailed cleanup protocol:
-
Ensure Personal Safety : Immediately alert others in the vicinity. Ensure you are wearing the appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Contain the Spill : Prevent further leakage if it is safe to do so. For liquid spills, use an inert absorbent material, such as paper towels or specialized absorbent pads, to soak up the spill.
-
Collect the Waste : Carefully place the absorbent material and any other contaminated items (e.g., broken glassware) into a suitable, labeled hazardous waste container.
-
Decontaminate the Area : Wash the affected area with water and an appropriate cleaning agent, as recommended in the SDS.
-
Dispose of Cleanup Materials : All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste. Place them in a sealed plastic bag before putting them in the designated waste container.
-
Report the Spill : Report the incident to your laboratory supervisor and EH&S department, following your institution's established procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of KK14(R).
Caption: Logical workflow for the proper disposal of KK14(R).
References
Standard Operating Procedure: Handling and Disposal of KK14(R)
Disclaimer: The following guidelines are provided for a hypothetical substance, "KK14(R)," and are based on best practices for handling potent, potentially hazardous research compounds. A comprehensive, substance-specific risk assessment must be conducted before any handling. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This document provides essential safety and logistical information for the handling and disposal of the research compound KK14(R). The procedures outlined below are designed to minimize risk and ensure a safe laboratory environment for all personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving KK14(R). The required level of protection is determined by the nature of the task and the potential for exposure.
Table 1: Required Personal Protective Equipment for Handling KK14(R)
| Task | Primary Engineering Controls | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with nitrile or neoprene gloves | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Disposable, solid-front gown with tight-fitting cuffs | N95 or higher-rated respirator may be required based on risk assessment |
| Handling Stock Solutions | Certified Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles | Chemical-resistant lab coat or disposable gown | Not generally required within a fume hood, but subject to risk assessment |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Double-gloved with nitrile or neoprene gloves | ANSI Z87.1-rated safety glasses with side shields | Disposable, solid-front gown with tight-fitting cuffs | Not generally required within a biosafety cabinet |
| Animal Dosing (In Vivo) | Ventilated Animal Change Station or Biosafety Cabinet | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles and face shield | Disposable, fluid-resistant gown | N95 or higher-rated respirator recommended |
Experimental Workflow and Decontamination
A systematic workflow is critical to prevent cross-contamination and accidental exposure. The following diagram illustrates the standard procedure for handling KK14(R) from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
